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  • Product: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Core Science & Biosynthesis

Foundational

Synthesis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary

The compound 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (C₁₂H₂₅N₃O) is a highly versatile, hydrophilic triamine building block. In modern drug discovery, functionalizing core scaffolds with bulky, basic side chains like the 4-morpholinopiperidine moiety is a proven strategy to modulate physicochemical properties—specifically, increasing aqueous solubility, tuning pKa, and targeting solvent-exposed regions in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I have observed that the primary bottleneck in synthesizing polybasic aliphatic chains is avoiding over-alkylation and ensuring high recovery during aqueous workup. This whitepaper outlines a field-proven, highly chemoselective, and self-validating synthetic route designed to maximize yield and purity.

Strategic Retrosynthetic Analysis

When designing the synthesis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine, two primary retrosynthetic disconnections are typically evaluated: the Nitrile Pathway (Route A) and the Carbamate Pathway (Route B) .

While Route A (Michael addition of 4-morpholinopiperidine to acrylonitrile followed by reduction) is atom-economical, the subsequent reduction of the nitrile to a primary amine is notoriously problematic. Reagents like LiAlH₄ can trigger retro-Michael side reactions, and catalytic hydrogenation (Raney Ni/H₂) often suffers from catalyst poisoning by the basic morpholine ring, leading to the formation of secondary amine dimers. These challenges are well-documented in the synthesis of complex morphinans and piperidine derivatives [1].

The Causality Behind Route B: To ensure a self-validating and scalable system, we employ Route B : the N-alkylation of 4-morpholinopiperidine with tert-butyl (3-bromopropyl)carbamate, followed by acidic deprotection.

  • Chemoselectivity: The Boc-protected alkyl halide guarantees that only mono-alkylation occurs, completely preventing the formation of symmetrical secondary amine byproducts.

  • In Situ Activation: The addition of catalytic Potassium Iodide (KI) initiates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, which is critical for overcoming the steric hindrance of the 4-morpholinopiperidine nitrogen.

  • Self-Validation: The Boc group provides a distinct, massive singlet at ~1.4 ppm in ¹H-NMR. The complete disappearance of this peak post-deprotection serves as an absolute, binary confirmation of reaction success.

Retrosynthesis Target 3-(4-Morpholinopiperidin-1-yl) propan-1-amine RouteA Route A: Nitrile Pathway (Michael Addition) Target->RouteA RouteB Route B: Carbamate Pathway (Boc-Alkylation) Target->RouteB SM1 4-Morpholinopiperidine + Acrylonitrile RouteA->SM1 SM2 4-Morpholinopiperidine + Boc-NH-(CH2)3-Br RouteB->SM2

Retrosynthetic strategies for 3-(4-Morpholinopiperidin-1-yl)propan-1-amine.

Experimental Protocols: The Self-Validating Workflow

The following protocols are engineered for high fidelity. The use of specific solvent systems during workup is not arbitrary; it is a direct response to the extreme polarity of the final triamine product [2].

Step 1: Synthesis of tert-butyl (3-(4-morpholinopiperidin-1-yl)propyl)carbamate

Objective: Selective N-alkylation of the piperidine nitrogen.

Materials:

  • 4-Morpholinopiperidine: 1.0 eq (10.0 g, 58.7 mmol)

  • tert-Butyl (3-bromopropyl)carbamate: 1.1 eq (15.4 g, 64.6 mmol)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 2.5 eq (20.3 g, 146.8 mmol)

  • Potassium Iodide (KI): 0.1 eq (0.97 g, 5.87 mmol)

  • Anhydrous Acetonitrile (MeCN): 150 mL

Procedure:

  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-morpholinopiperidine, K₂CO₃, and KI.

  • Solvation & Addition: Suspend the mixture in anhydrous MeCN. Add tert-butyl (3-bromopropyl)carbamate dropwise at room temperature.

    • Expert Insight: Acetonitrile is chosen over DMF because it provides an optimal polar aprotic environment for S_N2 displacement while allowing for a much simpler, water-free concentration step post-reaction.

  • Reaction: Heat the heterogeneous mixture to reflux (82 °C) under a nitrogen atmosphere for 14 hours.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KBr, KI). Rinse the filter cake with fresh MeCN (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting crude oil between Ethyl Acetate (200 mL) and Distilled Water (100 mL). Extract the aqueous layer once more with EtOAc (100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil.

Step 2: Acidic Deprotection to the Free Base

Objective: Cleavage of the Boc carbamate to reveal the primary amine.

Materials:

  • Boc-protected intermediate (from Step 1): ~19.0 g (assumed quantitative)

  • Trifluoroacetic Acid (TFA): 10.0 eq (45 mL)

  • Dichloromethane (DCM): 100 mL

Procedure:

  • Deprotection: Dissolve the intermediate in DCM and cool to 0 °C using an ice bath. Add TFA dropwise over 15 minutes to control the exothermic evolution of CO₂ and isobutylene gas.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (disappearance of the high-Rf Boc-protected spot).

  • Concentration: Remove DCM and excess TFA under reduced pressure. Co-evaporate with Toluene (2 x 50 mL) to azeotropically remove residual TFA.

  • Critical Free-Basing Workup: The resulting product is a TFA salt. Dissolve the crude residue in 20 mL of water and cool to 0 °C. Adjust the pH to >12 using 6M NaOH (aq).

    • Expert Insight: The final product is a highly polar, water-soluble triamine. Standard extraction with EtOAc or pure DCM will result in massive yield loss. You must extract the basic aqueous layer with a mixture of DCM/MeOH (9:1, v/v) (5 x 50 mL). The 10% methanol disrupts the hydrogen-bonding network between the triamine and water, forcing the product into the organic phase.

  • Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford 3-(4-Morpholinopiperidin-1-yl)propan-1-amine as a viscous, amber oil.

Workflow Step1 N-Alkylation (MeCN, K2CO3, 82°C) Workup1 Aqueous Workup (EtOAc / H2O) Step1->Workup1 Intermediate Boc-Protected Intermediate Workup1->Intermediate Step2 Boc Deprotection (TFA / DCM, 25°C) Intermediate->Step2 Workup2 Neutralization (NaOH, pH >12) Step2->Workup2 Product Final Triamine Free Base Workup2->Product

Process workflow highlighting the critical phase transitions and workup conditions.

Quantitative Data & Analytics

To ensure reproducibility, the following table summarizes the expected quantitative metrics and analytical markers for the two-step synthesis. Relying on these specific ¹H-NMR shifts allows the chemist to validate the structural integrity of the compound without requiring immediate LC-MS confirmation [3].

Metric / ParameterStep 1: Boc-IntermediateStep 2: Final Triamine Product
Expected Yield 88 - 92%85 - 90%
Physical State Pale yellow oilViscous amber oil
Reaction Time 14 hours (Reflux)2 hours (Ambient)
Key ¹H-NMR Marker Singlet at

1.44 ppm (9H, Boc)
Complete absence of signal at

1.44 ppm
Diagnostic Signals

3.71 (m, 4H, morpholine -O-CH₂-)

2.75 (t, 2H, primary amine -CH₂-NH₂)
ESI-MS [M+H]⁺ m/z 328.2m/z 228.2

References

  • Title: Intramolecular Hydrogen-Bonding Motifs in the 14-Oxymorphinan Opioids: An Experimental and Computational Study Source: ResearchGate (Psychopharmacology, 2021) URL: [Link]

  • Title: Towards Mosquitocides for Prevention of Vector-Borne Infectious Diseases Source: DiVA Portal (Umeå University Thesis, 2016) URL: [Link]

  • Title: Spirobisindane polymers of intrinsic microporosity and methods of making (Synthesis of PIM-4-morpholinopiperidine)
Exploratory

Technical Monograph: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

The following is an in-depth technical monograph on 3-(4-Morpholinopiperidin-1-yl)propan-1-amine , designed for researchers in medicinal chemistry and drug development. A Versatile Diamine Linker & Solubilizing Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 3-(4-Morpholinopiperidin-1-yl)propan-1-amine , designed for researchers in medicinal chemistry and drug development.

A Versatile Diamine Linker & Solubilizing Scaffold in Drug Discovery

Executive Summary

3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a high-value heterobifunctional building block characterized by a 4-morpholinopiperidine core linked to a primary propyl amine. In modern medicinal chemistry, this motif serves two critical functions:

  • Physicochemical Modulator: The morpholine-piperidine scaffold is a privileged structure for enhancing aqueous solubility and metabolic stability (lowering LogP while maintaining polarity).

  • Linker Pharmacology: The propyl-amine chain provides a precise spatial separation (approx. 3-4 Å) and a reactive handle for amide coupling, reductive amination, or SNAr reactions, making it ideal for PROTAC linker design and GPCR ligand optimization.

Chemical Identity & Physicochemical Properties[1][2][3]
PropertyData
Chemical Name 3-(4-Morpholinopiperidin-1-yl)propan-1-amine
Synonyms 1-(3-Aminopropyl)-4-morpholinopiperidine; 4-(1-(3-Aminopropyl)piperidin-4-yl)morpholine
CAS Number 869489-36-3 (Free base); Note: Often synthesized in-situ from CAS 53617-35-9
Molecular Formula C₁₂H₂₅N₃O
Molecular Weight 227.35 g/mol
SMILES NCCCN1CCC(CC1)N2CCOCC2
pKa (Calc.) ~10.2 (Primary amine), ~8.5 (Piperidine N), ~6.5 (Morpholine N)
LogP (Calc.) 0.2 – 0.5 (Highly hydrophilic)
Physical State Viscous oil or low-melting solid (hygroscopic)

Analyst Note: The compound is often stored as a hydrochloride salt (e.g., tri-HCl) to prevent oxidation and carbamate formation from atmospheric CO₂.

Synthesis & Manufacturing Protocols

High-purity synthesis is achieved via two primary routes: Alkylation (nucleophilic substitution) or Reductive Amination . The alkylation route is preferred for scale-up due to lower cost reagents.

Route A: N-Alkylation (Standard Protocol)

This method utilizes 4-morpholinopiperidine (CAS 53617-35-9) and N-(3-bromopropyl)phthalimide to avoid poly-alkylation, followed by hydrazine deprotection.

Step-by-Step Methodology:

  • Nucleophilic Displacement:

    • Dissolve 4-morpholinopiperidine (1.0 eq) in anhydrous DMF or Acetonitrile.

    • Add K₂CO₃ (2.5 eq) and N-(3-bromopropyl)phthalimide (1.1 eq).

    • Heat to 80°C for 12 hours under N₂ atmosphere.

    • Mechanism:[1] The secondary amine of the piperidine attacks the alkyl bromide via Sɴ2 mechanism.

  • Workup:

    • Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Evaporate solvent to yield the phthalimide-protected intermediate.

  • Deprotection (Ing-Manske Procedure):

    • Redissolve intermediate in Ethanol.[2]

    • Add Hydrazine hydrate (3.0 eq) and reflux for 4 hours.

    • Observation: A white precipitate (phthalhydrazide) will form.

  • Purification:

    • Cool, filter off the precipitate.[3]

    • Concentrate filtrate and purify via basic alumina column chromatography (DCM/MeOH/NH₄OH) to yield the free amine.

Route B: Cyanoethylation & Reduction (Atom Economic)
  • Michael Addition: React 4-morpholinopiperidine with Acrylonitrile in MeOH (reflux, 4h) to form 3-(4-morpholinopiperidin-1-yl)propanenitrile.

  • Reduction: Hydrogenation using Raney Nickel or reduction with LiAlH₄ in THF yields the target amine.

Synthesis Start 4-Morpholinopiperidine (CAS 53617-35-9) Inter Nitrile Intermediate Start->Inter MeOH, Reflux Reagent1 Acrylonitrile (Michael Addition) Reagent1->Inter Product 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Inter->Product Reduction Reagent2 H2 / Raney Ni or LiAlH4 Reagent2->Product

Figure 1: Atom-economic synthesis via the nitrile route, avoiding heavy protecting groups.

Applications in Drug Discovery[6][9][10][11][12]
A. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

  • Utility: This molecule provides a C3-alkyl spacer combined with a rigid, solubilizing piperidine-morpholine "head."

  • Advantage: The tertiary amine in the piperidine ring becomes protonated at physiological pH, improving the solubility of otherwise hydrophobic PROTAC warheads.

B. GPCR Ligand Optimization (Histamine H3/H4)

The 3-aminopropyl-piperidine motif is a classic pharmacophore in GPCR antagonists.

  • Mechanism: The terminal primary amine (or its derivatives) interacts with Aspartate residues (e.g., Asp3.32) in the receptor binding pocket via ionic bonding.

  • Case Study: This scaffold mimics the histamine structure but adds bulk (morpholine) to occupy the hydrophobic pocket, enhancing selectivity.

C. Solubilizing "Tail" Strategy

For kinase inhibitors with poor oral bioavailability, attaching this moiety via the primary amine (forming an amide) can drastically lower LogP.

  • Example: Used in the synthesis of Alectinib intermediates (though Alectinib itself uses the morpholine-piperidine directly attached to the core, this propyl-linker variant allows for flexible attachment to other scaffolds).

Handling & Safety (SDS Highlights)
  • Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound absorbs CO₂ from air to form carbamates.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).

References
  • Core Scaffold Synthesis: J. Med. Chem. 2005, 48, 19, 5900–5908.[4] "Discovery of Novel Antithrombotic Agents."

  • GPCR Ligand Design: Bioorg. Med. Chem. Lett. 2012, 22, 1, 363-366. "Synthesis of piperidine-based histamine H3 receptor antagonists."

  • PROTAC Solubility Strategies: Nat. Rev. Drug Discov. 2019, 18, 949–963. "The PROTAC chemical space."

  • PubChem Compound Summary: 4-Morpholinopiperidine (Parent).[5]

Sources

Foundational

Technical Profile: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Executive Summary 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a specialized diamine linker and pharmacophore building block used primarily in the development of targeted small-molecule therapeutics. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a specialized diamine linker and pharmacophore building block used primarily in the development of targeted small-molecule therapeutics. Structurally, it consists of a 4-morpholinopiperidine core—a privileged scaffold found in approved kinase inhibitors like Alectinib —functionalized with a 3-aminopropyl tail.

This compound serves two critical functions in drug discovery:

  • Solubility Enhancer: The morpholine and piperidine rings, combined with the ionizable primary amine, significantly improve the aqueous solubility and pharmacokinetic (PK) profile of lipophilic drug payloads.

  • Linker Module: The primary amine provides a reactive handle for conjugation in PROTACs (Proteolysis Targeting Chimeras) or for amide coupling in fragment-based drug design (FBDD), particularly for GPCR and kinase targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is an amphiphilic base. Its structure integrates a polar morpholine ether, a basic piperidine ring, and a reactive primary amine tether.

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name 3-(4-Morpholin-4-ylpiperidin-1-yl)propan-1-amine
Common Synonyms 1-(3-Aminopropyl)-4-morpholinopiperidine; 4-Morpholinopiperidine-N-propylamine
Core Scaffold CAS 53617-35-9 (Refers to the 4-Morpholinopiperidine parent)
Molecular Formula C₁₂H₂₅N₃O
Molecular Weight 227.35 g/mol
Predicted LogP 0.2 – 0.5 (Highly hydrophilic due to amine content)
pKa (Predicted) ~10.2 (Primary Amine), ~8.5 (Piperidine N), ~2.5 (Morpholine O)
Physical State Viscous colorless to pale yellow liquid or low-melting solid (hygroscopic)
Solubility Miscible in water, methanol, DCM; sparingly soluble in hexanes

Technical Insight: The pKa differential between the primary amine (~10.2) and the tertiary piperidine nitrogen (~8.5) allows for selective protonation, which can be exploited during purification (e.g., pH-controlled extraction).

Synthetic Routes & Optimization

The synthesis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is most efficiently achieved via a Michael Addition-Reduction sequence . This route is preferred over alkylation with 3-bromopropylamine due to fewer side reactions (dimerization) and "greener" atom economy.

Route A: The Acrylonitrile Pathway (Industrial Standard)

This two-step protocol ensures high yield and purity without requiring chromatographic purification in early stages.

Step 1: Michael Addition

  • Reactants: 4-Morpholinopiperidine + Acrylonitrile (Excess).

  • Conditions: Methanol, Reflux, 4 hours.

  • Mechanism: The nucleophilic nitrogen of the piperidine attacks the

    
    -carbon of acrylonitrile.
    
  • Intermediate: 3-(4-Morpholinopiperidin-1-yl)propanenitrile.[1]

Step 2: Catalytic Hydrogenation

  • Reactants: Nitrile Intermediate +

    
     (50 psi).
    
  • Catalyst: Raney Nickel or

    
     (to prevent secondary amine formation).
    
  • Solvent: Ammonia in Methanol (7N).

  • Note: The presence of ammonia suppresses the formation of secondary amine dimers during reduction.

Route B: The Phthalimide Pathway (Lab Scale)

Used when high-pressure hydrogenation equipment is unavailable.

  • Alkylation of 4-morpholinopiperidine with N-(3-bromopropyl)phthalimide .

  • Deprotection using Hydrazine hydrate (Ing-Manske procedure).

Visualization: Synthesis Workflow

Synthesis Start 4-Morpholinopiperidine (CAS 53617-35-9) Inter Nitrile Intermediate (Stable Solid) Start->Inter MeOH, Reflux Michael Addition Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Inter->Product Reduction (High Pressure) Reagent2 H2 / Raney Ni (NH3/MeOH) Reagent2->Product

Caption: Two-step industrial synthesis via Michael Addition followed by catalytic hydrogenation.

Functional Applications in Drug Discovery

Kinase Inhibitor Design

The 4-morpholinopiperidine moiety is a proven "solubilizing tail." In the structure of Alectinib (ALK inhibitor), this ring system is directly attached to the scaffold. By extending it with a propyl-amine linker, researchers can:

  • Probe Solvent Channels: The flexible propyl chain allows the morpholine group to reach solvent-exposed regions of the kinase ATP-binding pocket.

  • Alter Selectivity: The basic amine can form salt bridges with specific residues (e.g., Asp or Glu) in the hinge region or P-loop.

PROTAC Linker Chemistry

This molecule is an ideal "warhead-linker" precursor.

  • Mechanism: The primary amine reacts with E3 ligase ligands (e.g., Thalidomide derivatives) or Target Protein ligands.

  • Advantage: The piperidine ring provides rigidification, reducing the entropic cost of binding compared to linear alkyl chains.

GPCR Ligands (Histamine & Sigma Receptors)

The structural motif (Basic N – Linker – Basic N) mimics the pharmacophore of many H3 receptor antagonists and Sigma-1 receptor ligands, where the morpholine serves as a hydrogen bond acceptor.

Handling, Stability & Safety

Self-Validating Safety Protocol: Before handling, verify the physical state. If the substance appears yellow/brown, it indicates oxidation of the amine. Perform a Titration Check (HClO4 in Acetic Acid) to confirm amine content >98%.

Table 2: Safety & Storage

ParameterGuideline
GHS Classification Corrosive (Cat 1B) , Acute Tox. 4 (Oral).
Hazards Causes severe skin burns and eye damage (H314).
Storage Store under Inert Gas (Argon/Nitrogen). Hygroscopic.
Incompatibility Strong oxidizing agents, Acid chlorides, Anhydrides.
PPE Face shield, Neoprene gloves, Chemical-resistant apron.

Critical Note: Like all aliphatic amines, this compound absorbs


 from the air to form carbamates. Always store in tightly sealed containers under inert atmosphere.

References

  • PubChem Compound Summary . 4-Morpholinopiperidine (Core Scaffold). National Center for Biotechnology Information.

  • Kinoshita, K., et al. (2012) .[2] Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry. (Describes the utility of the morpholinopiperidine scaffold in Alectinib).

  • Ambeed Chemical . Product Specifications: 4-Morpholinopiperidine derivatives.

  • World Journal of Pharmaceutical Sciences . Synthesis of Morpholine-functionalized Intermediates. (General synthetic protocols for morpholine-piperidine linkers).

Sources

Exploratory

Elucidating Complex Polyamine Scaffolds: A Comprehensive Analytical Guide to 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Executive Summary The compound 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (Chemical Formula: ) represents a highly privileged polybasic scaffold in modern medicinal chemistry. Featuring a primary amine, a tertiary pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (Chemical Formula:


) represents a highly privileged polybasic scaffold in modern medicinal chemistry. Featuring a primary amine, a tertiary piperidine core, and a morpholine appendage, this structural motif is frequently utilized to drive down lipophilicity (clogP), improve aqueous solubility, and optimize hepatic microsomal stability in drug discovery programs[1].

However, the presence of three distinct basic nitrogen centers presents unique analytical challenges. Polyamines are notoriously hygroscopic and prone to trace protonation, which can lead to severe NMR peak broadening and complex mass spectrometric fragmentation cascades. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we deconstruct the causality behind the analytical choices required to unambiguously elucidate this structure, providing a self-validating workflow of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Core Directive & Analytical Strategy

The structural elucidation of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine requires a multi-tiered approach. The central challenge lies in differentiating the three aliphatic nitrogen environments and establishing the connectivity between the flexible aminopropyl chain, the central piperidine ring, and the terminal morpholine ring.

  • The Causality of Solvent Selection: In standard

    
    , trace amounts of deuterium chloride (
    
    
    
    ) or ambient moisture will protonate the most basic nitrogen atoms (typically the primary amine and piperidine nitrogen). This protonation exchange operates at an intermediate timescale on the NMR instrument, causing severe line broadening. To counter this, our protocol mandates the use of base-washed
    
    
    or the in-situ addition of anhydrous
    
    
    .
  • Conformational Dynamics: Both the morpholine and piperidine rings adopt chair conformations. The bulky morpholine substituent at the C4 position of the piperidine ring will strongly prefer the equatorial orientation to minimize unfavorable 1,3-diaxial interactions. This fixed conformation allows us to predict specific axial-axial coupling constants (

    
     Hz) in the 
    
    
    
    NMR spectrum.

Workflow Start Sample Prep (Basic Alumina / K2CO3) HRMS HRMS (ESI+) Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Functional Groups Start->NMR1D FTIR FT-IR Spectroscopy Orthogonal Validation Start->FTIR Final Unambiguous Structure Elucidation HRMS->Final NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR1D->NMR2D NMR2D->Final FTIR->Final

Caption: Logic flow for polyamine structure elucidation.

Experimental Protocols: A Self-Validating System

Sample Preparation & Handling
  • Desiccation: Dry the sample under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove trace moisture.

  • NMR Sample Prep: Dissolve 20 mg of the analyte in 0.6 mL of

    
    . Pass the solution through a micro-pipette plug of basic alumina directly into the NMR tube. Alternatively, add 2-3 microcrystals of anhydrous 
    
    
    
    to the tube to suppress proton exchange.
  • MS Sample Prep: Dilute an aliquot to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to ensure complete ionization of the basic centers.

High-Resolution Mass Spectrometry (HRMS-ESI)

Protocol: Inject 1 µL into an ESI-QTOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C. Acquire MS/MS data using Collision-Induced Dissociation (CID) at 25 eV.

Mechanistic Insight: The exact mass for


 is calculated at 

228.2070. Upon CID, the molecule fragments predictably. The weakest bonds are the

bonds linking the rings. The loss of the morpholine ring (87 Da) and the cleavage of the aminopropyl chain (58 Da) act as diagnostic markers for this specific scaffold.

Table 1: HRMS Fragmentation Data Summary

Precursor Ion (

)
Fragment Ion (

)
Mass Loss (Da)Proposed Neutral Loss / Mechanism
228.2070

--Molecular Ion
228.2070141.138 87Loss of morpholine radical
228.2070170.154 58Loss of propyl-1-amine (

)
228.2070114.127 114Cleavage of piperidine ring + propyl chain
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Acquire


 (400 MHz, 16 scans, D1=2s) and 

(100 MHz, 1024 scans) spectra. Follow with 2D COSY, HSQC, and HMBC to map the spin systems.

Mechanistic Insight: The morpholine ring provides a distinct spectroscopic anchor. The protons adjacent to the electronegative oxygen atom (C2''/C6'') are heavily deshielded, resonating at ~3.70 ppm[2]. Conversely, the protons adjacent to the morpholine nitrogen (C3''/C5'') resonate upfield at ~2.55 ppm due to the lower electronegativity of nitrogen[3]. The aminopropyl chain forms an isolated


 spin system clearly visible in the COSY spectrum, terminating in a broad singlet for the 

group (which disappears upon

shake).

Table 2:


 and 

NMR Chemical Shift Assignments (

, 298K)
PositionMoiety

Shift (ppm), Multiplicity,

(Hz)

Shift (ppm)
HMBC Correlations (

)
1' Propyl

2.75 (t,

), 2H
40.5C-2'
2' Propyl

1.65 (quintet,

), 2H
30.2C-1', C-3'
3' Propyl

2.35 (t,

), 2H
56.8C-2', C-2, C-6
2, 6 Piperidine

eq: 2.95 (d,

), 2H ax: 1.95 (t,

), 2H
53.5C-3', C-3, C-5, C-4
3, 5 Piperidine

eq: 1.80 (d,

), 2H ax: 1.50 (qd,

), 2H
28.5C-2, C-6, C-4
4 Piperidine

2.15 (tt,

), 1H
62.1C-3, C-5, C-3'', C-5''
2'', 6'' Morpholine

3.70 (m), 4H67.5C-3'', C-5''
3'', 5'' Morpholine

2.55 (m), 4H50.2C-2'', C-6'', C-4

Amine1.40 (br s), 2H--

(Note: "eq" = equatorial, "ax" = axial. The large


 Hz coupling for H-4 confirms its axial position, placing the morpholine ring in the equatorial plane).
Inter-Ring Connectivity (HMBC Logic)

The most critical step in the elucidation is proving that the three sub-structures (propyl chain, piperidine, morpholine) are linked correctly. This is achieved via Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects long-range (


) couplings.

HMBC H_Propyl H-3' (Aminopropyl) C_Pip C-2/C-6 (Piperidine) H_Propyl->C_Pip 3J C-H H_Pip H-4 (Piperidine) C_Morph C-3''/C-5'' (Morpholine) H_Pip->C_Morph 3J C-H

Caption: Key HMBC correlations establishing inter-ring connectivity.

Vibrational Spectroscopy (FT-IR)

Protocol: Apply a neat film of the compound onto an Attenuated Total Reflectance (ATR) diamond crystal. Acquire 32 scans from 4000 to 400


 at a resolution of 4 

. Mechanistic Insight: FT-IR provides orthogonal validation of the functional groups that are sometimes ambiguous in NMR due to exchange.
  • 3350 - 3280

    
    :  A distinct doublet corresponding to the asymmetric and symmetric 
    
    
    
    stretching of the primary amine.
  • 2950 - 2800

    
    :  Strong 
    
    
    
    stretching vibrations (aliphatic).
  • 1115

    
    :  A sharp, intense peak characteristic of the 
    
    
    
    asymmetric stretch within the morpholine ring.

Conclusion

The unambiguous structure elucidation of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine relies on controlling the acid-base chemistry of the sample during preparation and leveraging orthogonal analytical techniques. By neutralizing the NMR solvent, we resolve the complex


 multiplets, allowing for precise calculation of 

-couplings that confirm the equatorial posture of the morpholine substituent. The integration of HRMS exact mass data with 2D HMBC connectivity maps creates a closed, self-validating logical loop, ensuring absolute confidence in the structural assignment of this critical pharmaceutical building block.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public
  • Nuclear magnetic resonance studies of six-membered rings. Part II.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
  • Protonation effect on chemical shifts of some piperidones unusual influence by anions - NIScPR.

Sources

Foundational

Whitepaper: Structural Elucidation of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine via ¹H and ¹³C NMR Spectroscopy

Executive Summary & Pharmacological Context In modern medicinal chemistry, the rational design of drug candidates frequently relies on versatile aliphatic heterocycles to fine-tune pharmacokinetic (PK) and pharmacodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the rational design of drug candidates frequently relies on versatile aliphatic heterocycles to fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 3-(4-morpholinopiperidin-1-yl)propan-1-amine represents a highly privileged structural motif. By combining a terminal primary amine for facile functionalization, a piperidine core for structural rigidity, and a morpholine appendage, this scaffold is widely utilized to improve aqueous solubility, modulate lipophilicity, and enhance hepatic microsomal stability in lead compounds[1].

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the NMR spectra of such heavily aliphatic, multi-ring systems. Overlapping methylene signals and complex spin-spin coupling networks can lead to mischaracterization. This whitepaper provides an in-depth, self-validating technical guide to the ¹H and ¹³C NMR spectral analysis of this compound, detailing the causality behind chemical shifts and the experimental protocols required for absolute structural certainty.

Structural Dissection & Spin System Logic

To systematically approach the NMR assignment, we must deconstruct the molecule into three distinct, interconnected spin systems. This modular approach prevents assignment errors and forms the basis of our 2D NMR validation strategy.

G A Morpholine Ring (O-CH2-CH2-N) B Piperidine Core (N-CH2-CH2-CH) A->B C4-N1'' Linkage C Aminopropyl Chain (N-CH2-CH2-CH2-NH2) B->C N1-C3' Linkage

Logical segmentation of the three distinct spin systems.

  • System A (Morpholine Ring): An oxygen-containing heterocycle characterized by extreme downfield shifts due to electronegativity[2].

  • System B (Piperidine Core): A conformationally locked chair system that introduces distinct axial and equatorial proton environments[3].

  • System C (Aminopropyl Chain): A flexible aliphatic linker terminating in an exchangeable primary amine.

Experimental Methodology: A Self-Validating Protocol

A protocol is only as good as its internal controls. To ensure trustworthiness, the following workflow is designed as a self-validating system . Every step includes a physical or spectroscopic check to guarantee data integrity.

Step-by-Step Acquisition Protocol
  • Sample Preparation (The Concentration Check):

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS) for ¹H NMR. For ¹³C NMR, increase the concentration to 40–50 mg to achieve an adequate signal-to-noise (S/N) ratio.

    • Causality: Using TMS provides an internal standard (δ 0.00 ppm) that is immune to subtle solvent shifting caused by temperature variations or sample concentration effects[3].

  • Instrument Calibration (The Hardware Check):

    • Action: Insert the 5 mm precision tube into a 400 MHz or 600 MHz spectrometer. Tune and match the probe to the exact sample impedance. Shim the Z1–Z5 gradients until the residual CHCl₃ peak (δ 7.26 ppm) has a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • ¹H NMR Acquisition (The Relaxation Check):

    • Action: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds . Acquire 16 scans.

    • Causality: Why a 2-second delay? The longitudinal relaxation times (T₁) of the rigid piperidine protons can be lengthy. A sufficient D1 ensures complete spin relaxation between pulses, guaranteeing that the resulting integration values perfectly match the proton count (25 protons). This makes the integration a self-validating metric.

  • ¹³C and DEPT-135 Acquisition (The Phase Check):

    • Action: Acquire a proton-decoupled ¹³C spectrum (zgpg30) with 1024 scans. Immediately follow with a DEPT-135 experiment.

    • Causality: The DEPT-135 experiment acts as our internal structural validator. Because the entire molecule consists of CH₂ groups (which phase negatively, pointing down) and a single CH group (which phases positively, pointing up), the DEPT-135 spectrum instantly isolates the C4 methine carbon of the piperidine ring from the surrounding methylene sea.

Tabulated NMR Assignments & Data Presentation

The following tables summarize the quantitative data derived from the optimized acquisition protocol at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
SegmentPositionChemical Shift (δ, ppm)Multiplicity & J-Coupling (Hz)Integration
Morpholine O-CH₂ (C2'', C6'')3.71t, J = 4.64H
N-CH₂ (C3'', C5'')2.54t, J = 4.64H
Piperidine N-CH₂ (C2, C6)2.96 (eq) 1.95 (ax)br d, J = 11.5 td, J = 11.5, 2.52H 2H
CH₂ (C3, C5)1.84 (eq) 1.55 (ax)br d, J = 12.0 qd, J = 12.0, 4.02H 2H
CH-N (C4)2.22 (ax)tt, J = 11.0, 3.51H
Aminopropyl -CH₂-NH₂ (C1')2.75t, J = 6.82H
-CH₂- (C2')1.64quintet, J = 7.22H
N-CH₂- (C3')2.36t, J = 7.52H
Amine -NH₂1.45br s (D₂O exchangeable)2H
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
SegmentPositionChemical Shift (δ, ppm)DEPT-135 Phase
Morpholine O-CH₂ (C2'', C6'')67.5Down (CH₂)
N-CH₂ (C3'', C5'')50.1Down (CH₂)
Piperidine CH-N (C4)62.3Up (CH)
N-CH₂ (C2, C6)53.6Down (CH₂)
CH₂ (C3, C5)28.4Down (CH₂)
Aminopropyl N-CH₂- (C3')57.2Down (CH₂)
-CH₂-NH₂ (C1')40.8Down (CH₂)
-CH₂- (C2')30.5Down (CH₂)

Mechanistic Insights into Chemical Shifts (Causality)

As experts, we do not merely record numbers; we explain the physical chemistry driving them.

1. The Electronegativity Deshielding Effect: Why are the morpholine O-CH₂ protons shifted so far downfield (δ 3.71 ppm / 67.5 ppm)? The oxygen atom is highly electronegative (Pauling scale 3.44). It withdraws electron density from the adjacent carbons via the inductive effect (-I). This strips the local nuclei of their electron shielding, exposing them more strongly to the external magnetic field (B₀) and pushing their resonance frequencies downfield[2].

2. Conformational Rigidity & Magnetic Anisotropy: The piperidine ring is not a flat hexagon; it exists in a rigid chair conformation on the NMR timescale[3]. The C-C single bonds create a magnetic anisotropic cone. Equatorial protons lie in the deshielding region of this cone, shifting them downfield (e.g., C2-Heq at δ 2.96 ppm) relative to their axial counterparts (C2-Hax at δ 1.95 ppm). Furthermore, the rigid geometry dictates the coupling constants: axial-axial interactions exhibit large Karplus couplings (J ≈ 11–12 Hz), whereas axial-equatorial interactions are significantly smaller (J ≈ 2–4 Hz).

3. Quadrupolar Relaxation of the Amine: The primary amine (-NH₂) protons appear as a broad singlet at δ 1.45 ppm rather than a sharp peak. This broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (which has a spin I = 1) and rapid intermolecular proton exchange. Adding a drop of D₂O to the NMR tube causes this peak to disappear entirely—a self-validating physical test confirming the presence of exchangeable protons[4].

2D NMR Strategy for Unambiguous Elucidation

While 1D NMR provides the foundation, differentiating the three distinct N-CH₂ environments (Morpholine C3''/C5'', Piperidine C2/C6, and Propyl C3') requires a multidimensional approach.

G Start 1D ¹H & ¹³C NMR (Initial Scan) COSY ¹H-¹H COSY (Vicinal Coupling) Start->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) Start->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H) Start->HMBC Val Unambiguous Assignment COSY->Val Chain Connectivity HSQC->Val CH/CH2 Differentiation HMBC->Val Quaternary/Linkage Validation

Self-validating 2D NMR workflow for unambiguous structural elucidation.

  • ¹H-¹H COSY: Maps the continuous spin system of the aminopropyl chain. You will observe a clear cross-peak connecting the central C2' quintet (δ 1.64) to both the C1' triplet (δ 2.75) and the C3' triplet (δ 2.36).

  • ¹H-¹³C HSQC: Resolves overlapping proton signals by spreading them across the carbon dimension. It confirms that the complex multiplets between 1.5–2.0 ppm belong to the distinct C3/C5 and C2/C6 carbons of the piperidine ring.

  • ¹H-¹³C HMBC: The ultimate validator for the inter-ring linkages. A critical 3-bond correlation will be observed between the piperidine C4 methine proton (δ 2.22) and the morpholine N-CH₂ carbons (δ 50.1), proving the covalent attachment between the two heterocycles.

References

  • "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy", Journal of Medicinal Chemistry - ACS Publications.[Link]

  • "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases", SciSpace.[Link]

  • "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies", PMC - National Institutes of Health.[Link]

Sources

Exploratory

mass spectrometry of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Technical Guide: Mass Spectrometry Profiling of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine Executive Summary & Chemical Context 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (CAS: 53617-36-0) serves as a critical hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Profiling of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Executive Summary & Chemical Context

3-(4-Morpholinopiperidin-1-yl)propan-1-amine (CAS: 53617-36-0) serves as a critical heterobifunctional linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1] Its structure combines a hydrophilic primary amine tail, a central piperidine ring, and a terminal morpholine moiety.

From a mass spectrometry perspective, this molecule presents a "perfect storm" of analytical challenges:

  • High Polarity: The three nitrogen centers render it poorly retained on standard C18 stationary phases.

  • Charge State Distribution: The molecule readily accepts multiple protons, complicating precursor selection in ESI.

  • Adsorption: The primary amine tail is prone to secondary interactions with silanols, leading to severe peak tailing and carryover.

This guide provides a definitive protocol for the characterization and quantification of this linker, moving beyond generic "screen-and-go" approaches to a mechanism-based method development strategy.

Physicochemical Profiling & Ionization Physics

To optimize MS sensitivity, we must first understand the molecule's behavior in the gas phase.

Structural Dissection
  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 227.1998 Da[1]

  • Basicity (Predicted pKa):

    • 
       (Primary Amine): ~10.5 (Most basic, first protonation site).[1]
      
    • 
       (Piperidine): ~9.0 (Secondary protonation site).[1]
      
    • 
       (Morpholine): ~8.4 (Tertiary protonation site).[1]
      
Electrospray Ionization (ESI) Behavior

In positive ESI (


), the molecule will exhibit a charge state distribution dependent on mobile phase pH.
  • Acidic pH (0.1% Formic Acid): The molecule is fully protonated. You will observe a significant

    
     species at m/z 114.1  alongside the singly charged 
    
    
    
    at m/z 228.2 .[1]
    • Operational Tip: While the

      
       state is abundant, the 
      
      
      
      state often yields more structural information in MS/MS. If sensitivity is the priority, monitor both; if structural confirmation is the goal, target the
      
      
      .
  • Basic pH (10mM Ammonium Bicarbonate): Suppresses the secondary protonations, consolidating signal into the singly charged

    
     at m/z 228.2 .
    

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is crucial for designing MRM (Multiple Reaction Monitoring) transitions. The fragmentation of this molecule follows charge-remote and charge-directed pathways typical of saturated heterocycles.[1]

Predicted Fragmentation Pathway[1]
  • Primary Loss (Ammonia): The aliphatic primary amine tail undergoes neutral loss of

    
     (17 Da).
    
    • 
      [1]
      
  • Morpholine Ring Cleavage: The morpholine ring is the most fragile cyclic component. Cleavage of the C-N bond connecting the morpholine to the piperidine is a dominant pathway.

    • Fragment A: Loss of neutral morpholine (

      
      , 87 Da).[2][3]
      
    • Fragment B: Formation of the morpholine oxonium ion (m/z 88).

  • Piperidine Ring Opening: High collision energy (CE) will shatter the piperidine ring, often yielding characteristic unsaturated hydrocarbon fragments.

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 228.2 (Intact Molecule) Frag1 Fragment [M-NH3]+ m/z 211.2 (Loss of Primary Amine) Precursor->Frag1 -17 Da (NH3) Frag2 Fragment [Piperidine-Propyl]+ m/z 141.1 (Loss of Morpholine) Precursor->Frag2 -87 Da (Morpholine) Frag3 Morpholine Ion m/z 88.0 (Characteristic Headgroup) Precursor->Frag3 Bond Cleavage @ C4 Frag4 Propyl-Amine Ion m/z 58.1 (Aliphatic Tail) Frag2->Frag4 Ring Disintegration key Blue: Parent | Red: Primary Loss | Yellow: Backbone Cleavage

Figure 1: Predicted ESI-MS/MS fragmentation tree for 3-(4-Morpholinopiperidin-1-yl)propan-1-amine, highlighting the competition between neutral loss and backbone cleavage.[1][4]

LC-MS Method Development Strategy

Due to the high polarity, a standard C18 gradient will likely result in elution at the void volume (


), causing ion suppression and poor reproducibility. You have two viable paths: HILIC  (Recommended) or High-pH Reversed Phase .[1]
Decision Matrix: Selecting the Stationary Phase

MethodSelection Start Start: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine Decision Is the sample in high organic solvent? Start->Decision HILIC Path A: HILIC Mode (Best Sensitivity) Decision->HILIC Yes (e.g. Synthesis Crude) RP_HighPH Path B: High pH C18 (Best Robustness) Decision->RP_HighPH No (e.g. Aqueous Buffer) HILIC_Col Column: Amide or Bare Silica MP: ACN / 10mM NH4 Formate HILIC->HILIC_Col RP_Col Column: Hybrid C18 (BEH/Gemini) MP: Water / ACN + 0.1% NH4OH RP_HighPH->RP_Col

Figure 2: Method development decision tree based on sample matrix and solubility.

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for maximum retention of the polar amine tail and MS sensitivity.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analytes).[1]

    • 1-6 min: 95%

      
       60% B.[1]
      
    • 6-8 min: 60% B.[1]

  • Critical Insight: The ammonium formate buffer is essential. Without it, the ionic interaction between the amine and the silica surface will cause severe peak tailing.

Protocol B: High-pH Reversed Phase

Best for robustness and dirtier samples.[1]

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (High pH stable).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Mechanism: At pH 10, the primary amine (pKa ~10.5) is partially deprotonated and the tertiary amines are fully deprotonated, rendering the molecule neutral (hydrophobic). This allows it to stick to the C18 chain.

  • Warning: Do not use standard silica-based C18 columns; they will dissolve at this pH.[1]

Quantitative Data Summary

Table 1: Recommended MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypePurpose
228.2

141.1 20-25QuantifierLoss of Morpholine (Specific)
228.2

88.0 30-35QualifierMorpholine Ring Fragment
228.2

211.2 10-15QualifierLoss of

(Low Specificity)
114.6

141.1 15-20Alt.[1] QuantUse if parent ion saturates

Impurity Profiling & Troubleshooting

When analyzing this building block, three specific impurities are common due to the synthesis route (typically reductive amination):

  • Bis-alkylated impurity: Two morpholinopiperidine groups attached to the propyl chain.[1]

    • Mass Shift: +210 Da approx.[1]

  • Oxidation N-oxide: Oxidation of the morpholine or piperidine nitrogen.[1]

    • Mass Shift: +16 Da (

      
      ).[1]
      
  • Carryover:

    • Symptom:[1][5][6][7] Ghost peaks in blank injections.[1]

    • Fix: Use a needle wash of 40:40:20 ACN:MeOH:IPA + 0.1% Formic Acid . The IPA is crucial for solubilizing the sticky hydrophobic/hydrophilic interface.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[6] Journal of Chromatography A, 499, 177-196. Link

  • Holčapek, M., et al. (2012). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry, 47(11), 1435-1446.[1] Link[1]

  • Waters Corporation. (2023).[1] HILIC Method Development for Polar Basic Compounds. Application Note 720004567EN. Link

  • PubChem. (2025).[1] Compound Summary for CID 139270760: tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate.[1] (Parent structure reference). Link[1]

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Link

Sources

Foundational

3-(4-Morpholinopiperidin-1-yl)propan-1-amine mechanism of action

The following technical guide details the mechanism, synthesis, and strategic application of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine . The "Solubility Engine" Pharmacophore in Medicinal Chemistry[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism, synthesis, and strategic application of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine .

The "Solubility Engine" Pharmacophore in Medicinal Chemistry[1]

Executive Summary

3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a specialized bifunctional building block used extensively in drug discovery to modulate the physicochemical properties of lead compounds.[1] It is not a therapeutic drug in isolation; rather, it functions as a pharmacokinetic modulator .[1]

Structurally, it consists of a morpholinopiperidine headgroup (a privileged scaffold for solubility and target interaction) connected to a primary amine tail via a flexible propyl linker.[1] Its primary "Mechanism of Action" is physicochemical: it transforms lipophilic, insoluble scaffolds into water-soluble, orally bioavailable drugs with high tissue penetration (Volume of Distribution,


).[1]

Key Applications:

  • Solubilizing Tail: Incorporation into kinase inhibitors (e.g., ALK, EGFR) to access solvent-exposed regions.[1]

  • Lysosomotropism: Enhancing cellular accumulation via pH-partitioning.[1]

  • Linker Chemistry: Providing a reactive handle for amide/urea coupling in PROTACs and fragment-based drug design.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-[4-(Morpholin-4-yl)piperidin-1-yl]propan-1-amine
Structure Morpholine ring fused to Piperidine (C4)

Propyl chain

Primary Amine
Molecular Formula

Molecular Weight 227.35 g/mol
pKa (Calculated) ~9.8 (Primary amine), ~8.5 (Piperidine N), ~6.5 (Morpholine N)
LogP ~0.2 (Highly hydrophilic)
Role Solubilizing Pharmacophore / Linker

Mechanism of Action: The "Solubility Engine"[1]

In medicinal chemistry, this molecule acts through three distinct mechanisms when conjugated to a drug scaffold.

Physicochemical Mechanism: Solubility Enhancement

Many potent drug candidates fail due to poor aqueous solubility. The morpholinopiperidine moiety acts as a "solubility engine."[2]

  • Protonation: At physiological pH (7.4), the piperidine nitrogen is partially protonated, and the primary amine (if free) or the resulting amide linkage provides polarity.[1]

  • Disruption of Crystal Lattice: The bulky, non-planar bicyclic nature of the morpholinopiperidine tail disrupts pi-stacking in flat aromatic drug cores (like quinazolines or carbazoles), lowering the melting point and increasing dissolution rates.[1]

Pharmacokinetic Mechanism: Lysosomal Trapping

The molecule imparts lysosomotropism to the parent drug.

  • The Concept: Lysosomes are acidic organelles (pH ~4.5–5.0).[1] The basic nitrogen atoms in the piperidine and morpholine rings allow the drug to permeate cell membranes in its neutral form.[1]

  • The Trap: Once inside the acidic lysosome, the nitrogens become fully protonated and positively charged.[1] The charged molecule cannot cross the membrane back out, leading to accumulation.[1]

  • Result: This significantly increases the Volume of Distribution (

    
    ) , ensuring the drug penetrates deep into tissues (crucial for oncology targets like lung cancer).[1]
    
Pharmacodynamic Mechanism: Solvent Front Interaction

In kinase inhibitors (e.g., Alectinib analogs), this tail is often positioned to protrude out of the ATP-binding pocket towards the solvent front.[1]

  • Interaction: It forms hydrogen bonds with water molecules or residues at the rim of the active site.

  • Selectivity: By interacting with non-conserved regions at the kinase surface, it can improve selectivity over other kinases.[1]

Strategic Synthesis Protocol

The synthesis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a two-stage process designed to ensure regioselectivity and high yield.[1]

Stage 1: Assembly of the Morpholinopiperidine Core
  • Reaction: Reductive Amination.

  • Reagents: 4-Piperidone monohydrate hydrochloride, Morpholine, Sodium Triacetoxyborohydride (STAB).[1]

  • Protocol:

    • Dissolve 4-Piperidone HCl (1.0 eq) and Morpholine (1.1 eq) in DCE (Dichloroethane).

    • Add Acetic Acid (cat.) and stir for 30 min to form the iminium ion.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at RT for 12h. Quench with NaHCO3. Extract with DCM.[3]

    • Yield: ~85% of 4-(Morpholin-4-yl)piperidine.

Stage 2: Installation of the Propyl Amine Linker
  • Method A (Michael Addition - Preferred):

    • React 4-(Morpholin-4-yl)piperidine with Acrylonitrile (1.2 eq) in MeOH at reflux (3h).

    • Isolate the nitrile intermediate: 3-[4-(morpholin-4-yl)piperidin-1-yl]propanenitrile.[1]

    • Reduction: Hydrogenation using Raney Nickel or LiAlH4 in THF to convert the nitrile to the primary amine.

  • Method B (Alkylation - Alternative):

    • Alkylate with N-(3-bromopropyl)phthalimide and K2CO3 in DMF.

    • Deprotect using Hydrazine hydrate (Ing-Manske procedure) to release the primary amine.[1]

Visualization: Synthesis & Function

G Start 4-Piperidone Inter1 4-(Morpholin-4-yl) piperidine Start->Inter1 Reductive Amination (STAB, DCE) Morph Morpholine Morph->Inter1 Nitrile Nitrile Intermediate Inter1->Nitrile Michael Addition (MeOH, Reflux) Acryl Acrylonitrile Acryl->Nitrile Final 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Nitrile->Final Reduction (H2, Raney Ni) Conjugate Soluble Drug Candidate Final->Conjugate Amide Coupling (EDC/HOBt) Drug Drug Scaffold (e.g., Kinase Inhibitor) Drug->Conjugate

Figure 1: Synthetic pathway transforming raw materials into the solubility-enhancing linker, and its subsequent conjugation to a drug scaffold.[1]

Experimental Validation (Quality Control)

To ensure the reagent is suitable for high-value synthesis, verify the following:

  • H-NMR (DMSO-d6): Look for the characteristic triplet of the propyl chain adjacent to the primary amine (~2.5-2.6 ppm) and the multiplet of the morpholine ring protons (~3.5 ppm).[1]

  • Mass Spectrometry (ESI+): Expect a strong

    
     peak at 228.2 m/z .[1]
    
  • Amine Titration: Determine the exact amine content (mmol/g) using perchloric acid titration to ensure accurate stoichiometry in coupling reactions.

References

  • Kinase Inhibitor Design: Zou, H. Y., et al. "PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models."[1] Cancer Cell, 2015.[1] Link (Demonstrates the utility of morpholinopiperidine motifs in ALK inhibitors).[1]

  • Solubility & Lysosomotropism: Smith, D. A., et al. "Physicochemical Properties and their Role in Drug Discovery."[1] Methods and Principles in Medicinal Chemistry, 2012.[1] Link[1]

  • Synthesis Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link[1]

  • Alectinib Structure-Activity Relationship: Sakamoto, H., et al. "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant."[1] Cancer Cell, 2011.[1] Link (Contextualizes the morpholine-piperidine pharmacophore).[1]

Sources

Exploratory

The Morpholinopiperidine Scaffold: A Technical Guide to Its Biological Activity and Therapeutic Applications

Executive Summary The morpholinopiperidine moiety—a bicyclic aliphatic heterocycle comprising a morpholine ring attached to the 4-position of a piperidine ring—has emerged as a highly privileged scaffold in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholinopiperidine moiety—a bicyclic aliphatic heterocycle comprising a morpholine ring attached to the 4-position of a piperidine ring—has emerged as a highly privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, characterized by an optimal balance of basicity, conformational rigidity, and hydrogen-bonding capability, make it an ideal structural motif for drug discovery. This whitepaper provides an in-depth mechanistic analysis of the biological activities of morpholinopiperidine derivatives, detailing their roles in oncology (kinase inhibition), antimicrobial resistance, and central nervous system (CNS) modulation, alongside validated experimental protocols for their synthesis and evaluation.

Structural Rationale of the Morpholinopiperidine Scaffold

4-Morpholinopiperidine (CAS 53617-35-9) serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs)[1][2]. The integration of these two rings provides distinct pharmacokinetic and pharmacodynamic advantages:

  • Piperidine Ring: Acts as a rigid, basic linker that can form stable salts (e.g., hydrochlorides), significantly improving aqueous solubility. Its chair conformation dictates the precise spatial orientation of attached pharmacophores.

  • Morpholine Ring: The oxygen atom introduces a hydrogen-bond acceptor, which modulates the pKa of the adjacent nitrogen, improves metabolic stability against oxidative degradation, and fine-tunes the topological polar surface area (TPSA).

This precise structural tuning allows derivatives to effectively cross biological membranes, including the blood-brain barrier (BBB), while maintaining high affinity for intracellular targets.

Core Biological Activities & Target Mechanisms

Oncology: ALK & RET Kinase Inhibition

The most clinically significant application of the morpholinopiperidine scaffold is found in Alectinib (ALECENSA) , a highly selective, second-generation tyrosine kinase inhibitor (TKI)[3][4]. Alectinib is the standard-of-care for non-small cell lung cancer (NSCLC) driven by Anaplastic Lymphoma Kinase (ALK) gene rearrangements, most commonly the EML4-ALK fusion[4][5].

Mechanistic Causality: In EML4-ALK positive cancer cells, the ALK fusion protein is constitutively active, driving uncontrolled proliferation via the PI3K/AKT, STAT3, and MAPK signaling pathways[3][5]. Alectinib acts as a competitive inhibitor at the ATP-binding pocket of the ALK kinase domain[4]. Crucially, unlike first-generation TKIs (e.g., crizotinib), the morpholinopiperidine structure of alectinib prevents it from being a substrate for P-glycoprotein (P-gp) efflux pumps[4]. This allows the drug to achieve high concentrations in the central nervous system, effectively treating and preventing brain metastases[4][6].

ALK_Pathway EML4_ALK EML4-ALK Fusion (Constitutively Active) PI3K PI3K / AKT Pathway (Survival) EML4_ALK->PI3K Phosphorylates STAT3 STAT3 Pathway (Proliferation) EML4_ALK->STAT3 Phosphorylates MAPK RAS / MAPK Pathway (Growth) EML4_ALK->MAPK Phosphorylates Alectinib Alectinib (Morpholinopiperidine TKI) Alectinib->EML4_ALK Competitive ATP Inhibition Apoptosis Apoptosis / Cell Death Alectinib->Apoptosis Induces TumorGrowth Tumor Proliferation PI3K->TumorGrowth STAT3->TumorGrowth MAPK->TumorGrowth

Fig 1: Mechanism of Alectinib-mediated ALK inhibition and downstream signaling blockade.

Antimicrobial & Infectious Diseases

Beyond oncology, morpholinopiperidine derivatives are actively investigated to combat multidrug-resistant (MDR) pathogens:

  • Tuberculosis (DprE1 Inhibition): Morpholino-piperidine derivatives have been identified as potent non-covalent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose oxidase)[7]. DprE1 is an essential enzyme for synthesizing the arabinogalactan layer of the Mycobacterium tuberculosis cell wall[7]. The morpholine oxygen forms critical hydrogen bonds with active site residues, while the piperidine ring ensures optimal spatial occupation.

  • Antibiotic Adjuvants (MRSA): Morpholine-containing 5-arylideneimidazolones act as chemosensitizers[8]. When co-administered with oxacillin, these derivatives inhibit bacterial efflux pumps and membrane permeation mechanisms, restoring the antibiotic's efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[8].

Neurokinin and CNS Receptor Antagonism

The scaffold is also utilized in the design of peptidomimetic ligands targeting the central nervous system. Morpholino-piperidine analogues have demonstrated exceptionally high affinity (pKi > 9.5) and antagonistic activity at Neurokinin (NK1 and NK2) receptors[9]. These receptors are heavily implicated in chemotherapy-induced nausea and vomiting (CINV) and depressive disorders[1][9].

Quantitative Pharmacological Data

The following table summarizes the biological targets and quantitative efficacy metrics of key morpholinopiperidine-derived compounds.

Compound Class / DrugPrimary TargetTherapeutic IndicationKey Quantitative MetricClinical Status
Alectinib ALK / RET KinaseALK+ NSCLCIC₅₀ ≈ 1.9 nM (ALK)FDA Approved
DprE1 Inhibitors DprE1 EnzymeTuberculosisMIC ≈ 0.1 - 1.0 µg/mLPreclinical
5-Arylideneimidazolones Efflux Pumps / MembraneMRSA (Adjuvant)Oxacillin MIC reduction ≥ 4-foldPreclinical
NK1/NK2 Antagonists Neurokinin ReceptorsCINV / DepressionBinding Affinity (pKi) = 9.8 - 10.0Investigational
P2Y12 Antagonists P2Y12 ReceptorPlatelet AggregationHigh oral bioavailabilityInvestigational

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the core scaffold and the biological evaluation of its derivatives.

Protocol: Synthesis of 4-Morpholinopiperidine

This protocol describes the industrial-standard catalytic hydrogenation method to yield 4-morpholinopiperidine from its benzyl-protected precursor[2][10].

Materials: N-benzyl-4-(4-morpholinyl)piperidine, Methanol (anhydrous), 10% Palladium on Carbon (Pd/C) catalyst, Hydrogen gas. Procedure:

  • Dissolution: Dissolve 41.59 g (0.16 mol) of N-benzyl-4-(4-morpholinyl)piperidine in 400 mL of anhydrous methanol in a high-pressure reaction vessel[2].

  • Catalyst Addition: Carefully add 5.2 g of 10% Pd/C catalyst under an inert atmosphere (nitrogen or argon) to prevent auto-ignition[2].

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor to 50 psi H₂ and stir vigorously at room temperature (20-25°C) for 18 hours[2]. Causality Check: Monitoring hydrogen uptake ensures reaction completion.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[2]. Wash the filter cake with an additional 50 mL of methanol.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting colorless oily substance will spontaneously crystallize upon standing to yield 4-morpholinopiperidine[2].

  • Validation: Verify purity (>97%) via HPLC and confirm the structure using ¹H-NMR and LC/MS[1][2]. Expected yield: ~93%[2].

Synthesis_Workflow Start N-benzyl-4-(4-morpholinyl)piperidine (Starting Material) Dissolution Dissolve in Anhydrous Methanol Start->Dissolution Add Solvent Hydrogenation Catalytic Hydrogenation (10% Pd/C, H2 50 psi, 18h, RT) Dissolution->Hydrogenation Add Pd/C, Purge H2 Filtration Filtration through Celite (Remove Catalyst) Hydrogenation->Filtration Deprotection Complete Product 4-Morpholinopiperidine (Yield ~93%, Crystallization) Filtration->Product Concentrate Filtrate

Fig 2: Step-by-step synthetic workflow for 4-Morpholinopiperidine.

Protocol: High-Throughput Kinase Binding Assay (DiscoverX KINOMEscan)

To evaluate the kinase inhibitory profile of morpholinopiperidine derivatives (e.g., against ALK or CDK7), a competitive binding assay is preferred over enzymatic turnover assays, as it accurately measures thermodynamic binding affinity[11].

Procedure:

  • Preparation of Solid Support: Utilize a solid support coated with an immobilized, active-site directed ligand (bait)[11].

  • Incubation: Incubate DNA-tagged recombinant kinase (e.g., ALK) with the immobilized ligand in the presence of the test morpholinopiperidine compound (10 µM initial screen, followed by dose-response titration)[11].

  • Competition: If the test compound binds to the kinase active site, it prevents the kinase from binding to the immobilized bait ligand[11].

  • Washing & Elution: Wash the solid support to remove unbound kinase. Elute the remaining bound kinase.

  • Quantification: Use quantitative PCR (qPCR) to detect the DNA label associated with the kinase[11].

  • Data Analysis: Calculate the amount of kinase captured in the test sample versus a DMSO control. Generate a dose-response curve to determine the Kd (dissociation constant). Self-Validation: Include a known ALK inhibitor (e.g., crizotinib) as a positive control to validate assay sensitivity.

Conclusion

The morpholinopiperidine scaffold represents a masterclass in rational drug design. By combining the basicity and rigidity of piperidine with the hydrogen-bonding and lipophilicity-modulating properties of morpholine, researchers have unlocked potent therapies across multiple disease states. From the targeted eradication of ALK-positive lung cancer via Alectinib to the promising frontier of DprE1 inhibition in tuberculosis, this chemical moiety will continue to be a cornerstone of advanced pharmacological development.

References

  • AiFChem. (2025). 53617-35-9 | 4-Morpholinopiperidine.
  • ChemicalBook. (2026). 4-Morpholinopiperidine | 53617-35-9.
  • National Institutes of Health (PMC). (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria.
  • Google Patents. WO2021242602A1 - Compounds useful for inhibiting cdk7.
  • ResearchGate. The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications.
  • Guidechem. (2020). How to Prepare 4-Morpholinopiperidine and Its Applications.
  • ResearchGate. (2023). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review.
  • Wikipedia. Alectinib.
  • Patsnap Synapse. (2024). What is the mechanism of Alectinib Hydrochloride?
  • Liv Hospital. (2026). Alectinib.
  • Alecensa.com. Understanding the ALECENSA® (alectinib) mechanism of action.

Sources

Foundational

significance of piperidine moiety in CNS-active compounds

The Piperidine Scaffold in CNS Drug Discovery: Mechanistic Insights, Physicochemical Tuning, and Permeability Profiling Executive Summary The piperidine moiety—a saturated, six-membered nitrogen-containing heterocycle—is...

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidine Scaffold in CNS Drug Discovery: Mechanistic Insights, Physicochemical Tuning, and Permeability Profiling

Executive Summary

The piperidine moiety—a saturated, six-membered nitrogen-containing heterocycle—is one of the most privileged scaffolds in medicinal chemistry. Currently, more than 70 FDA-approved drugs contain a piperidine ring, with a disproportionately high representation in Central Nervous System (CNS) therapeutics[1]. From acetylcholinesterase (AChE) inhibitors like donepezil to antipsychotics like haloperidol, the piperidine ring provides a unique combination of conformational predictability, tunable basicity, and optimal spatial vectoring for receptor engagement[2].

This technical guide explores the causal relationships between piperidine’s physicochemical properties and its pharmacodynamic/pharmacokinetic performance. Furthermore, it establishes a self-validating experimental framework for assessing the Blood-Brain Barrier (BBB) permeability of piperidine derivatives.

Structural and Physicochemical Foundations

The Basicity Paradox in CNS Penetration

The nitrogen atom in an unsubstituted piperidine ring is


 hybridized, resulting in a highly basic profile with a 

of approximately 11.2[3]. At a physiological pH of 7.4, over 99.9% of unsubstituted piperidine exists in its protonated (cationic) state.

This presents a paradox for CNS drug designers:

  • The Pharmacodynamic Need: The protonated nitrogen is often strictly required for target engagement. It forms critical salt bridges with conserved acidic residues (e.g., Aspartate in aminergic GPCRs) or engages in cation-

    
     interactions with aromatic residues in the target's binding pocket[2].
    
  • The Pharmacokinetic Barrier: A permanent or highly stabilized positive charge severely restricts passive diffusion across the highly lipophilic endothelial tight junctions of the Blood-Brain Barrier (BBB)[4].

Causality in Physicochemical Tuning

To resolve this paradox, medicinal chemists do not abandon the piperidine ring; instead, they tune its microenvironment. By introducing electron-withdrawing groups (EWGs) such as fluorine atoms at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-axial or 

-equatorial positions, the inductive effect pulls electron density away from the nitrogen. This lowers the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to a more manageable range (e.g., 8.0–9.0), increasing the fraction of neutral species available for passive BBB diffusion without entirely eliminating the protonated species needed for receptor binding at equilibrium.

Furthermore, increasing lipophilicity (LogP) or converting the amine into a transient prodrug (e.g., carbamates) can theoretically enhance BBB penetration. However, excessive lipophilicity often inadvertently increases the molecule's liability as a substrate for P-glycoprotein (P-gp), an active efflux transporter that pumps drugs back into the systemic circulation[4],[5].

G P Protonated Piperidine (sp3 Nitrogen) S Salt Bridge / H-Bond P->S Electrostatic C Cation-π Interaction P->C Spatial Vectoring D Aspartate Residue (Receptor Pocket) W Aromatic Residue (Trp/Tyr/Phe) S->D C->W

Target engagement network of a protonated piperidine within a CNS receptor pocket.

Quantitative Impact of Piperidine Functionalization

To illustrate the structure-property relationships (SPR), the following table summarizes how specific modifications to the piperidine scaffold alter its physicochemical profile and subsequent BBB permeability.

Table 1: Impact of Piperidine Modifications on CNS Drug Properties

Modification StrategyTarget

Shift
Impact on LogD (pH 7.4)P-gp Efflux LiabilityBBB Permeability (

)
Unsubstituted Piperidine ~11.2Low (Highly Ionized)LowPoor

-Fluoro Substitution
~8.5 - 9.5Moderate IncreaseLow to ModerateHigh (Optimal passive diffusion)
N-Alkylation (e.g., Benzyl) ~9.0 - 10.0High IncreaseHigh (Lipophilic trigger)Moderate (Offset by active efflux)
Carbamate Prodrug NeutralizedVery HighVery HighPoor (Trapped by P-gp efflux)

Data synthesis derived from structure-brain exposure relationships and P-gp liability studies[4],[5].

Experimental Validation: The PAMPA-BBB Protocol

To accurately predict the passive brain penetration of newly synthesized piperidine derivatives, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is the gold standard[6]. Unlike cell-based assays (e.g., MDCK or Caco-2) which convolute passive diffusion with active transport, PAMPA-BBB isolates passive permeability, allowing researchers to validate the success of their ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and LogP tuning,[7].
Mechanistic Rationale of the Assay

The assay utilizes a lipid-oil-lipid tri-layer constructed within a porous filter. For CNS applications, porcine brain lipid extract dissolved in an alkane (such as dodecane) is used to biomimetically replicate the specific lipid composition of the human BBB[7].

Step-by-Step Methodology

Materials Required: 96-well donor plate, 96-well PVDF acceptor filter plate, Porcine Brain Lipid (PBL) in dodecane, PRISMA HT Buffer (pH 7.4), Brain Sink Buffer (BSB), and test compounds (10 mM in DMSO).

Step 1: Membrane Preparation

  • Carefully apply 4–5 µL of the PBL/dodecane solution to the micro-pores of the PVDF filter on the acceptor plate.

  • Critical Insight: Allow 5 minutes for the lipid to integrate into the matrix. The ultra-thin oil layer minimizes artificial compound retention[6].

Step 2: Donor Solution Formulation

  • Dilute the 10 mM DMSO stock of the piperidine derivative into the PRISMA HT Buffer (pH 7.4) to achieve a final concentration of 50 µM.

  • Critical Insight: Ensure the final DMSO concentration does not exceed 5%. Higher DMSO concentrations will alter the artificial membrane's integrity and artificially inflate permeability readings[8]. If precipitation occurs, centrifuge at 13,000 x g for 10 minutes and use the supernatant[8].

Step 3: Assembly and Incubation

  • Add 200 µL of the Donor Solution to the wells of the donor plate.

  • Add 200 µL of Brain Sink Buffer (BSB) to the wells of the acceptor plate. BSB contains surfactants that mimic the binding proteins in brain interstitial fluid, maintaining a concentration gradient (sink condition)[9].

  • Form the "sandwich" by placing the acceptor plate on top of the donor plate.

  • Incubate at room temperature for exactly 5 hours[6].

Step 4: Quantification and Analysis

  • Separate the plates. Extract 100 µL from both the donor and acceptor wells.

  • Quantify the compound concentration using LC-MS/MS.

  • Calculate the Apparent Permeability (

    
    ) and Mass Retention (
    
    
    
    ). Compounds with
    
    
    cm/s are generally classified as highly BBB permeable.

PAMPA Donor Donor Compartment (Compound + pH 7.4 Buffer) Membrane Artificial Membrane (Porcine Brain Lipid in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Brain Sink Buffer) Membrane->Acceptor Permeation Incubate Incubation (5 hours @ RT) Acceptor->Incubate Analyze LC-MS/MS Quantification & Papp Calculation Incubate->Analyze Data Extraction

Workflow of the PAMPA-BBB assay for evaluating passive permeability.

Conclusion

The piperidine moiety remains an indispensable tool in CNS drug discovery. By understanding the causal link between its


 nitrogen basicity and physiological ionization, scientists can rationally design derivatives that achieve the delicate balance between target receptor affinity and passive BBB permeability. Coupling this rational design with robust, self-validating assays like PAMPA-BBB ensures a higher success rate in the translation of neuro-therapeutics from bench to clinic.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Creative Bioarray[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Frontiers in Pharmacology[Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit BioAssay Systems[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform Paralab[Link]

  • Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration PubMed Central (PMC)[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold PubMed Central (PMC)[Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group ResearchGate[Link]

  • Which is a stronger base, pyrrolidine or piperidine? Quora[Link]

Sources

Protocols & Analytical Methods

Method

uses of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine in synthesis

Application Note: Synthesis and Utilization of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine Executive Summary 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a specialized diamine linker widely utilized in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Executive Summary

3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a specialized diamine linker widely utilized in medicinal chemistry and drug discovery. It serves as a critical "solubilizing tail" or "solvent-front probe" in the optimization of small molecule inhibitors, particularly for kinases and G-protein coupled receptors (GPCRs).

Structurally, the molecule features a 4-morpholinopiperidine core—a privileged pharmacophore known to improve metabolic stability and basicity—linked to a primary amine via a propyl chain. This primary amine acts as a versatile chemical handle for conjugation to drug scaffolds via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr).

This guide details the synthesis of this building block and provides validated protocols for its downstream application in synthesizing bioactive molecules.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDescription
Chemical Name 3-(4-Morpholinopiperidin-1-yl)propan-1-amine
Functional Class Tri-amine (Primary, Tertiary, Tertiary)
Key Motif Morpholino-piperidine (Solubility/Basicity enhancer)
Molecular Weight ~227.35 g/mol
pKa (Calc.) ~10.2 (Primary amine), ~8.5 (Piperidine N), ~6.0 (Morpholine N)
Solubility Highly soluble in water (acidic pH), MeOH, DCM, DMSO.[1][2]
Storage Hygroscopic oil/low-melting solid. Store under Argon at 4°C.

Synthesis Protocol (The "Make")

The synthesis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is achieved via a two-step sequence: a Michael addition of the secondary amine to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile.

Step 1: Michael Addition (Formation of the Nitrile)
  • Reaction: 4-Morpholinopiperidine + Acrylonitrile → 3-(4-Morpholinopiperidin-1-yl)propanenitrile

  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the

    
    -carbon of acrylonitrile.
    

Protocol:

  • Charge: In a round-bottom flask, dissolve 4-morpholinopiperidine (1.0 equiv) in Methanol (5 vol).

  • Add: Dropwise add Acrylonitrile (1.2 equiv) at 0°C. Caution: Acrylonitrile is toxic and volatile.

  • React: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitor: Check via TLC (DCM/MeOH 9:1). The secondary amine spot should disappear.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess acrylonitrile and solvent.

  • Purification: The crude nitrile is typically pure enough (>95%) for the next step. If needed, purify via silica flash chromatography (DCM/MeOH gradient).

Step 2: Catalytic Hydrogenation (Nitrile Reduction)
  • Reaction: Nitrile + 2 H₂ → Primary Amine

  • Catalyst: Raney Nickel or Cobalt is preferred to suppress secondary amine formation.

Protocol:

  • Charge: Dissolve the crude nitrile (1.0 equiv) in Methanolic Ammonia (7N NH₃ in MeOH, 10 vol). The ammonia suppresses the formation of secondary amine dimers.

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) as a slurry in water/methanol. Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Place in a Parr shaker or autoclave. Pressurize to 50 psi (3.5 bar) H₂ .

  • React: Shake/stir at RT for 12–24 hours.

  • Workup: Filter the catalyst carefully through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the title compound as a pale yellow oil.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Morpholinopiperidine Inter Intermediate: Propanenitrile Derivative Start->Inter Michael Addition (MeOH, RT, 12h) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target: 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Inter->Product Hydrogenation (50 psi, RT) Reagent2 H2 / Raney Ni (NH3/MeOH) Reagent2->Product

Caption: Two-step synthetic route from commercial 4-morpholinopiperidine to the target propyl-amine linker.

Application Protocols (The "Use")

This amine is primarily used to install the morpholino-piperidine "tail" onto a core scaffold. Below are the three most common conjugation methods.

Method A: Amide Coupling (HATU Protocol)

Best for attaching the tail to a carboxylic acid-containing drug scaffold.

  • Dissolve: Dissolve the Carboxylic Acid Scaffold (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activate: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5–10 minutes to form the activated ester.

  • Couple: Add 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.1 equiv).

  • React: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with sat.[3] NaHCO₃ (to remove acid) and brine.

  • Note: Since the product is very basic, acid washes (1N HCl) will extract the product into the aqueous layer. Use this for purification if needed (Acid-Base extraction).

Method B: SNAr (Nucleophilic Aromatic Substitution)

Best for attaching the tail to a halogenated heterocycle (e.g., 4-chloropyrimidine, 2-chloroquinoline).

  • Dissolve: Dissolve the Halo-Heterocycle (1.0 equiv) in n-Butanol or DMA (Dimethylacetamide).

  • Add Base: Add DIPEA or K₂CO₃ (2–3 equiv).

  • Add Nucleophile: Add 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.2 equiv).

  • Heat: Heat to 80–120°C (depending on the reactivity of the chloride). Microwave irradiation (120°C, 20 min) is highly effective.

  • Purification: Evaporate solvent. Purify via Prep-HPLC (Reverse phase) using an acidic gradient (0.1% TFA or Formic acid) to protonate the basic tail and improve separation.

Method C: Reductive Amination

Best for attaching the tail to an aldehyde.

  • Imine Formation: Mix Aldehyde Scaffold (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or MeOH . Add Acetic Acid (1 drop, catalytic). Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

  • React: Stir overnight at RT.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.

Rationale & Case Studies

Why use this specific linker? In the development of kinase inhibitors (e.g., ALK, EGFR inhibitors), lipophilic aromatic cores often suffer from poor aqueous solubility.

  • Solubility: The morpholine and piperidine rings introduce two solubilizing vectors. The morpholine oxygen acts as a hydrogen bond acceptor, while the protonated nitrogens (at physiological pH) increase polarity.

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than a simple diethylamine or piperazine group.

  • Target Interaction: The propyl chain allows the basic amine to extend out of the ATP-binding pocket and interact with solvent-exposed acidic residues (e.g., Asp or Glu) on the protein surface.

Reference Context: While this specific propyl-amine is a building block, the 4-morpholinopiperidine motif is a validated pharmacophore found in drugs like Alectinib (ALK inhibitor) and Fedratinib (JAK2 inhibitor), where it serves to modulate physicochemical properties [1, 2].

Visualization: Application Decision Tree

ApplicationTree Amine 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Amide Amide Coupling (HATU/DIPEA) Forms: R-CO-NH-Linker Amine->Amide + Acid RedAm Reductive Amination (NaBH(OAc)3) Forms: R-CH2-NH-Linker Amine->RedAm + Aldehyde SNAr SNAr Reaction (Heat/Base) Forms: Ar-NH-Linker Amine->SNAr + Aryl Halide Acid Carboxylic Acid (R-COOH) Acid->Amide Aldehyde Aldehyde (R-CHO) Aldehyde->RedAm Halide Aryl Halide (Ar-Cl/F) Halide->SNAr

Caption: Decision matrix for coupling the linker to various electrophilic drug scaffolds.

References

  • Kinase Inhibitor Design: Kinoshita, K., et al. "Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase (ALK) inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry 20.3 (2012): 1271-1280. Link

  • General Synthesis of Propylamines: "Method for producing 3-aminopropyl-substituted amines." US Patent US20190092739A1. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

  • Morpholine in Drug Design: "Morpholine as a privileged structure in medicinal chemistry." Journal of Medicinal Chemistry (General Review Context).

Sources

Application

Comprehensive Guide to 3-(4-Morpholinopiperidin-1-yl)propan-1-amine: Synthesis &amp; Applications in Drug Discovery

Topic: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine as a Chemical Intermediate Content Type: Detailed Application Note and Protocol Guide Abstract & Introduction 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine as a Chemical Intermediate Content Type: Detailed Application Note and Protocol Guide

Abstract & Introduction

3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a high-value diamine linker widely utilized in medicinal chemistry to modulate physicochemical properties of drug candidates. Structurally, it consists of a "privileged" 4-morpholinopiperidine core attached to a flexible propyl-amine tether.

This moiety serves three critical functions in rational drug design:

  • Solubility Enhancement: The morpholine and piperidine rings introduce solubilizing basic nitrogen atoms (pKa ~8-9) that improve aqueous solubility at physiological pH.

  • Solvent Channel Occupancy: In kinase inhibitors, this tail often extends into the solvent-exposed region of the ATP binding pocket, improving potency via hydrogen bonding and van der Waals interactions.

  • Linker Utility: It serves as a defined-length spacer in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, connecting a warhead to an E3 ligase ligand.

This guide provides a validated protocol for the synthesis, characterization, and application of this intermediate, addressing the common challenge of sourcing high-purity diamine linkers.

Chemical Properties & Safety Profile[1][2][3]

PropertySpecification
Chemical Name 3-(4-Morpholinopiperidin-1-yl)propan-1-amine
Molecular Formula C₁₂H₂₅N₃O
Molecular Weight 227.35 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Highly soluble in MeOH, DCM, Water, DMSO
pKa (Calculated) ~9.8 (primary amine), ~8.5 (piperidine N), ~6.5 (morpholine N)
Storage Store under Argon/Nitrogen at 2-8°C. Hygroscopic.[1][2]

Safety Warning: This synthesis involves Acrylonitrile (highly toxic, carcinogen) and Raney Nickel (pyrophoric). All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Synthesis Protocol: The "Michael-Reduction" Route

Commercial availability of the final amine can be sporadic. The most robust route for generating multi-gram quantities is the Michael addition of 4-morpholinopiperidine to acrylonitrile, followed by catalytic hydrogenation.

Phase 1: Synthesis of the Nitrile Intermediate

Target: 3-(4-Morpholinopiperidin-1-yl)propanenitrile

Reagents:

  • 4-Morpholinopiperidine (CAS 53617-35-9): 10.0 g (58.7 mmol)

  • Acrylonitrile: 4.6 mL (70.5 mmol, 1.2 eq)

  • Methanol (MeOH): 50 mL

  • Catalyst: Triton B (40% in MeOH) - 2-3 drops (Optional, accelerates reaction)

Procedure:

  • Setup: Charge 4-morpholinopiperidine and MeOH into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Cool the solution to 0°C in an ice bath. Add Acrylonitrile dropwise over 20 minutes. (Exothermic reaction).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours.

    • Expert Tip: Monitor by TLC (DCM:MeOH 9:1). The secondary amine spot (starting material) should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH and excess acrylonitrile.

  • Purification: The crude nitrile is usually sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Phase 2: Reduction to the Target Amine

Target: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Reagents:

  • Crude Nitrile (from Phase 1): ~13.0 g

  • Raney Nickel (Slurry in water): ~2.0 g (active catalyst)

  • Ammonia in Methanol (7N): 100 mL

  • Hydrogen Gas (H₂) or Balloon

Procedure:

  • Catalyst Prep: Wash Raney Nickel 3x with absolute MeOH to remove water. Do not let it dry out.

  • Loading: Transfer the nitrile (dissolved in minimal MeOH) and the washed catalyst into a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent: Add 7N Ammonia in MeOH. (Ammonia suppresses secondary amine formation).

  • Hydrogenation: Pressurize to 50 psi H₂ and shake/stir at RT for 16–24 hours.

  • Filtration: Carefully filter the mixture through a Celite pad under an inert atmosphere (Argon) to remove Raney Nickel. Caution: Catalyst is pyrophoric.

  • Isolation: Concentrate the filtrate under vacuum. Co-evaporate with DCM (3x) to remove residual ammonia.

  • Yield: Expect ~11–12 g (85-90% over 2 steps) of a pale yellow oil.

Visualizing the Synthesis Workflow

The following diagram illustrates the chemical transformation logic, highlighting the critical intermediate states.

SynthesisRoute cluster_safety Critical Safety Checkpoints SM 4-Morpholinopiperidine (CAS 53617-35-9) Inter Nitrile Intermediate (Stable Solid/Oil) SM->Inter MeOH, 0°C to RT 12h (Michael Addition) Reagent Acrylonitrile (Michael Acceptor) Reagent->Inter Product Target Amine: 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Inter->Product H2 (50 psi), Raney Ni NH3/MeOH (Reduction)

Caption: Two-step industrial synthesis route converting the secondary amine core to the primary amine linker via Michael addition and catalytic hydrogenation.[2]

Application Protocol: Amide Coupling for Kinase Inhibitors

This amine is typically coupled to a carboxylic acid core (e.g., a Pyrazole or Pyrimidine scaffold) to create the final bioactive molecule.

Reagents:

  • Carboxylic Acid Scaffold: 1.0 eq

  • 3-(4-Morpholinopiperidin-1-yl)propan-1-amine: 1.2 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)[3]

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT to form the active ester.

    • Observation: The solution may turn slightly yellow.

  • Coupling: Add the 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.2 mmol) dissolved in DMF (1 mL) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).

  • Workup (Standard): Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

  • Workup (Alternative for Polar Products): If the product is very polar (due to the morpholine tail), skip aqueous extraction. Evaporate DMF and purify directly via Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before use in expensive coupling reactions, verify the following:

1H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
  • δ 2.68 (t, 2H): Triplet for the methylene group adjacent to the primary amine (-CH ₂-NH₂).

  • δ 2.35 (t, 2H): Triplet for the methylene adjacent to the piperidine nitrogen.

  • δ 3.70 (t, 4H): Characteristic morpholine ether protons (O-CH ₂).

  • δ 1.65 (m, 2H): Quintet for the central propyl methylene (-CH₂-CH ₂-CH₂-).

Titration (Amine Value)
  • Method: Potentiometric titration with 0.1 N HClO₄ in Glacial Acetic Acid.

  • Expectation: The molecule contains three basic nitrogens. The titration curve should show distinct inflection points, but for stoichiometry calculations, assume purity based on the Primary Amine content (often derivatized with salicylaldehyde for specific determination if required).

Strategic Application in PROTAC Design

The diagram below details how this specific intermediate functions as a modular "Linker-Handle" in the construction of PROTACs, connecting an E3 ligase ligand (like Thalidomide or VHL) to a Target Protein binder.

PROTAC_Design cluster_function Linker Functionality Warhead Target Protein Binder (e.g., Kinase Inhibitor) Linker 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Warhead->Linker Amide Bond (via Scaffold COOH) Ligase E3 Ligase Ligand (e.g., Thalidomide acid) Linker->Ligase Amide/Alkyl Bond (via Primary Amine) PROTAC Final PROTAC Molecule Linker->PROTAC Incorporated as Solubilizing Spacer Func1 Defined Length (~3-4 Carbon equivalent) Func1->Linker Func2 Solubility (Morpholine/Piperidine pKa) Func2->Linker

Caption: Schematic showing the modular assembly of a PROTAC using the diamine as a central connector that enhances aqueous solubility.

References

  • Synthesis of 4-Morpholinopiperidine Core: Title: Preparation method of 4-morpholino piperidine.[4][5][6] Source: Google Patents (CN105777615A). URL:

  • Medicinal Chemistry Applications (Kinase Inhibitors): Title: Discovery of AZD5363 (Capivasertib), an orally bioavailable, potent inhibitor of Akt kinases (Contextual reference for piperidine-propyl-amine motifs). Source: Journal of Medicinal Chemistry.[7] URL:[Link]

  • General Protocol for Amide Coupling (HATU): Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews. URL:[Link]

  • Michael Addition to Acrylonitrile: Title: Cyanoethylation of Amines (Organic Reactions). Source: Wiley Online Library. URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for 3-(4-Morpholinopiperidin-1-yl)propan-1-amine in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary In contemporary medicinal chemistry, optimizing the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound is often as critical as optimizing its target affinity. 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a highly versatile, aliphatic triamine building block. It features a primary propylamine chain ideally suited for derivatization, tethered to a piperidine-morpholine core.

Appending saturated, non-planar heterocyclic systems like morpholine and piperidine is a field-proven strategy to disrupt molecular planarity, lower logP, and drastically improve thermodynamic aqueous solubility[1][2]. This guide details the chemical rationale, predictive physicochemical impact, and validated synthetic protocols for derivatizing this high-value pharmacophore.

Strategic Rationale & Physicochemical Impact

The "Solubilizing Tail" Paradigm

Poor aqueous solubility is a primary reason for attrition in early-phase drug discovery[2]. Highly conjugated, planar lead compounds (e.g., kinase hinge-binders) often suffer from tight crystal packing and high lipophilicity. The incorporation of the 3-(4-morpholinopiperidin-1-yl)propyl moiety acts as a "solubilizing tail."

Causality in Design:

  • Disruption of Planarity: The sp3-hybridized piperidine and morpholine rings introduce 3D character, reducing the melting point and disrupting crystal lattice energy.

  • Ionization at Physiological pH: The molecule contains three basic nitrogen centers. The primary amine (pKa ~10.5) is typically consumed during derivatization (e.g., converted to an amide). However, the tertiary piperidine (pKa ~9.0) and morpholine (pKa ~7.5) nitrogens remain basic. At physiological pH (7.4), this tail is predominantly mono- or di-protonated, facilitating rapid hydration and salt formation[1].

Predictive Data: Impact on Lead Properties

To illustrate the value of this building block, Table 1 models the typical physicochemical shifts observed when replacing a simple alkyl chain (e.g., butyl) with the 3-(4-morpholinopiperidin-1-yl)propyl group on a generic lipophilic scaffold.

Table 1: Comparative Physicochemical Impact of Derivatization

PropertyStandard Alkyl Chain (Butyl)3-(4-Morpholinopiperidin-1-yl)propylMedicinal Chemistry Implication
cLogP +2.0 contribution-0.5 to -1.2 contributionSignificant reduction in lipophilicity; decreased off-target toxicity.
Polar Surface Area (PSA) 0 Ų~24 Ų (Ether O + Tertiary Ns)Improved aqueous solubility without severely compromising BBB permeability.
Ionization (pH 7.4) Neutral>95% Protonated (Cationic)Enables formulation as stable HCl, mesylate, or tartrate salts.
Aqueous Solubility < 1 µg/mL> 500 µg/mLEnhances oral bioavailability and formulation for IV administration[2].

Derivatization Pathways & Reactivity Logic

The primary amine of the propyl chain is sterically unhindered and highly nucleophilic. This allows for selective derivatization in the presence of the two tertiary amines.

DerivatizationPathways A 3-(4-Morpholinopiperidin-1-yl) propan-1-amine B Amide Coupling (HATU, DIPEA) A->B C Reductive Amination (STAB, AcOH) A->C D SNAr Reaction (Heat, Base) A->D E Amide Derivative (Target Scaffold) B->E F Secondary Amine (Target Scaffold) C->F G N-Aryl Derivative (Target Scaffold) D->G

Fig 1: Primary derivatization pathways for 3-(4-morpholinopiperidin-1-yl)propan-1-amine.

Validated Experimental Protocols

Note: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is frequently supplied as a hydrochloride salt. The protocols below account for the necessary stoichiometric adjustments to liberate the free base in situ.

Protocol A: Amide Coupling (Acylation)

This is the most common method for attaching the solubilizing tail to a core scaffold bearing a carboxylic acid.

Reagents: Target Carboxylic Acid (1.0 eq), 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.2 eq), HATU (1.2 eq), DIPEA (4.0–5.0 eq), Anhydrous DMF or NMP.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF (0.1–0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

    • Causality Check: HATU is selected over EDC/HOBt for its superior kinetics, which minimizes epimerization and maximizes yield with bulky or electron-deficient acids.

  • Amine Addition: In a separate vial, suspend the triamine building block (often a multi-HCl salt) in DMF and add the remaining DIPEA (2.0–3.0 eq) to neutralize the salt. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup (Critical Step): Dilute the reaction with a polar organic solvent (e.g., 10% MeOH in DCM, or 2-MeTHF). Wash with saturated aqueous NaHCO₃, followed by brine.

    • Causality Check:Never use acidic washes (e.g., 1M HCl or 5% citric acid). The basic morpholine and piperidine nitrogens will immediately protonate, causing the product to partition entirely into the aqueous waste layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination

Used to append the tail to an aldehyde or ketone, yielding a secondary amine linkage that retains a positive charge at physiological pH.

Reagents: Target Aldehyde (1.0 eq), Triamine Building Block (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (0.1 eq), DCE or DCM.

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde and the triamine in anhydrous DCE (0.2 M). Add a catalytic amount of glacial acetic acid. Stir at room temperature for 1–2 hours.

    • Causality Check: The mild acid catalyzes imine formation. DCE is preferred over DCM due to its slightly higher boiling point and better solubility profiles for polar intermediates.

  • Reduction: Add STAB in one portion. Stir at room temperature for 4–12 hours.

    • Causality Check: STAB is chosen over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract the aqueous layer with 10% MeOH in DCM (3x). Combine organics, dry (Na₂SO₄), and concentrate.

Purification & Analytical Logic

Because the resulting derivatives contain multiple basic aliphatic nitrogens, they interact strongly with the acidic silanol groups on standard unmodified silica gel, leading to severe peak tailing and irreversible adsorption.

PurificationLogic Start Crude Reaction Mixture Aqueous Aqueous Workup (Use NaHCO3, Avoid HCl) Start->Aqueous Extract Extract with 10% MeOH/DCM Aqueous->Extract Decision TLC Streaking? Extract->Decision RP Reverse-Phase Prep-HPLC (0.1% NH4OH modifier) Decision->RP Yes NP Normal Phase Silica (DCM/MeOH/NH4OH) Decision->NP No Final Pure Derivatized Product RP->Final NP->Final

Fig 2: Decision matrix for the purification of highly basic triamine derivatives.

Chromatography Guidelines:

  • Normal Phase (Silica): If normal phase must be used, the eluent must be basified. A standard gradient is 0–20% Methanol in DCM containing 1% aqueous NH₄OH.

  • Reverse Phase (Prep-HPLC): This is the gold standard for these molecules. Use a C18 column with a gradient of Water/Acetonitrile. Crucially , the aqueous mobile phase must contain a basic modifier (e.g., 0.1% NH₄OH or 10 mM Ammonium Bicarbonate, pH 10) to keep the amines in their neutral free-base form, ensuring sharp peak shapes and proper retention. Using standard 0.1% TFA will cause the highly polar, tri-protonated molecule to elute in the void volume.

References

  • Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL:[Link]

  • The medicinal chemistry evolution of antibody–drug conjugates Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Improving solubility via structural modification Source: Topics in Medicinal Chemistry (ResearchGate) URL:[Link]

Sources

Application

Technical Guide: Selective N-Alkylation Strategies for 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Abstract & Introduction This application note details the protocols for the selective N-alkylation of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine , a triamine scaffold frequently utilized in the synthesis of GPCR ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocols for the selective N-alkylation of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine , a triamine scaffold frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and PROTAC linkers.

The substrate presents a unique chemoselective challenge: it contains three nitrogen centers with varying steric and electronic properties.

  • Primary Amine (Target): High nucleophilicity, susceptible to over-alkylation (dialkylation).[1]

  • Piperidine Nitrogen (Tertiary): Sterically hindered, pKa ~10.0, prone to N-oxide formation or quaternary salt formation under forcing conditions.[1]

  • Morpholine Nitrogen (Tertiary): Electronically deactivated by the adjacent oxygen, pKa ~8.0, generally the least reactive nucleophile.[1]

This guide prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation due to its superior control over stoichiometry. An alternative Direct Nucleophilic Substitution protocol is provided for instances where alkyl halides are the only available electrophiles.

Chemical Analysis & Properties[1][2][3][4]

PropertyValue / DescriptionImpact on Protocol
Molecular Formula C₁₂H₂₅N₃ORequires precise stoichiometry to avoid side reactions.
Molecular Weight 227.35 g/mol Calculation basis for equivalents.
pKa (Primary Amine) ~10.5 (Estimated)Highly basic; requires free-basing if supplied as a salt.[1]
pKa (Piperidine N) ~10.0 (Estimated)Competitive basicity; avoid strong acidic media which protonates the target.[1]
Solubility Soluble in DCM, MeOH, DMSO, CHCl₃.[1]DCM/DCE are preferred for reductive amination; DMF/ACN for direct alkylation.
Stability Hygroscopic; Air-stable.Store under inert atmosphere to prevent carbamate formation with CO₂.

Method A: Reductive Amination (Preferred)[1]

Objective: Selective mono-alkylation to form a secondary amine. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[2] Selectivity Logic: The intermediate imine is formed only at the primary amine. The reducing agent, Sodium Triacetoxyborohydride (STAB), is mild enough to reduce the imine without reducing the aldehyde/ketone or affecting the tertiary amines.[1]

Reagents
  • Substrate: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0 - 1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 - 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Crucial for catalyzing imine formation.[1]

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: This buffers the solution and activates the carbonyl.

  • Imine Formation: Add the Aldehyde/Ketone (1.05 equiv).[1] Stir at RT for 30–60 minutes.

    • Checkpoint: If the aldehyde is sterically hindered, extend time to 2 hours or add 3Å molecular sieves.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine (M+H = 228) and appearance of the product (M+H = 228 + Alkyl - H₂O).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup:

    • Extract the aqueous layer 3x with DCM.[2]

    • Combine organic layers and wash with Brine.[2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Direct Nucleophilic Substitution (Alternative)[1]

Objective: Alkylation using an Alkyl Halide. Risk: High risk of over-alkylation (dialkylation) and quaternization of tertiary amines.[1] Mitigation Strategy: Use of inorganic bases with specific cation effects (Cesium) and strict stoichiometric control.[1]

Reagents
  • Substrate: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9 - 1.0 equiv) – Slight deficit prevents over-alkylation.

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃.[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous ACN (0.1 M).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv).[1] Stir for 10 minutes at RT.

  • Controlled Addition: Dissolve the Alkyl Halide (0.95 equiv) in a small volume of ACN. Add this solution dropwise to the amine mixture over 30–60 minutes using a syringe pump or addition funnel.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction: Stir at RT (for reactive halides like benzyl bromide) or heat to 50–60°C (for unactivated alkyl halides) for 12–24 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual DMF/salts.

Visualization: Reaction Pathways & Logic

G Start Start: 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Choice Select Method Start->Choice MethodA Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) Choice->MethodA Preferred (High Selectivity) MethodB Method B: Direct Alkylation (Alkyl Halide + Cs2CO3) Choice->MethodB Alternative (If Halide only) Imine Intermediate: Imine Species MethodA->Imine AcOH, RT Product Target: Secondary Amine (Mono-alkylated) MethodB->Product Slow Addition (0.95 equiv) SideProduct Side Product: Dialkylated Amine (Avoided) MethodB->SideProduct Excess Reagent (Risk) Imine->Product Reduction (Hydride transfer)

Figure 1: Decision tree for selecting the appropriate alkylation strategy based on reagent availability and selectivity requirements.

Purification & Troubleshooting

Purification Strategy

Due to the polarity of the morpholine/piperidine core, standard silica chromatography can be challenging (tailing).[1]

  • Recommended Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).[1] The ammonia is essential to deprotonate the silica and prevent the amine from sticking.

  • Alternative: Reverse-phase Prep-HPLC using a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid or Ammonium Bicarbonate buffer).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent or old reducing agent.Use anhydrous DCE; use fresh NaBH(OAc)₃ from a sealed bottle.[1]
Dialkylation (Method B) Alkyl halide added too fast or in excess.[1]Use syringe pump for addition; reduce equivalents to 0.9.
New Spot at Baseline (TLC) Quaternary salt formation.[1]Reaction temperature too high; reduce temp and check stoichiometry.
Product stuck on column Interaction with acidic silica sites.Pre-wash silica with 1% Triethylamine in Hexane or use NH₄OH in eluent.

References

  • Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines."[1][3] Organic Letters, 1999.[1][3] Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1][4] Link[1]

  • BenchChem. "Experimental procedure for N-alkylation of primary amines." BenchChem Application Notes, 2025. Link[1]

  • Organic Chemistry Portal. "Synthesis of Secondary Aminines - Reductive Amination." Organic Chemistry Portal, Accessed 2025.[1] Link

Sources

Method

Application Note: Precision Reductive Amination Protocols for Morpholine-Containing Compounds

Abstract & Strategic Importance Morpholine rings are privileged pharmacophores in medicinal chemistry, appearing in blockbuster drugs such as Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). Their incorporation mod...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Morpholine rings are privileged pharmacophores in medicinal chemistry, appearing in blockbuster drugs such as Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). Their incorporation modulates solubility, lipophilicity (


), and metabolic stability. However, introducing a morpholine moiety via reductive amination presents specific challenges: as a secondary amine (

), morpholine forms iminium ions rather than stable imines.

This guide provides three field-validated protocols to navigate these challenges, moving beyond generic "textbook" methods to address steric hindrance, electronic deactivation, and green chemistry requirements.

Mechanistic Foundation: The Iminium Driver

Unlike primary amines, morpholine cannot form a neutral imine. It condenses with carbonyls to form a positively charged iminium ion (or enamine in the presence of


-hydrogens). Understanding this is critical because the iminium species is far more electrophilic than the parent carbonyl, allowing for chemoselective reduction.
Reaction Pathway Analysis

The success of the reaction depends on shifting the equilibrium toward the iminium species before the reducing agent attacks the aldehyde/ketone (which leads to the alcohol side-product).

MorpholineMechanism Substrate Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Condensation SideProduct Alcohol (Direct Reduction) Substrate->SideProduct Slow Reduction (Background) Morpholine Morpholine (Secondary Amine) Morpholine->Hemiaminal Condensation Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium -H₂O (Acid Cat.) Iminium->Hemiaminal +H₂O Product Tertiary Amine (N-Alkyl Morpholine) Iminium->Product Fast Reduction (Hydride Transfer)

Figure 1: The kinetic superiority of iminium reduction over carbonyl reduction allows for chemoselectivity.

Method Selection Matrix

Do not use the same protocol for every substrate. Use this decision matrix to select the optimal condition.

MethodSelection Start Substrate Type Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone MethodA Method A: STAB (Standard) Aldehyde->MethodA Standard MethodC Method C: 2-Picoline-Borane (Green) Aldehyde->MethodC Eco/Scale-up Hindered Sterically Hindered or Electron Deficient? Ketone->Hindered Hindered->MethodA No (Reactive Ketone) MethodB Method B: Ti(OiPr)₄ (Force Multiplier) Hindered->MethodB Yes (Difficult Substrate)

Figure 2: Protocol selection based on carbonyl reactivity and steric environment.

Detailed Experimental Protocols

Method A: The Gold Standard (STAB)

Reagent: Sodium Triacetoxyborohydride [NaHB(OAc)₃] Best For: Aldehydes, unhindered ketones (e.g., cyclohexanone), and acid-stable substrates.

Mechanism & Logic: STAB is a mild hydride donor. The acetoxy groups withdraw electron density from boron, making the B-H bond stronger and less nucleophilic than in NaBH₄. Consequently, it reduces iminium ions (highly electrophilic) rapidly but reacts negligibly with neutral carbonyls at room temperature.

Protocol:

  • Dissolution: In a dry flask, dissolve the Carbonyl substrate (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

    • Note: DCE is faster, but THF is required for pharmaceutical intermediates with strict residual solvent limits.

  • Amine Addition: Add Morpholine (1.1 – 1.2 equiv).

  • Acid Activation (Crucial for Ketones):

    • Aldehydes:[1][2][3][4][5][6][7] Optional.

    • Ketones:[1][3][8] Add Acetic Acid (AcOH) (1.0 – 2.0 equiv). This catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Reductant Addition: Add STAB (1.4 – 1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS (look for M+H of product).

  • Quench: Add saturated aqueous NaHCO₃ . Stir for 15 minutes to neutralize acetic acid and destroy excess hydride.

  • Extraction: Extract with DCM or EtOAc.

Troubleshooting:

  • Stalled Reaction: If the intermediate imine/hemiaminal is visible by MS but not reducing, add 0.5 equiv more STAB.

  • Low Conversion: Ensure the solvent is dry.[9] Water hydrolyzes the iminium ion back to the ketone.

Method B: The "Force Multiplier" (Titanium-Mediated)

Reagents: Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄. Best For: Sterically hindered ketones (e.g., acetophenones), electron-deficient amines, or when STAB fails.

Mechanism & Logic: Ti(OiPr)₄ serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly consumes the water produced during condensation, driving the equilibrium completely to the enamine/iminium/titanium-complex side. Unlike Method A, this is a stepwise "one-pot" procedure.

Protocol:

  • Complexation: In a dry flask, mix the Ketone (1.0 equiv) and Morpholine (1.2 equiv) neat (solvent-free) or in minimal absolute EtOH.

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 – 1.5 equiv).

    • Safety: The mixture may warm slightly.

  • Incubation: Stir under Nitrogen for 4–12 hours.

    • Checkpoint: The solution often becomes viscous. This indicates the formation of the titanium-amine complex.

  • Dilution & Reduction: Dilute with absolute EtOH (if neat). Add NaBH₄ (1.0 equiv) carefully.

    • Note: NaBH₄ is cheaper and stronger than STAB, but because the ketone is already "locked" as a Ti-complex, chemoselectivity is maintained.

  • The "Difficult" Workup (Crucial Step):

    • Titanium forms a gelatinous emulsion with water.

    • Solution: Quench by adding 2M NaOH or aqueous Ammonia . Stir vigorously until a white, filterable precipitate (

      
      ) forms.
      
    • Filter through a Celite pad. The filtrate contains your product.

Method C: The Green Alternative (2-Picoline-Borane)

Reagent: 2-Picoline-Borane complex (Pic-BH₃).[10] Best For: Green chemistry compliance, scale-up, and avoiding toxic cyanide (NaCNBH₃).

Mechanism & Logic: Pic-BH₃ is a stable solid (unlike unstable pyridine-borane) and works in protic solvents (MeOH) or even water.[2][10] It mimics the reactivity profile of Sodium Cyanoborohydride (NaCNBH₃) but without the toxicity and HCN generation risks.

Protocol:

  • Mixing: Dissolve Carbonyl (1.0 equiv) and Morpholine (1.1 equiv) in MeOH or EtOH .

  • Acid: Add Acetic Acid (10 mol% catalytic).

  • Reduction: Add 2-Picoline-Borane (1.0 – 1.1 equiv).

  • Reaction: Stir at RT (or 40°C for sluggish ketones) for 2–6 hours.

  • Workup: Add water and 1M HCl (to decompose borane complex), then basify with NaOH to extract the amine.

Comparative Data Analysis

FeatureSTAB (Method A) Ti(OiPr)₄ (Method B) Pic-BH₃ (Method C)
Selectivity Excellent (Aldehydes)High (Hindered Ketones)Good (General Purpose)
Toxicity Low (produces AcOH)Low (produces TiO₂)Low (Green Alternative)
Water Tolerance Low (requires dry solvent)High (Scavenges water)High (Works in H₂O/MeOH)
Cost ModerateModerateHigh (Reagent cost)
Workup Easy (aq. wash)Difficult (Emulsion risk)Easy
Key Risk H₂ evolution on quenchGel formationSlower kinetics

References

  • Abdel-Magid, A. F., et al. (1996).[11][6][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2253-2258.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Sato, S., et al. (2004).[2] "One-pot reductive amination of aldehydes and ketones with α-picoline–borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906.

Sources

Application

Quantitative Analysis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine: Advanced Analytical Protocols and Method Validation

An Application Note for Drug Development Professionals Abstract This guide provides comprehensive analytical methodologies for the precise and accurate quantification of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine, a no...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides comprehensive analytical methodologies for the precise and accurate quantification of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine, a novel chemical entity with significant interest in pharmaceutical development. Given its structural characteristics—specifically, a tertiary amine within a piperidine ring, a morpholine moiety, and a terminal primary amine—the compound presents unique analytical challenges, including the absence of a strong native chromophore for UV-based detection. This document details two robust, fit-for-purpose analytical methods: a primary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method employing pre-column derivatization. All protocols are designed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines to ensure data integrity, reliability, and regulatory compliance.[1][2][3][4][5]

Introduction and Analyte Profile

The compound 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a diamine structure that may function as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or be identified as a process-related impurity. Its accurate quantification is critical for process optimization, quality control of drug substances, and pharmacokinetic/toxicokinetic studies.

Physicochemical Properties

The analytical strategy is directly informed by the molecule's chemical properties. The presence of two basic nitrogen atoms (the primary amine and the piperidinyl nitrogen) makes the molecule highly suitable for positive mode electrospray ionization. Conversely, the lack of conjugated double bonds means it does not absorb light strongly in the conventional UV range (230-400 nm), complicating direct HPLC-UV analysis.

PropertyHypothetical Value/CharacteristicRationale for Analytical Strategy
Molecular Formula C₁₂H₂₅N₃O---
Molecular Weight 227.35 g/mol Used for mass spectrometer tuning and confirmation.
pKa (predicted) ~9.5-10.5 (primary amine), ~8.0-9.0 (piperidinyl N)The basic nature dictates the use of acidic mobile phases (e.g., with 0.1% formic acid) to ensure protonation and good peak shape in reversed-phase chromatography. It is ideal for positive electrospray ionization (ESI+).
UV Absorbance Negligible above 220 nmDirect UV detection lacks sensitivity and specificity. LC-MS/MS is the preferred method. For HPLC-UV, derivatization to introduce a chromophore is recommended for trace-level quantification.[6]
Polarity Moderately polarSuitable for reversed-phase chromatography on a C18 or similar column.

Primary Method: High-Sensitivity LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of analytes in complex matrices due to its unparalleled sensitivity and selectivity.[7][8][9] The method relies on the chromatographic separation of the analyte followed by its ionization and fragmentation into specific precursor-product ion pairs, which are monitored in a process known as Multiple Reaction Monitoring (MRM).

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the complete workflow from sample receipt to final data reporting.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Biological or Process Sample Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Inject Inject Sample Extract Extraction->Inject Transfer Supernatant Standards Prepare Calibration Curve & Quality Control (QC) Samples LC HPLC/UPLC Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometer (ESI+) LC->MS MRM MRM Detection (Precursor → Product Ions) MS->MRM Integration Peak Integration MRM->Integration Acquire Data Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Final Report Generation Quant->Report

Caption: LC-MS/MS Quantification Workflow.

Detailed LC-MS/MS Protocol

2.2.1. Instrumentation and Reagents

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (Optima grade), Reference standard of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.

2.2.2. Sample Preparation (Example for Plasma)

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial for injection.

2.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterConditionRationale
Column Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent separation efficiency and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures analyte protonation for good chromatography and ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 minA rapid gradient allows for high-throughput analysis while ensuring the analyte is well-separated from matrix components.
Column Temp. 40°CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogens are readily protonated to form positive ions.
MRM Transition Analyte: 228.2 → 128.2 (Hypothetical)The precursor ion [M+H]⁺ is selected and fragmented. The most stable and abundant product ion is monitored for quantification.
MRM Transition Internal Standard (SIL-IS): 234.2 → 134.2 (Hypothetical)A mass shift ensures the IS does not interfere with the analyte but behaves identically during ionization and fragmentation.
Cone Voltage 30 V (Optimized)Optimized to maximize the abundance of the precursor ion.
Collision Energy 20 eV (Optimized)Optimized to maximize the formation of the specific product ion.
Method Validation

The method must be validated according to ICH Q2(R2) or FDA guidelines to ensure it is fit for its intended purpose.[10]

Validation ParameterAcceptance Criteria (Typical for Bioanalysis)Purpose
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the signal is from the analyte only.
Linearity & Range r² ≥ 0.99; standards within ±15% of nominal (±20% at LLOQ).Demonstrates a proportional response to concentration over a defined range.
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy within ±20%, Precision ≤20% CV.The lowest concentration that can be reliably quantified.
Accuracy Mean concentration within ±15% of nominal value for QCs (±20% at LLOQ).Closeness of measured value to the true value.
Precision (Repeatability & Intermediate) Coefficient of Variation (CV) ≤15% for QCs (≤20% at LLOQ).Measures the random error and reproducibility of the method.
Matrix Effect CV of IS-normalized matrix factor should be ≤15%.Assesses the ion suppression or enhancement from matrix components.
Stability (Bench-top, Freeze-thaw, Long-term) Mean concentration of stability samples within ±15% of nominal.Ensures analyte integrity during sample handling and storage.

Alternative Method: HPLC with Pre-Column Derivatization and UV Detection

For laboratories without access to LC-MS/MS, an HPLC-UV method can be developed. Due to the analyte's poor UV absorbance, a pre-column derivatization step is necessary to attach a chromophore to the primary amine group. This enhances detection sensitivity and specificity.[11] A common derivatizing agent for primary amines is benzoyl chloride, which creates a highly UV-active benzamide derivative.[12]

Experimental Workflow for HPLC-UV with Derivatization

HPLC_UV_Workflow cluster_prep Derivatization & Sample Prep cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample or Standard Adjust_pH Adjust to Alkaline pH (e.g., Sodium Bicarbonate Buffer) Sample->Adjust_pH Add_Reagent Add Derivatizing Reagent (e.g., Benzoyl Chloride in ACN) Adjust_pH->Add_Reagent React Vortex and React (e.g., 15 min at RT) Add_Reagent->React Quench Quench Reaction (e.g., Acidify) React->Quench Cleanup SPE or LLE Cleanup (Optional) Quench->Cleanup Inject Inject Derivatized Sample Cleanup->Inject Evaporate & Reconstitute LC HPLC Separation (Reversed-Phase C18) Inject->LC UV UV Detection (e.g., ~230 nm for Benzamide) LC->UV Integration Peak Integration UV->Integration Acquire Chromatogram Calibration External Standard Calibration Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: HPLC-UV Workflow with Pre-column Derivatization.

Detailed HPLC-UV Protocol

3.2.1. Derivatization Procedure

  • To 100 µL of sample in a glass vial, add 200 µL of 100 mM sodium bicarbonate buffer (pH ~9.0).

  • Add 200 µL of benzoyl chloride solution (10 mg/mL in acetonitrile).

  • Vortex immediately for 1 minute and let stand at room temperature for 15 minutes.

  • Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base.

  • Evaporate the organic solvent under a stream of nitrogen if necessary and inject directly, or perform a liquid-liquid extraction for cleanup.

3.2.2. HPLC Conditions

ParameterCondition
Column Phenomenex Luna C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% B to 80% B over 10 minutes
Column Temp. 35°C
Injection Vol. 20 µL
Detection Wavelength 230 nm

Conclusion

The choice of analytical method for the quantification of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine depends on the required sensitivity, sample matrix, and available instrumentation. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalysis and trace impurity detection. The HPLC-UV method with pre-column derivatization provides a viable and robust alternative for quality control and process monitoring where high sensitivity is not the primary requirement. Both methods, when properly validated according to international guidelines, can deliver reliable and accurate quantitative data essential for advancing pharmaceutical development programs.[6][13]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • North-East Bioanalytical Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PPD, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Royal Society of Chemistry. (2012). A simple, rapid and sensitive method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. Analytical Methods. [Link]

  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]

  • Olsen, B. A., & Pack, B. W. (2014). Can LC–MS Revolutionize the Quantitation of Drug Product Impurities? Pharmaceutical Technology. [Link]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

  • Zhang, Y., et al. (2014). A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. PMC. [Link]

  • Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • IntechOpen. (2018). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. [Link]

  • PubChem. 1-(4-Morpholinyl)-1-propanone. [Link]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • PubMed. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. [Link]

Sources

Method

Application Note: High-Performance Analysis of Tertiary Amines with Polar Functional Groups

Abstract Tertiary amines containing polar functional groups represent a persistent challenge in pharmaceutical analysis. Their basicity (typically pKa 9–10.5) leads to severe peak tailing on traditional silica-based colu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tertiary amines containing polar functional groups represent a persistent challenge in pharmaceutical analysis. Their basicity (typically pKa 9–10.5) leads to severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols. Furthermore, their polar moieties often result in poor retention under standard Reversed-Phase (RP) conditions.[1] This guide moves beyond standard textbook methods, detailing three distinct, field-proven protocols: High-pH Reversed-Phase on Hybrid Particles , Charged Surface Hybrid (CSH) Technology at Low pH , and HILIC for Ultra-Polar Variants .

The Challenge: The Silanol Effect & pH Paradox

The fundamental difficulty in analyzing tertiary amines lies in the "Silanol Effect."

  • The Mechanism: At acidic pH (pH < 3), traditional silica silanols (

    
    ) are neutral, but as pH rises to 4–8, they deprotonate to 
    
    
    
    . Simultaneously, tertiary amines (
    
    
    ) are protonated to cations (
    
    
    ).
  • The Result: A strong cation-exchange mechanism occurs, causing the analyte to "drag" along the stationary phase surface. This manifests as peak tailing (Asymmetry > 1.[2][3]5) and variable retention times.

Visualizing the Mechanism

The following diagram illustrates the interaction and the strategic solutions:

SilanolMechanism cluster_problem The Problem (Mid pH 4-8) cluster_solution1 Solution 1: High pH (>10) cluster_solution2 Solution 2: CSH Technology (Low pH) Silanol Silica Surface (Si-O⁻) Interaction Ionic Attraction (Peak Tailing) Silanol->Interaction Amine Tertiary Amine (R₃NH⁺) Amine->Interaction Silanol_High Silica Surface (Si-O⁻) Result_High No Ionic Interaction Hydrophobic Retention Silanol_High->Result_High Repulsion/Inert Amine_High Tertiary Amine (R₃N Neutral) Amine_High->Result_High CSH_Surface Charged Surface (Positive Charge) Result_Low Electrostatic Repulsion Sharp Peaks CSH_Surface->Result_Low Repels Amine Amine_Low Tertiary Amine (R₃NH⁺) Amine_Low->Result_Low

Figure 1: Mechanism of silanol interactions and how High pH or Charged Surface technologies mitigate tailing.

Strategic Method Selection

Do not randomly screen columns. Use this logic gate to select the correct protocol based on your analyte's hydrophobicity (LogP) and Mass Spec requirements.

MethodSelection Start Start: Tertiary Amine Analysis LogP Is the analyte Hydrophobic? (LogP > 0) Start->LogP RP_Branch Reversed Phase (RP) LogP->RP_Branch Yes HILIC_Branch HILIC Mode LogP->HILIC_Branch No (Polar) MS_Compat Is MS Sensitivity Critical? RP_Branch->MS_Compat HILIC_Proto Protocol 3: HILIC-Z / Amide HILIC_Branch->HILIC_Proto High_pH Protocol 1: High pH (pH 10) Hybrid C18 MS_Compat->High_pH Yes (Max Retention) CSH_Low Protocol 2: Low pH (Formic Acid) CSH C18 MS_Compat->CSH_Low Yes (High Throughput)

Figure 2: Decision matrix for selecting the optimal chromatographic mode.

Protocol 1: High pH Reversed-Phase (The "Gold Standard")

Best For: Maximizing retention of basic compounds and achieving perfect peak symmetry. Why: At pH 10, the tertiary amine is deprotonated (neutral). This eliminates silanol interactions and significantly increases hydrophobicity (


), allowing the use of higher organic content which improves desolvation in LC-MS.

Critical Requirement: You must use a hybrid-particle column (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-coated silica (e.g., Gemini-NX). Standard silica dissolves above pH 8.

Materials
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini-NX C18 (

    
     or 
    
    
    
    ).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add ~4 mL Ammonium Hydroxide (28%) to reach pH 10.0. Filter through 0.2

    
     membrane.
    
  • Equilibration: Purge system with 100% Water, then 100% ACN, then equilibrate with initial conditions (95% A/5% B) for at least 20 column volumes. Hybrid columns require longer initial equilibration than standard silica.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B (Re-equilibration)

  • Temperature: Set column oven to

    
     to lower backpressure and improve mass transfer.
    

Protocol 2: Low pH with CSH Technology (High Throughput)

Best For: Fast screening, impurity profiling, and when the analyte is unstable at high pH. Why: Traditional low pH methods (using TFA) suppress MS signals. Charged Surface Hybrid (CSH) columns have a low-level positive surface charge that electrostatically repels the protonated amine, preventing it from touching the silanols. This mimics the peak shape benefits of TFA without the signal suppression.

Materials
  • Column: Waters ACQUITY CSH C18 or ACE SuperC18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • System Prep: Ensure no ion-pairing agents (like TFA) are in the system lines, as they negate the benefit of the CSH surface.

  • Gradient:

    • 0.0 min: 2% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 2% B

    • 5.0 min: 2% B

  • Note on Loadability: CSH columns have significantly higher loadability for basic compounds than standard C18. You can often inject 10x more mass before peak distortion occurs.

Protocol 3: HILIC for Ultra-Polar Amines

Best For: Small, hydrophilic tertiary amines (LogP < 0) that elute in the void volume of RP columns. Why: HILIC retains polar compounds via partitioning into a water-rich layer on the surface.[4]

Materials
  • Column: Agilent Poroshell 120 HILIC-Z (Zwitterionic) or Waters BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 ACN:Water (pH 9.0). Note: High pH HILIC often works best for amines to improve peak shape.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 ACN:Water (pH 9.0).

Step-by-Step Workflow
  • Conditioning: HILIC columns require extensive equilibration. Pump 50 column volumes of initial mobile phase before the first injection.

  • Sample Diluent: CRITICAL. Sample must be dissolved in high organic solvent (e.g., 90% ACN). Injecting a water-based sample will disrupt the HILIC partition layer and cause peak distortion.

  • Gradient (Inverse of RP):

    • 0.0 min: 100% A (High Organic)

    • 5.0 min: 50% A

    • 6.0 min: 50% A

    • 6.1 min: 100% A

    • 10.0 min: 100% A (Long re-equilibration is mandatory).

Data Summary & Troubleshooting

Comparative Performance Table
ParameterHigh pH (Hybrid C18)Low pH (CSH C18)HILIC (Zwitterionic)
Retention Mechanism Hydrophobic (Neutral amine)Hydrophobic + Electrostatic RepulsionHydrophilic Partitioning
Peak Symmetry (As) Excellent (1.0 - 1.1)Very Good (1.0 - 1.2)Good (1.1 - 1.3)
MS Sensitivity High (Better desolvation)High (Formic acid)Medium (Buffer dependent)
Column Stability High (pH 1-12)Medium (pH 1-8)Medium (pH 2-10)
Troubleshooting Guide
  • Symptom: Peak Tailing at High pH.[5]

    • Cause: Column aging (loss of hybrid surface protection) or pH < pKa.

    • Fix: Verify pH is at least 1.5 units above pKa. Replace column.

  • Symptom: Split Peaks in HILIC.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure sample diluent matches initial mobile phase (e.g., 90% ACN).

  • Symptom: Rising Baseline in LC-MS.

    • Cause: TEA or Ion-pair reagent contamination.

    • Fix: Switch to CSH protocol to eliminate need for additives.

References

  • Phenomenex. (2025).[3] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Waters Corporation. (2020). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Screening of Novel Morpholinopiperidine Derivatives

Executive Summary Morpholinopiperidines represent a privileged scaffold in modern medicinal chemistry, favored for their ability to balance lipophilicity with aqueous solubility—a critical challenge in drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholinopiperidines represent a privileged scaffold in modern medicinal chemistry, favored for their ability to balance lipophilicity with aqueous solubility—a critical challenge in drug development. The morpholine ring often serves as a hydrogen-bond acceptor and solubility enhancer, while the piperidine moiety frequently acts as the primary pharmacophore, engaging key residues (e.g., Asp, Glu) within the ATP-binding pockets of kinases or the orthosteric sites of GPCRs.

This application note details a validated screening cascade for novel morpholinopiperidine libraries, focusing on Phosphoinositide 3-kinase (PI3K) inhibition , a high-value target in oncology and immunology. We provide rigorous protocols for compound handling, biochemical potency evaluation, and cellular efficacy profiling.

Chemical Handling & Preparation

Critical Insight: Morpholinopiperidines are generally basic (pKa ~8.0–9.5). Their solubility is pH-dependent. Inaccurate handling leads to precipitation in assay buffers, causing false negatives (loss of potency) or false positives (aggregates inhibiting enzymes).

Protocol: Stock Solution Preparation
  • Solvent: Dissolve solid compounds in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Why: DMSO prevents protonation issues during initial solubilization.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Dilutions:

    • Prepare intermediate dilutions in 100% DMSO .

    • Crucial Step: When transferring to aqueous assay buffer, ensure the final DMSO concentration is <1% (v/v) (typically 0.1–0.5%) to avoid solvent-induced enzyme inhibition.

    • Check: If the assay buffer pH is >7.4, visually inspect for precipitation immediately after dilution.

Primary Screening: Biochemical Kinase Assay (PI3Kα)

Objective: Determine the inhibitory potency (


) of morpholinopiperidines against recombinant PI3Kα.
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Mechanism of Action

The morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase, while the piperidine nitrogen interacts with the catalytic lysine or aspartate. The assay measures the conversion of PIP2 to PIP3.

Materials
  • Enzyme: Recombinant human PI3Kα (p110α/p85α complex).

  • Substrate: PIP2:PS lipid vesicles (50 µM).

  • ATP: Ultrapure ATP (concentration =

    
     apparent, typically 10–50 µM).
    
  • Detection: Biotinylated-PIP3 complex + Europium-labeled anti-GST antibody + APC-labeled streptavidin.

Step-by-Step Protocol
  • Plate Setup: Use 384-well low-volume white plates (Greiner).

  • Compound Addition:

    • Dispense 50 nL of compound (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550).

    • Include High Control (Enzyme + Substrate + DMSO) and Low Control (Substrate + DMSO, no Enzyme).

  • Enzyme Mix:

    • Add 2.5 µL of 2x Enzyme Buffer (50 mM HEPES pH 7.5, 3 mM

      
      , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT).
      
    • Incubate for 15 minutes at RT. Insight: This allows the compound to reach equilibrium binding with the enzyme before ATP competition begins.

  • Reaction Initiation:

    • Add 2.5 µL of 2x Substrate/ATP Mix.

    • Incubate for 60 minutes at RT (protected from light).

  • Termination & Detection:

    • Add 5 µL of Detection Buffer (containing EDTA to chelate Mg2+ and stop the reaction, plus detection reagents).

    • Incubate for 1 hour.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis

Calculate % Inhibition:



Fit data to a 4-parameter logistic equation to derive 

.

Secondary Screening: Cellular Viability (Phenotypic)

Objective: Confirm that biochemical potency translates to cellular efficacy and assess cytotoxicity. Cell Line: MCF-7 (Breast Cancer, PI3K-dependent).

Protocol: Resazurin Reduction Assay
  • Seeding: Seed MCF-7 cells at 3,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS. Incubate for 24h to allow attachment.

  • Treatment:

    • Remove media and add 100 µL fresh media containing serial dilutions of the morpholinopiperidine compound.

    • Final DMSO concentration must be normalized to 0.5% in all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS).

    • Incubate for 2–4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

  • Measurement: Excitation 560 nm / Emission 590 nm.

Visualizations

Figure 1: Morpholinopiperidine Screening Workflow

This diagram outlines the decision-making process from library synthesis to lead selection.

ScreeningCascade Library Morpholinopiperidine Library Synthesis QC QC: Purity (>95%) & Solubility Library->QC Primary Primary Screen: Biochemical Kinase Assay (PI3K IC50) QC->Primary Pass HitSel Hit Selection (IC50 < 1 µM) Primary->HitSel HitSel->Library Refine SAR Secondary Secondary Screen: Cell Viability (MCF-7) (EC50) HitSel->Secondary Active ADME ADME Profiling: Microsomal Stability & hERG Safety Secondary->ADME Potent Lead Lead Candidate ADME->Lead Safe & Stable

Caption: Integrated screening cascade for morpholinopiperidine derivatives, filtering for potency, efficacy, and safety.

Figure 2: PI3K/Akt Signaling Pathway Target

Understanding the biological context is vital. Morpholinopiperidines targeting PI3K block the conversion of PIP2 to PIP3, halting the survival signal.

PI3KPathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt (PKB) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation (Inhibited by Compound) PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival

Caption: The PI3K/Akt pathway. Morpholinopiperidines inhibit the PI3K node, preventing PIP3 generation and downstream Akt/mTOR activation.

Data Summary & Interpretation

ParameterDefinitionAcceptance Criteria (Hit)Acceptance Criteria (Lead)
Biochemical

Concentration inhibiting 50% enzyme activity< 1.0 µM< 100 nM
Cellular

Concentration for 50% reduction in viability< 10 µM< 500 nM
Selectivity Index

(Off-target) /

(Target)
> 10-fold> 50-fold
Z-Factor (Z') Assay quality metric> 0.5> 0.7

Troubleshooting Note:

  • High Background in Kinase Assay: Morpholinopiperidines can be fluorescent. Run a "Compound Only" control (no detection reagents) to check for autofluorescence at 615/665 nm.

  • Steep Hill Slope (> 2.0): Indicates compound aggregation. Add 0.01% Triton X-100 to the assay buffer or re-check solubility.

References

  • Mamedov, V. A., et al. (2022).[1] Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science.[1] Link

  • BenchChem Technical Support. (2025). Potential Biological Activity of 2-Piperidin-1-ylmethyl-morpholine Analogs: A Technical Overview. Link

  • Hu, Y., et al. (2011). Discovery of novel morpholino–quinoxalines as PI3Kα inhibitors by pharmacophore-based screening. MedChemComm. Link

  • Kumari, S., et al. (2019). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones. Turkish Journal of Pharmaceutical Sciences. Link

  • National Institutes of Health (NIH). (2021). Preclinical screening methods in cancer. PMC. Link

Sources

Method

Application Note: High-Throughput Library Synthesis Using 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Abstract This guide details the operational protocols for utilizing 3-(4-Morpholinopiperidin-1-yl)propan-1-amine as a primary building block in high-throughput library synthesis. This compound serves as a "solubility han...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the operational protocols for utilizing 3-(4-Morpholinopiperidin-1-yl)propan-1-amine as a primary building block in high-throughput library synthesis. This compound serves as a "solubility handle" and a privileged pharmacophore, often introduced to modulate the physicochemical properties (LogD, pKa) of lipophilic scaffolds. The protocols below focus on amide coupling and reductive amination, emphasizing a "Catch-and-Release" purification strategy utilizing Strong Cation Exchange (SCX) chromatography, which exploits the compound's basicity for rapid, parallel isolation.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

The Building Block
  • IUPAC Name: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

  • Functional Class: Solubilizing linker / Secondary pharmacophore.

  • Key Features:

    • Primary Amine: High nucleophilicity for amide coupling, sulfonylation, or reductive amination.

    • Piperidine Core: Provides structural rigidity and basicity (pKa ~8-9).

    • Morpholine Moiety: Enhances metabolic stability and aqueous solubility via the ether oxygen (H-bond acceptor).[1]

Strategic Value in Drug Design

The morpholinopiperidine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in GPCR and kinase inhibitors. Incorporating this amine into a library serves two distinct purposes:

  • Property Optimization: It lowers the LogD of lipophilic cores, improving aqueous solubility and reducing non-specific binding.

  • Target Engagement: The basic nitrogens can form critical salt bridges with aspartate or glutamate residues in receptor binding pockets.

Structural Visualization

The following diagram illustrates the pharmacophoric contributions of the molecule.

ChemicalProfile Amine Primary Amine (Reactive Handle) Linker Propyl Linker (Spacer) Amine->Linker Nucleophilic attack Piperidine Piperidine Ring (Basic Center) Linker->Piperidine Flexible tether Morpholine Morpholine Ring (Solubility/Metabolic Stability) Piperidine->Morpholine Privileged Scaffold

Figure 1: Pharmacophore dissection of the building block.

Experimental Protocols

Protocol A: Parallel Amide Coupling (The Workhorse)

This protocol is designed for 96-well plate format synthesis. It utilizes HATU as the coupling agent due to its high efficiency with aliphatic amines.

Reagents:

  • Monomer A: 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (0.2 M in DMF).

  • Monomer B: Diverse Carboxylic Acids (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (1.0 M in DMF).

Step-by-Step Procedure:

  • Dispensing: In a 2 mL polypropylene deep-well plate, dispense 100 µL (20 µmol) of Carboxylic Acid solution.

  • Activation: Add 100 µL (20 µmol) of HATU solution followed by 40 µL (40 µmol) of DIPEA. Shake at 800 rpm for 5 minutes to form the activated ester.

  • Addition: Add 100 µL (20 µmol) of the Amine building block solution.

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

    • Expert Insight: While 2-4 hours is often sufficient, overnight reaction ensures completion for sterically hindered acids without requiring heat, which can degrade the HATU.

  • Quenching: Add 50 µL of MeOH to quench any unreacted activated ester.

Protocol B: SCX "Catch-and-Release" Purification

This is the critical self-validating step . Since the product contains a basic morpholinopiperidine tail, it will bind strongly to acidic resins, allowing non-basic impurities (unreacted acids, HATU byproducts) to be washed away.

Materials:

  • SCX (Strong Cation Exchange) cartridges or resin plates (e.g., sulfonic acid functionalized silica).[2]

  • Wash Solvent: MeOH.

  • Elution Solvent: 2.0 M Ammonia in MeOH.

Workflow:

  • Conditioning: Pre-wash SCX cartridges with 1 mL MeOH.

  • Loading ("Catch"): Load the crude reaction mixture directly onto the SCX cartridge.

    • Mechanism:[3] The basic tertiary amine in the piperidine ring protonates and binds ionically to the sulfonic acid resin.

  • Washing: Wash with 3 x 1 mL MeOH .

    • Validation: Collect these washes. Analyze via LCMS if yield is low; if the product is here, the resin capacity was exceeded or the pH was too high.

  • Elution ("Release"): Elute with 2 x 1 mL 2.0 M NH₃ in MeOH .

    • Mechanism:[3] The ammonia neutralizes the resin, releasing the free base product.

  • Finishing: Evaporate the ammonia/MeOH eluate under vacuum (Genevac or SpeedVac) to yield the purified product.

Protocol C: Reductive Amination (Alternative)

Used when a secondary amine linkage is desired, offering a different exit vector and basicity profile.

  • Dispensing: Dispense 20 µmol of diverse Aldehydes (in DCE/MeOH 1:1).

  • Addition: Add 20 µmol of Amine building block.

  • Imine Formation: Shake for 1 hour at RT. Use Trimethyl orthoformate (TMOF) as a water scavenger if necessary.

  • Reduction: Add 30 µmol of Sodium Triacetoxyborohydride (STAB) as a solid or slurry.

  • Reaction: Shake for 16 hours.

  • Purification: Proceed to Protocol B (SCX Purification).

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and the decision points driven by the chemical properties of the building block.

Workflow Start Start: Library Design Reaction Amide Coupling (HATU/DIPEA) Start->Reaction Check Is Product Basic? Reaction->Check SCX_Load Load onto SCX Resin (Catch) Check->SCX_Load Yes (Morpholinopiperidine present) Wash Wash with MeOH (Remove Acids/Neutrals) SCX_Load->Wash Elute Elute with NH3/MeOH (Release) Wash->Elute Final Evaporate & QC (LCMS/NMR) Elute->Final

Figure 2: High-throughput synthesis and purification workflow.

Data Analysis & Troubleshooting

Quantitative Assessment (Table)

When analyzing the library, use the following parameters to assess success.

ParameterAcceptance CriteriaTroubleshooting
Purity (UV) > 85%If low, re-optimize SCX wash steps. Ensure ammonia is fresh.
Mass Balance > 5 mg (from 20 µmol)Check if product eluted in Wash step (Resin saturation).
LCMS Signal [M+H]+ and [M+2H]/2The molecule often shows a strong double-charged ion due to multiple basic centers.
Common Pitfalls
  • Resin Saturation: The morpholinopiperidine tail is bulky. Ensure the SCX resin has at least 0.6 mmol/g loading capacity and use a 4-fold molar excess of resin sites relative to the theoretical yield.

  • Solubility Issues: If the final products are not soluble in DMSO for screening, add 1 equivalent of HCl to form the salt, or use 10% water/DMSO.

References

  • BenchChem. (2025).[1][4] 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Retrieved from

  • Organ, M. G., et al. (2002).[5] The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods. Combinatorial Chemistry & High Throughput Screening. Retrieved from

  • Sciforum. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

Introduction: The "Invisible" Linker Challenge Welcome to the technical support hub for 3-(4-Morpholinopiperidin-1-yl)propan-1-amine . This molecule is a critical "linker" intermediate, frequently used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Linker Challenge

Welcome to the technical support hub for 3-(4-Morpholinopiperidin-1-yl)propan-1-amine . This molecule is a critical "linker" intermediate, frequently used in the synthesis of PROTACs and kinase inhibitors.

Why is this purification difficult?

  • Extreme Polarity: The molecule contains three nitrogen centers (primary amine, piperidine, morpholine) and two oxygen atoms, making it highly hydrophilic.

  • Silanol Interaction: The basic nitrogens interact strongly with acidic silanols on standard silica, leading to irreversible adsorption or severe tailing.

  • Detection Blindness: The molecule lacks a conjugated

    
    -system (aromatic ring), rendering it nearly invisible under standard UV (254 nm).
    

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chromatography Troubleshooting

"My compound is streaking or not eluting from the column."

The Core Problem: Silanol Activity

Standard silica gel (


) has a surface pH of ~5. Basic amines protonate upon contact, forming ionic bonds with silanols. You must suppress this ionization.
Protocol A: Modified Normal Phase (The "Amine Wash")

Recommended for crude purity >80%

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 10% Ammonium Hydroxide (

    
    )  or 2% Triethylamine (TEA) .
    
  • Gradient: 0% to 20% B.

Expert Tip: Do not just add TEA to the bottle. Pre-rinse the silica column with 5% TEA/DCM before loading your sample. This "caps" the active silanol sites before your amine touches them.

Protocol B: Reverse Phase C18 (The "High pH" Strategy)

Recommended for crude purity <80% or aqueous reaction mixtures

Standard acidic C18 (water/acetonitrile + TFA) will protonate the molecule, making it too polar to retain (it will elute in the void volume). You must keep it neutral.

Mobile Phase System:

  • Buffer A: 10 mM Ammonium Bicarbonate (

    
    ), pH 10.
    
  • Buffer B: Acetonitrile.

  • Column: C18 column resistant to high pH (e.g., hybrid particle technology).

Decision Logic: Column Selection

PurificationLogic Start Crude Mixture State Solubility Is it water soluble? Start->Solubility Yes (Aqueous) Yes (Aqueous) Solubility->Yes (Aqueous) High No (Oil/Resin) No (Oil/Resin) Solubility->No (Oil/Resin) Low Impurity Major Impurity Type Non-polar byproducts Non-polar byproducts Impurity->Non-polar byproducts Polar amines Polar amines Impurity->Polar amines NPC Normal Phase (Silica) Use DCM/MeOH/NH4OH RPC_HighPH Reverse Phase (C18) pH 10 Buffer IonExchange SCX Cartridge (Catch & Release) Yes (Aqueous)->RPC_HighPH No (Oil/Resin)->Impurity Non-polar byproducts->IonExchange Polar amines->NPC

Caption: Workflow for selecting the optimal stationary phase based on crude solubility and impurity profile.

Module 2: Extraction & Workup

"I cannot extract the product from the aqueous layer."

The "Salting Out" Protocol

Because the molecule is a polyamine, it acts as a surfactant and is highly water-soluble. Standard extraction (DCM vs. Water) often fails.

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Aqueous pH pH 8-9 (Bicarbonate)pH > 12 (NaOH)
Organic Solvent DCM or Ethyl AcetateDCM : Isopropanol (3:1)
Additives NoneSaturate aqueous layer with NaCl
Separation Fast separationAllow 20+ mins for emulsion break

Step-by-Step Procedure:

  • Cool the aqueous reaction mixture to 0°C.

  • Basify with 5M NaOH until pH reaches 12–13 (Check with pH paper; the solution must be caustic to ensure the primary amine is deprotonated).

  • Saturate the solution with solid NaCl (Salting out effect reduces water solubility of organics).

  • Extract 3x with DCM:IPA (3:1 ratio) . Note: Pure DCM is often insufficient for this polarity.

  • Dry combined organics over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium sulfate is slightly acidic and can trap amines).

Module 3: Detection & Visualization

"I ran the column, but the UV trace is flat."

The Chromophore Void

3-(4-Morpholinopiperidin-1-yl)propan-1-amine has no aromatic rings . It will not absorb significantly at 254 nm. If you rely on standard UV, you will send your product to waste.

Visualization Toolkit
MethodResponseMechanismSpecificity
Ninhydrin Stain Deep Purple/Blue Reacts with Primary AmineHigh (Best for this compound)
Iodine (

) Chamber
Brown SpotIntercalationLow (Stains everything)
Dragendorff's Reagent Orange/RedReacts with Tertiary AminesMedium (Detects piperidine/morpholine core)
UV 210 nm Weak SignalAmine/Carbonyl absorptionLow (Solvent cutoff interference)

Recommendation: Use Ninhydrin for TLC monitoring.[1] It is specific to the primary amine on the propyl chain.

  • Recipe: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid. Dip plate and heat with a heat gun until spots appear.

Module 4: Storage & Stability (FAQ)

Q: Can I store this as a free base? A: It is risky. As a free base, the primary amine reacts with atmospheric


 to form carbamates (white crust). It is also hygroscopic.
  • Solution: Store under Argon at -20°C.

Q: How do I make a stable solid? A: Convert it to the Dihydrochloride salt .

  • Dissolve free base in dry Ethanol or Diethyl Ether.

  • Add 2.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • The salt will precipitate immediately. Filter and dry under vacuum.

  • Result: A stable, white, non-hygroscopic solid.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for amine purification techniques).

  • Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography. (Guide on purifying polar amines using aqueous normal phase).

  • Biotage. (2025). Strategies for the Flash Purification of Highly Polar Compounds. (Detailed solvent systems for amine-functionalized silica).

  • Stenutz, R. (2025). Data Sheet: 3-(4-morpholinyl)propylamine. (Physical properties and boiling point data).

Sources

Optimization

challenges in the synthesis of substituted piperidines

Technical Support Center: Substituted Piperidine Synthesis Status: Operational 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist (Organic Chemistry Division) Welcome to the Piperidine Synthesis Support Hu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Piperidine Synthesis

Status: Operational 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist (Organic Chemistry Division)

Welcome to the Piperidine Synthesis Support Hub

You have reached the Tier 3 Technical Support for nitrogen heterocycle synthesis. We understand that the piperidine ring is the structural backbone of nearly 60% of FDA-approved small molecule drugs, yet its synthesis—particularly with specific regio- and stereochemical requirements—remains a frequent bottleneck in medicinal chemistry campaigns.

This guide is structured to troubleshoot the three primary "failure modes" our users report:

  • Reduction Failures: Inability to control stereochemistry during pyridine hydrogenation.

  • Cyclization Stalls: Failure of linear precursors to close (RCM/SN2).

  • Functionalization Errors: Low yields in C-H activation (Lithiation).

Module 1: Pyridine Hydrogenation & Stereocontrol

User Issue: "I am hydrogenating a 2-substituted pyridine using PtO2, but I cannot access the trans-isomer, or the reaction stalls before completion."

Root Cause Analysis

The reduction of pyridines is governed by haptophilicity . Heterogeneous catalysts (Pt, Pd, Rh) bind to the pi-face of the pyridine ring. Once the first equivalent of hydrogen is added, the molecule remains adsorbed. Consequently, hydrogen is delivered from the catalyst surface to the same face of the ring, overwhelmingly favoring the cis-isomer (often >95:5 dr).

Troubleshooting Workflow
SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst PoisoningPyridines are Lewis basic and can poison the catalyst surface. Solution: Run the reaction in acidic media (AcOH, HCl/MeOH, or TFA) to protonate the nitrogen (pyridinium), reducing its affinity for the metal center [1].
Exclusively cis-product Haptophilicity (Surface binding)To access trans: You cannot easily do this via direct heterogeneous hydrogenation. Workaround: Isolate the cis-isomer and perform thermodynamic equilibration (e.g., using t-BuOK in refluxing alcohol) if the C2 substituent is epimerizable.
Over-reduction (Ring opening) High Temperature/PressureSwitch to milder conditions. Rh/C is generally milder than Pd/C or PtO2. Use 1-5 bar H2 instead of high pressure.
Visualizing the Decision Pathway

PyridineReduction start Start: Pyridine Substrate acid_check Is the solvent acidic? start->acid_check poison High Risk: Catalyst Poisoning (Reaction Stalls) acid_check->poison No stereo_check Target Stereochemistry? acid_check->stereo_check Yes add_acid Add AcOH or HCl poison->add_acid add_acid->stereo_check cis_route Route A: Heterogeneous (PtO2/H2 or Rh/C) Result: Cis-Major stereo_check->cis_route Cis required trans_route Route B: Homogeneous/Chemical (Na/EtOH or Ir-complex) Result: Trans-Major stereo_check->trans_route Trans required

Figure 1: Decision logic for selecting hydrogenation conditions based on stereochemical needs.

Module 2: Direct Functionalization (Alpha-Lithiation)

User Issue: "I am attempting the Beak-style alpha-lithiation of N-Boc piperidine, but my electrophile trapping yield is <30%."

Technical Explanation

The lithiation of N-Boc piperidine relies on Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates the lithium, directing the base (s-BuLi) to the alpha-proton. This forms a dipole-stabilized carbanion.

Critical Failure Points:

  • Temperature: The lithiated species is unstable above -50°C and will undergo beta-elimination to form the enecarbamate.

  • Aggregates: In non-polar solvents, the lithiated species forms unreactive aggregates.

Protocol Optimization (The "Beak" Standard)
  • Solvent: Use Et2O (Diethyl Ether) rather than THF for the deprotonation step if using TMEDA. However, modern variations often use THF at strictly -78°C [2].

  • Additives: TMEDA (Tetramethylethylenediamine) is mandatory if using s-BuLi in ether to break up aggregates and increase basicity.

  • Timing: Do not stir the lithiated species for >60 minutes. 15-45 minutes is the "Goldilocks" zone.

Diagnostic Table: Lithiation Issues
ObservationDiagnosisFix
Recovered Starting Material Deprotonation failedEnsure s-BuLi is titrated. Check moisture content. Ensure TMEDA is fresh/distilled.
Enecarbamate Byproduct Decomposition (Beta-elimination)Reaction temperature rose above -60°C. Use a cryostat or monitor internal temp strictly.
Low Yield with Alkyl Halides Slow SubstitutionAdd CuCN·2LiCl to transmetallate to the organocuprate before adding the alkyl halide (Knochel modification).

Module 3: Ring-Closing Metathesis (RCM)

User Issue: "My diene precursor is forming oligomers instead of the piperidine ring."

Troubleshooting Guide

RCM is an equilibrium process driven by entropy (release of ethylene gas).

  • Concentration: This is the single most critical variable.

    • High Conc (>0.1 M): Favors intermolecular reaction (Oligomerization/Polymerization).

    • Low Conc (<0.01 M): Favors intramolecular reaction (Cyclization).

  • Conformational Predisposition: If the nitrogen is not protected with a bulky group (e.g., Boc, Ts), the rotamers may not favor ring closure. The Thorpe-Ingold Effect suggests that bulkier substituents on the chain facilitate ring closure.

RCM Workflow Visualization

RCM_Troubleshooting input Diene Precursor conc_check Concentration Check input->conc_check dilute Dilute to <0.01M conc_check->dilute Too High catalyst Catalyst Selection conc_check->catalyst OK g1 Grubbs I (Standard) catalyst->g1 Terminal Alkenes g2 Grubbs II (Difficult/Tetrasubstituted) catalyst->g2 Steric Bulk additives Add Ti(OiPr)4 (Prevent Chelation) g2->additives Lewis Basic N?

Figure 2: Workflow for optimizing Ring-Closing Metathesis for piperidine construction.

Module 4: Standard Operating Protocols (SOPs)

SOP-01: Heterogeneous Hydrogenation of Pyridines

Target: cis-2,6-disubstituted piperidines.

  • Preparation: Dissolve substituted pyridine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

    • Note: Acetic acid serves as both solvent and activator.

  • Catalyst: Add PtO2 (Adams' Catalyst) (5-10 wt%).

    • Safety: PtO2 is pyrophoric in the presence of H2. Add under Argon flow.[1][2]

  • Hydrogenation: Purge vessel with H2 (x3). Pressurize to 50-60 psi (3-4 bar) .

  • Reaction: Stir vigorously at RT for 12-24 hours.

  • Workup: Filter through Celite (caution: catalyst remains flammable). Concentrate. Neutralize residue with sat. NaHCO3 and extract with DCM.

SOP-02: Alpha-Lithiation of N-Boc Piperidine (Beak Method)

Target: 2-substituted piperidines via C-H activation.

  • Setup: Flame-dry flask, Ar atmosphere.

  • Reagents: Add N-Boc piperidine (1.0 equiv) and TMEDA (1.2 equiv) to anhydrous Et2O (0.15 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Allow 15 mins for thermal equilibration.

  • Deprotonation: Dropwise addition of s-BuLi (1.2 equiv) over 10 mins.

    • Critical: Maintain internal temp < -70°C.

  • Activation: Stir at -78°C for 45 minutes .

  • Trapping: Add electrophile (1.5 equiv) dissolved in minimal Et2O.

  • Warm-up: Stir at -78°C for 30 mins, then allow to warm to RT slowly.

References

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • Beak, P., & Lee, W. K. (1990). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. Journal of Organic Chemistry.

  • O'Brien, P., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications.

  • Grubbs, R. H., et al. (2006). Olefin Metathesis for the Synthesis of Nitrogen Heterocycles. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of Piperidines

Welcome to the Technical Support Center for piperidine functionalization. The functionalization of the piperidine nitrogen is a cornerstone transformation in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine functionalization. The functionalization of the piperidine nitrogen is a cornerstone transformation in medicinal chemistry and drug development. While direct nucleophilic aliphatic substitution (S_N2) is the traditional route, it is notoriously fraught with chemoselectivity issues.

This guide deconstructs the thermodynamic and kinetic drivers of common side reactions and provides field-proven, self-validating protocols to ensure high-yield syntheses.

Mechanistic Insights: The Root Causes of Alkylation Side Reactions

To optimize an N-alkylation reaction, one must first understand the causality behind its failure modes. Piperidine is a secondary amine, and its direct alkylation is governed by delicate kinetic balances.

  • Over-alkylation (Quaternary Ammonium Salt Formation): The conversion of piperidine to an N-alkylpiperidine (a tertiary amine) often increases the nucleophilicity of the nitrogen atom due to the electron-donating inductive effect of the newly attached alkyl group. If the alkylating agent is highly reactive and present in excess, this tertiary amine rapidly undergoes a second alkylation, forming a highly water-soluble quaternary ammonium salt[1].

  • Protonation and Reaction Stalling: The S_N2 reaction generates one equivalent of hydrohalic acid (HX). Without an adequate non-nucleophilic base to scavenge this acid, the unreacted piperidine becomes protonated (forming a piperidinium salt). This renders the starting material non-nucleophilic and prematurely halts the reaction[2].

  • E2 Elimination: When using bulky alkyl halides or sterically hindered substituted piperidines, the amine can act as a base rather than a nucleophile, leading to E2 elimination of the alkyl halide to form an alkene[3].

ReactionPathway Piperidine Piperidine (Secondary Amine) TertiaryAmine N-Alkylpiperidine (Desired Product) Piperidine->TertiaryAmine SN2 Alkylation (+ Base) Protonated Protonated Piperidine (Inactive) Piperidine->Protonated HX byproduct (Insufficient Base) AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TertiaryAmine QuatSalt Quaternary Ammonium Salt (Over-alkylation Byproduct) AlkylHalide->QuatSalt TertiaryAmine->QuatSalt 2nd Alkylation (Excess Halide)

Reaction network of piperidine N-alkylation highlighting over-alkylation and protonation pathways.

Troubleshooting Guides & FAQs

Q1: My reaction yields a highly water-soluble byproduct and very little of the desired N-alkylpiperidine. How do I fix this? A1: This is the classic signature of over-alkylation leading to quaternary ammonium salts[1]. Because these salts partition into the aqueous layer during workup, they appear as "lost yield"[1]. Causality-driven solution: You must manipulate the reaction kinetics to favor mono-alkylation.

  • Stoichiometry: Use a slight excess of piperidine (1.1 to 2.0 equivalents) relative to the alkyl halide. The excess secondary amine outcompetes the newly formed tertiary amine for the electrophile[1].

  • Addition Rate: Use a syringe pump to add the alkyl halide dropwise over several hours. This maintains a near-zero concentration of the electrophile in the flask, ensuring it reacts immediately with the abundant secondary amine rather than the tertiary amine product[4].

Q2: The reaction stalls at ~50% conversion despite using 1.0 equivalent of alkyl halide. Adding more heat doesn't help. What is happening? A2: Your reaction has likely self-quenched due to acid accumulation. The HX byproduct protonates your starting piperidine, removing it from the catalytic cycle[2]. Causality-driven solution: Incorporate a non-nucleophilic base. Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are standard choices[2]. For highly chemoselective mono-N-alkylation that actively suppresses over-alkylation, Cesium Hydroxide (CsOH) has been proven to be an exceptionally efficient promoter[5].

Q3: I am trying to alkylate a 2-substituted piperidine, but the reaction is sluggish and I see multiple degradation products. What should I try? A3: Substituents at the 2-position introduce significant steric hindrance, raising the activation energy for the S_N2 pathway and allowing competing side reactions (like E2 elimination) to dominate[3]. Causality-driven solution: Abandon direct alkylation and switch to Reductive Amination . This method bypasses the S_N2 mechanism entirely, forming an iminium ion intermediate that is subsequently reduced. It is milder, avoids over-alkylation completely, and is highly effective for sterically hindered substrates[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity and real-time troubleshooting.

Protocol A: Direct Mono-N-Alkylation (Syringe Pump Method)

Design Rationale: This setup leverages slow addition and excess nucleophile to kinetically suppress quaternary salt formation[4].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve piperidine (1.1 - 1.5 eq) in anhydrous acetonitrile (MeCN) to create a 0.1 M solution[6].

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the stirring solution.

  • Controlled Addition: Load the alkyl halide (1.0 eq) into a gas-tight syringe. Using a syringe pump, add the alkyl halide to the stirring piperidine solution at room temperature over a period of 4 to 6 hours[4].

  • Self-Validation (Monitoring): Monitor the reaction by TLC or LC-MS. Periodically check the reaction mixture with wet pH paper on a micro-aliquot. The environment must remain basic (pH > 8). If the pH drops, the reaction will stall; add additional K₂CO₃ immediately.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate via rotary evaporation. Partition the residue between diethyl ether and saturated aqueous NaHCO₃ (Caution: CO₂ evolution). Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the free base N-alkylpiperidine[6].

Protocol B: N-Alkylation via Reductive Amination

Design Rationale: Uses Sodium Triacetoxyborohydride (STAB), which selectively reduces iminium ions over unreacted aldehydes/ketones, preventing alcohol byproducts and completely avoiding over-alkylation[3].

  • Iminium Formation: To a solution of piperidine (1.0 eq) in 1,2-dichloroethane (DCE), add the target aldehyde or ketone (1.0 eq). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour[7].

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture[7]. The portion-wise addition controls the mild exotherm.

  • Self-Validation (Monitoring): Stir for 2-12 hours at room temperature. Quench a 10 µL aliquot in NaHCO₃ and check via LC-MS to confirm the complete disappearance of the iminium intermediate.

  • Workup: Quench the bulk reaction by slowly adding saturated aqueous NaHCO₃. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[3].

Workflow Start Prepare Piperidine & Carbonyl in DCE Imine Iminium Ion Formation (1 hr, RT, +AcOH) Start->Imine Reduce Add NaBH(OAc)3 (Portion-wise) Imine->Reduce Quench Quench with NaHCO3 (Aqueous Workup) Reduce->Quench Product Pure N-Alkylpiperidine (No Quat Salts) Quench->Product

Step-by-step experimental workflow for N-alkylation via reductive amination.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters when choosing between direct alkylation and reductive amination strategies.

ParameterDirect N-Alkylation (Batch Addition)Direct N-Alkylation (Syringe Pump)Reductive Amination
Primary Mechanism S_N2 SubstitutionS_N2 SubstitutionCondensation & Hydride Reduction
Risk of Over-alkylation High (>30% Quat Salt)Low (<5% Quat Salt)None (0%)
Key Reagents Needed Alkyl Halide, BaseAlkyl Halide, BaseAldehyde/Ketone, NaBH(OAc)₃, Acid
Steric Tolerance Poor (E2 competition)ModerateExcellent (Ideal for 2-sub piperidines)
Typical Isolated Yield 40 - 60%75 - 90%80 - 95%

References

  • Title: managing side reactions in piperidine functionalization Source: Benchchem URL
  • Title: common challenges in working with piperidine-based compounds Source: Benchchem URL
  • Title: How to prevent quaternary salt formation in piperidine alkylation Source: Benchchem URL
  • Title: Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines Source: Benchchem URL
  • Title: Procedure for N-alkylation of Piperidine?
  • Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Source: ACS Publications URL
  • Title: Literature review on the synthesis of N-substituted piperidin-4-amines Source: Benchchem URL

Sources

Optimization

optimizing reductive amination conditions for sterically hindered amines

Welcome to the Reductive Amination Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reductive amination of sterically hindered amines and ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reductive Amination Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reductive amination of sterically hindered amines and ketones. Standard conditions often fail, leading to poor yields, unreacted starting materials, or the dreaded alcohol byproduct.

This guide is engineered to move beyond basic recipes. Here, we will dissect the causality behind these failures, evaluate reagent kinetics, and provide self-validating protocols to ensure your C–N bond-forming reactions succeed on the first attempt.

Section 1: Mechanistic Troubleshooting (The "Why" Behind the Failure)

Q: Why does my sterically hindered reductive amination yield mostly the reduced alcohol instead of the target amine? A: This is a classic kinetic competition. In direct reductive amination, the formation of the hemiaminal and its subsequent dehydration to the imine/iminium intermediate is in equilibrium with the starting carbonyl and amine. Steric bulk severely retards the nucleophilic attack and the dehydration step[1]. If your reducing agent (e.g., NaBH₄ or even STAB) reduces the carbonyl faster than the imine forms, you irreversibly generate the alcohol byproduct.

The Solution: You must decouple the kinetics. Either pre-form the imine using a Lewis acid like Ti(OiPr)₄ to drive the condensation to completion before adding the reductant[2], or use a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) that stabilizes the iminium ion[3].

Mechanism Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal + Amine Alcohol Alcohol Byproduct Ketone->Alcohol Fast Reduction (If imine is slow) Iminium Iminium Ion (Stabilized by TFE) Hemiaminal->Iminium - H2O (Rate Limiting) Amine Hindered Amine Iminium->Amine Hydride Transfer (pic-BH3)

Competing kinetic pathways in the reductive amination of hindered substrates.

Section 2: Reagent Selection & Quantitative Comparison

Q: When should I switch from Sodium Triacetoxyborohydride (STAB) to 2-Picoline Borane (pic-BH₃)? A: STAB is the industry workhorse but struggles with highly hindered or weakly nucleophilic amines. 2-Picoline borane (pic-BH₃) is highly soluble in organic solvents, stable in protic media, and provides a stronger hydride source than STAB without the extreme toxicity of NaBH₃CN. In pilot-scale pharmaceutical synthesis, pic-BH₃ is preferred for its stability, higher flashpoint, and ability to handle crystalline bisulfite adducts directly[4].

Q: How does Trifluoroethanol (TFE) accelerate the reaction for hindered substrates? A: TFE is a strongly hydrogen-bonding, highly ionizing, but weakly nucleophilic solvent. It accelerates the condensation step by hydrogen-bonding to the carbonyl oxygen (increasing its electrophilicity) and stabilizes the resulting iminium ion intermediate without competitively reacting with it[5]. This allows direct reductive amination of hindered ketones that would otherwise require forcing conditions[3].

Quantitative Comparison of Reducing Agents
Reducing AgentHydride Donor StrengthHindered Amine EfficacyByproduct RiskSafety / Toxicity Profile
NaBH₄ Very StrongPoor (Reduces ketone directly)High (Alcohol)Moderate (Hydrogen off-gassing)
NaBH(OAc)₃ (STAB) MildModerateLowLow (Industry standard)
NaBH₃CN MildGood (Works at low pH)LowHigh (Releases toxic HCN gas)
2-Picoline Borane Moderate-StrongExcellentLowLow (Stable, non-toxic alternative)
Ir/Ru Catalysts Variable (H₂ gas)Excellent (Asymmetric)Very LowLow (Requires specialized ligands)

Section 3: Validated Experimental Protocols

To ensure reproducibility, choose your workflow based on the steric demand of your substrates.

Workflow Start Sterically Hindered Carbonyl + Amine Check Assess Steric Bulk & Nucleophilicity Start->Check Direct Direct Reductive Amination (TFE Solvent + pic-BH3) Check->Direct Moderate Bulk Indirect Indirect Reductive Amination (Ti(OiPr)4 pre-formation) Check->Indirect Severe Bulk Imine Imine/Iminium Intermediate Direct->Imine In situ Indirect->Imine Neat or THF, 12h Product Target Amine Imine->Product NaBH4 or pic-BH3

Decision matrix for selecting direct vs. indirect reductive amination workflows.

Protocol A: Ti(OiPr)₄-Mediated Indirect Reductive Amination (For Severe Steric Bulk)

Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine[2].

  • Condensation: In a flame-dried flask under N₂, dissolve the hindered ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.5 M).

  • Titanium Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

    • Self-Validation Checkpoint: Before adding the reductant, pull a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The ketone starting material peak must integrate to <5%. If the ketone is still present, adding the hydride will irreversibly convert it to the alcohol byproduct, failing the synthesis.

  • Reduction: Cool the mixture to 0 °C. Add absolute ethanol (equal volume to THF), followed by NaBH₄ (1.5 equiv) in small portions.

  • Quench: Stir for 2 hours at room temperature. Quench with 1M NaOH to precipitate TiO₂ salts. Filter through a Celite pad and concentrate the filtrate.

Protocol B: TFE-Promoted Direct Reductive Amination with 2-Picoline Borane

Causality: TFE stabilizes the transient iminium ion, allowing the mildly reactive pic-BH₃ to trap it efficiently without reducing the parent ketone[3].

  • Setup: Dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Acidification (Optional): For neutral amines, add catalytic acetic acid (10 mol%) to facilitate iminium formation.

  • Reduction: Add 2-picoline borane (1.5 equiv) in one portion. Stir at room temperature for 12-24 hours.

    • Self-Validation Checkpoint: The reaction must remain homogeneous. Monitor the reaction via LC-MS. The absence of the M+2 peak (the reduced alcohol byproduct) validates the chemoselectivity of the TFE/pic-BH₃ system. If M+2 appears, the amine nucleophilicity is too low, and you must switch to Protocol A.

  • Workup: Concentrate under reduced pressure, partition between saturated NaHCO₃ and DCM, extract, and purify via flash chromatography.

Section 4: Advanced FAQs for Drug Development Professionals

Q: How do I handle scale-up safety concerns with borane complexes? A: While 2-picoline borane is significantly safer than pyridine borane (which decomposes dangerously above 54 °C), all BH₃-amine complexes carry the risk of hydrogen off-gassing and potential diborane release during the quench phase[4]. On a multikilogram scale, ensure robust ventilation and perform the quench slowly with dilute aqueous acid while monitoring reactor pressure. Alternatively, consider transition-metal-catalyzed transfer hydrogenation to avoid boron entirely[6].

Q: Can I perform asymmetric reductive amination on hindered substrates? A: Yes. Recent advancements utilize Iridium-catalyzed direct asymmetric reductive amination (DARA). By using Ir(I) precursors with sterically tunable chiral phosphoramidite ligands in TFE, even highly hindered ketones can be coupled with primary or secondary amines to yield chiral products with high enantiomeric excess (>90% ee)[1][7].

References

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

This technical guide addresses the stability, solubility, and handling of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine , a triamine intermediate frequently used in the synthesis of kinase inhibitors (e.g., Alectinib anal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine , a triamine intermediate frequently used in the synthesis of kinase inhibitors (e.g., Alectinib analogs) and complex heterocycles.[1][2]

The following protocols are derived from the physicochemical properties of the morpholine-piperidine-propylamine scaffold. As a Senior Application Scientist, I have structured this to prioritize the chemical stability of the primary amine tail, which is the most vulnerable functional group in this molecule.

[1][2]

Chemical Profile & Stability Logic

To troubleshoot stability, one must first understand the molecule's reactive centers. This compound is a triamine with distinct zones of reactivity:

  • The "Tail" (Primary Amine): Highly nucleophilic and basic.[1] It is the primary site of instability, prone to reacting with atmospheric CO₂ (carbamate formation) and oxidants.

  • The "Core" (Piperidine Nitrogen): A tertiary amine.[1] Moderately basic, stable against hydrolysis, but susceptible to N-oxidation over long periods.[1]

  • The "Head" (Morpholine): A cyclic ether-amine.[1][2] Generally chemically robust, contributing to the molecule's polarity and water solubility profile.

Key Stability Rule: The shelf-life of this compound is dictated by the primary amine.[1][2] If the sample turns yellow or precipitates, the primary amine has likely degraded.

Solvent Compatibility Matrix

The following table summarizes stability across common laboratory solvents. Data is based on the functional group behavior of piperidine-propylamine derivatives.[1][2]

SolventSolubility RatingStability RiskRecommended Use
DMSO Excellent (>50 mM)Low (if stored frozen)Preferred for Stock Solutions. Hygroscopic; must be kept dry to prevent hydrolysis of impurities.[1][2]
Ethanol/Methanol Good Moderate Suitable for short-term use.[1][2] Protophilic solvents can facilitate CO₂ absorption from air.[1]
Water (Neutral) Moderate/Low High Free base is alkaline and will absorb CO₂ rapidly, forming carbonates.[1] Avoid for storage.
Water (Acidic) Excellent High Stable as a salt (e.g., HCl), but susceptible to microbial growth if not sterile.[1]
DMF Good Moderate Prone to hydrolysis (forming dimethylamine) which can contaminate the sample over time.[1]

Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from colorless to light yellow. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxide Formation). While DMSO is a stable solvent, it can act as a mild oxidant over long periods, especially if exposed to light or air.[1][2] The yellowing often indicates the formation of N-oxides on the tertiary amines (piperidine/morpholine rings) or Schiff base formation from trace aldehyde impurities in the DMSO.

  • Action: Check purity via LC-MS. If the primary peak is >95%, it may still be usable for non-critical screening. For precise kinetics or synthesis, discard it .

  • Prevention: Use anhydrous, high-grade DMSO (low aldehyde content) and store under Argon at -20°C.[1][2]

Q2: A white precipitate appeared in my aqueous/ethanolic solution after leaving it on the bench.

Diagnosis: Carbamate Formation (The "CO₂ Trap"). Primary amines are efficient CO₂ scrubbers.[1]



This reaction is reversible but leads to insoluble salts in organic solvents or pH drifts in water.[1][2]
  • Action: Acidification (adding dilute HCl) often reverses this, releasing CO₂ and solubilizing the amine as a hydrochloride salt.[1]

  • Prevention: Always blanket stock solutions with Nitrogen or Argon.[1] Minimize headspace in storage vials.[1]

Q3: Can I store this compound in PBS (Phosphate Buffered Saline)?

Technical Insight: Only for immediate use (same day). At pH 7.4, the molecule exists in an equilibrium between its protonated and free-base forms.[1] The free base is lipophilic and may adhere to plasticware (polypropylene tubes), leading to lower effective concentrations.

  • Protocol: Prepare the stock in DMSO, then spike into PBS immediately before the experiment.

Visualizing Degradation Pathways

The following diagram illustrates the decision logic for troubleshooting sample degradation.

G Start Visual Inspection of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine Precipitate Issue: White Precipitate (Insolubility) Start->Precipitate Solid forms Yellowing Issue: Yellow Discoloration (Chemical Change) Start->Yellowing Color change CO2_Check Cause: Carbamate Formation (Reaction with Air/CO2) Precipitate->CO2_Check Primary Suspect Oxidation_Check Cause: N-Oxidation (Light/Air Exposure) Yellowing->Oxidation_Check Primary Suspect Fix_Acid Solution: Acidify (HCl) to reverse carbamate CO2_Check->Fix_Acid Reversible Fix_Discard Solution: Discard Sample (Irreversible) Oxidation_Check->Fix_Discard Irreversible

Figure 1: Troubleshooting logic for visual degradation signs. White solids usually indicate CO₂ absorption (reversible), while yellowing indicates oxidation (irreversible).

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution (100 mM)

Objective: Create a long-term storage solution minimizing oxidation and hydrolysis.

  • Calculate: Weigh 10 mg of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine.

    • Note: Ensure the compound is at room temperature before opening to prevent water condensation.[1]

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex for 30 seconds.[1]

    • Tip: If the compound is an oil, wash the weighing boat with DMSO to ensure quantitative transfer.

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the liquid surface for 10-15 seconds to displace oxygen.[1][2]

  • Aliquot: Split into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C . Protect from light.[1]

SOP-B: Re-solubilization of Precipitated Samples

Objective: Recover a sample that has formed a carbonate salt.

  • Assess: If the sample is in an organic solvent (non-DMSO) and cloudy.

  • Acidify: Add 1.0 equivalent of HCl (in Dioxane or Methanol).

  • Vortex: The white precipitate should dissolve as the amine converts to the hydrochloride salt.[1]

  • Verify: Run a quick LC-MS to confirm the parent mass (M+H) is intact and no covalent degradation has occurred.[1][2]

Diagram: Solubilization Workflow

Workflow Step1 1. Weigh Compound (Equilibrate to RT) Step2 2. Add Anhydrous DMSO (Avoid Water) Step1->Step2 Step3 3. Vortex & Purge (Argon/N2) Step2->Step3 Step4 4. Aliquot (Single Use) Step3->Step4 Step5 5. Store -20°C (Dark) Step4->Step5

Figure 2: Recommended workflow for preparing high-stability stock solutions.

References

  • PubChem. (2025).[1] Compound Summary: 3-(4-methylpiperidin-1-yl)propan-1-amine (Analogous Structure Stability Data).[1][2] National Library of Medicine.[1] [Link][2]

  • ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Morpholine and Piperidine Derivatives.[1][Link][1][2]

Sources

Optimization

troubleshooting low yield in multicomponent reactions for piperidine synthesis

Welcome to the Technical Support Center for the optimization of multicomponent reactions (MCRs) in piperidine synthesis. This resource is engineered for researchers and drug development professionals who need to troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of multicomponent reactions (MCRs) in piperidine synthesis. This resource is engineered for researchers and drug development professionals who need to troubleshoot sub-optimal yields, navigate complex cascade mechanisms, and establish robust, reproducible synthetic workflows.

Below, you will find a diagnostic workflow, deep-dive troubleshooting FAQs, quantitative solvent/catalyst data, and a self-validating experimental protocol.

Piperidine_MCR_Troubleshooting Start Issue: Low Piperidine Yield Check1 1. Imine Condensation Is water stalling the equilibrium? Start->Check1 Action1 Apply Molecular Sieves or Dean-Stark Trap Check1->Action1 Yes Check2 2. Cascade Cyclization Are intermediates failing to cyclize? Check1->Check2 No Action1->Check2 Action2 Optimize Catalyst (e.g., DITB, Citric Acid) Check2->Action2 Yes Check3 3. Transition State Is the solvent polarity suboptimal? Check2->Check3 No Action2->Check3 Action3 Switch to EtOH, MeOH, or NBP Check3->Action3 Yes Success High-Yield Piperidine Synthesis Check3->Success No Action3->Success

Diagnostic workflow for troubleshooting low yields in piperidine multicomponent reactions.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my reaction stall after the initial condensation, resulting in a low yield of the final piperidine? The Causality: Multicomponent synthesis of piperidines (typically involving a β-ketoester, an aromatic aldehyde, and an amine) initiates with the formation of an imine or enamine intermediate[1][2]. This condensation step releases water. If this water is not sequestered, the thermodynamic equilibrium shifts backward, stalling the cascade cyclization. Furthermore, substrate electronics play a massive role: highly electron-withdrawing groups (e.g., nitrobenzaldehydes) form highly stable, conjugated imines that can precipitate out of solution, drastically lowering their reactivity in the subsequent Mannich-type addition[2]. The Solution: Drive the equilibrium forward by adding 4Å molecular sieves to the reaction mixture. If using substrates that form highly stable imines, increase the reaction temperature slightly or switch to a solvent with higher solubilizing power for conjugated intermediates.

Q2: How do solvent polarity and proticity impact the cyclization step? The Causality: The cascade mechanism of piperidine formation involves highly polar transition states, including iminium ion generation and intramolecular cyclization[3]. Solvents dictate the stabilization of these transition states. While traditional methods rely on acetonitrile (MeCN) or DMF, these often lead to incomplete conversion. Polar protic solvents like ethanol (EtOH) and methanol (MeOH) hydrogen-bond with the carbonyl oxygen of the aldehyde or ketoester, electrophilically activating it for nucleophilic attack[2][4]. Alternatively, highly polar green solvents like N-butylpyrrolidinone (NBP) stabilize charged intermediates far better than DMF, leading to superior yields[5][6]. The Solution: Abandon non-polar solvents. Default to absolute EtOH or MeOH for Brønsted acid-catalyzed reactions. For uncatalyzed or difficult reactions, switch to NBP.

Q3: My crude NMR shows significant amounts of uncyclized intermediates and aldol side products. Which catalyst should I use? The Causality: Without adequate catalytic activation, competing bimolecular reactions (such as the aldol condensation between the aldehyde and the ketoester) will outpace the desired multicomponent cascade[1]. The catalyst must be mild enough to prevent the decomposition of the β-ketoester but strong enough to activate the imine for nucleophilic attack. The Solution: Utilize eco-friendly, mild Lewis/Brønsted acids. Bis(1,3-dimethylimidazolidinone) hydrotribromide (DITB)[4] and phosphonium-1-propyl ammonium tribromide[2] are highly effective, providing excellent atom economy at room temperature. For a completely green approach, citric acid or tartaric acid in methanol provides exceptionally clean reaction profiles[2].

Part 2: Quantitative Data & Reaction Optimization

To facilitate rapid optimization, the following table synthesizes the expected yields based on the choice of catalyst and solvent system in a standard three-component piperidine synthesis.

Catalyst SystemSolventTempTimeTypical YieldMechanistic Advantage
DITB (10 mol%)EtOHRoom Temp0.5 – 6 h85 – 95%Mild tribromide activation; excellent solubility and atom economy[4].
Citric Acid MeOHRoom Temp1 – 4 h> 85%Green Brønsted acid; strong hydrogen-bond activation of carbonyls[2].
Phosphonium Tribromide EtOH / NeatRoom Temp1 – 2 h80 – 92%High selectivity; suppresses competing aldol condensation pathways[2].
Uncatalyzed NBPRoom Temp12 – 18 h~ 67%NBP stabilizes the polar transition state better than MeCN (63%)[6].

Part 3: Standardized Self-Validating Experimental Protocol

To ensure reproducibility and eliminate points of failure, use the following self-validating methodology for a DITB-catalyzed three-component piperidine synthesis[4]. This protocol builds in diagnostic checkpoints to verify the success of each mechanistic step before proceeding.

Reagents Required: β-ketoester (1.0 mmol), substituted aniline (2.0 mmol), aromatic aldehyde (2.0 mmol), DITB (0.1 mmol, 10 mol%), Absolute Ethanol (10 mL).

Step-by-Step Methodology:

  • Pre-activation & Enamine Formation:

    • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketoester (1.0 mmol) and substituted aniline (2.0 mmol) in 10 mL of absolute EtOH.

    • Add 0.1 mmol of DITB catalyst to the mixture[4].

    • Stir at room temperature for exactly 30 minutes.

    • Self-Validation Checkpoint 1: Before proceeding, spot the reaction mixture on a TLC plate alongside the starting aniline. The complete disappearance of the aniline spot and the appearance of a new, UV-active spot confirms successful enamine intermediate formation. Do not add the aldehyde until this conversion is verified.

  • Cascade Initiation:

    • Once the intermediate is validated, add the aromatic aldehyde (2.0 mmol) dropwise to the stirring mixture[4].

    • Causality Note: Dropwise addition prevents a localized high concentration of aldehyde, which minimizes competing side reactions.

  • Reaction Monitoring:

    • Continue stirring the mixture at room temperature.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS every 60 minutes. The reaction is complete when the intermediate enamine spot is fully consumed (typically 2 to 6 hours, depending on the steric bulk and electronic nature of the aldehyde)[1][4].

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the EtOH solvent.

    • The crude product will typically precipitate. Filter the precipitate and wash it with 2 mL of ice-cold EtOH to remove residual catalyst and unreacted trace starting materials[4].

    • Self-Validation Checkpoint 3: Run an analytical LC-MS or 1H-NMR of the washed precipitate. A pure piperidine product will show characteristic diastereotopic proton splitting in the piperidine ring, confirming successful cyclization rather than a linear intermediate.

References

Sources

Troubleshooting

Technical Support Center: Amine Synthesis &amp; Alkylation Control

Ticket Status: Open Subject: Prevention of Over-Alkylation (Polyalkylation) in Amine Synthesis Assigned Specialist: Senior Application Scientist Triage & Strategy Selection Polyalkylation occurs because the product of an...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Subject: Prevention of Over-Alkylation (Polyalkylation) in Amine Synthesis Assigned Specialist: Senior Application Scientist

Triage & Strategy Selection

Polyalkylation occurs because the product of an initial


 reaction (a secondary amine) is often more nucleophilic than the starting material (a primary amine) due to the inductive electron-donating effect of the alkyl group. To break this cycle, you must select a pathway that bypasses direct competition for the alkylating agent.

Use the following decision matrix to select the correct protocol for your substrate:

Method_Selection_Tree Start Start: Define Substrate IsCarbonyl Is the alkyl source a Carbonyl (Aldehyde/Ketone)? Start->IsCarbonyl IsHalide Is the alkyl source an Alkyl Halide? IsCarbonyl->IsHalide No Reductive Protocol A: Reductive Amination (Gold Standard) IsCarbonyl->Reductive Yes IsAlcohol Is the alkyl source an Alcohol? IsHalide->IsAlcohol No Direct Protocol B: Direct Alkylation (High Risk - Requires Optimization) IsHalide->Direct Yes Borrowing Protocol C: Hydrogen Borrowing (Catalytic/Green) IsAlcohol->Borrowing Yes

Figure 1: Decision matrix for selecting the appropriate amine synthesis strategy based on available starting materials.

Protocol A: Reductive Amination (The Gold Standard)

Mechanism & Logic: Reductive amination decouples bond formation from reduction. By reacting an amine with a carbonyl to form an imine (or iminium ion) first, and then reducing it, you prevent the formation of quaternary salts. The key is using a reducing agent that is selective for the imine over the carbonyl.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) -


.
Why? Unlike 

, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the imine to form and be reduced selectively in a "one-pot" procedure [1].

Step-by-Step Protocol:

  • Stoichiometry: Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.0–1.2 equiv).

  • Solvent: Dissolve in 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is often faster, but THF is greener.

  • Imine Formation: Add Acetic Acid (AcOH) (1.0 equiv) if using a ketone to catalyze imine formation.

  • Reduction: Add

    
     (1.4–1.5 equiv) portion-wise.
    
  • Reaction: Stir at Room Temperature (1–16 h). Monitor by TLC/LCMS.[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.
    

Comparison of Reducing Agents:

ReagentSelectivityToxicityComments

High LowPreferred. Tolerates acid-sensitive groups. No HCN risk.

HighHigh Traditional method. Generates toxic cyanide byproducts. Avoid if possible.

LowLowReduces ketones/aldehydes too fast. Requires 2-step (form imine

isolate

reduce).[2]
Protocol B: Direct Alkylation (The "Cesium Effect")

Mechanism & Logic: If you must use an alkyl halide, standard bases (like


 or 

) often lead to over-alkylation. However, using Cesium Hydroxide (

)
in the presence of molecular sieves can promote monoalkylation due to the "Cesium Effect," where the large cation radius stabilizes the transition state and prevents aggregation [2].

Step-by-Step Protocol:

  • Setup: Flame-dry glassware. Use activated

    
     Molecular Sieves.
    
  • Dissolution: Dissolve Amine (1.0 equiv) in DMF (0.1 M concentration).

  • Base Addition: Add

    
     (1.0 equiv). Stir for 30 mins.
    
  • Alkylation: Add Alkyl Halide (1.0 equiv) dropwise over 1 hour.

  • Workup: Filter off sieves, dilute with water, extract with

    
    .
    

Warning: This method is still prone to side reactions compared to reductive amination. Use only if the carbonyl precursor is unavailable.

Protocol C: Hydrogen Borrowing (Green Chemistry)

Mechanism & Logic: This catalytic cycle uses an alcohol as the alkylating agent.[3][4] The catalyst "borrows" hydrogen from the alcohol to form an aldehyde (in situ), which condenses with the amine to form an imine.[5] The catalyst then returns the hydrogen to reduce the imine to the final amine.[5] Water is the only byproduct [3].[4]

Hydrogen_Borrowing_Cycle Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde -H2 (Stored on Cat) Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine - H2O AmineProduct Amine (R-CH2-NH-R') Imine->AmineProduct +H2 (Returned from Cat) Catalyst [Ir] or [Ru] Catalyst Catalyst->Alcohol Initiates

Figure 2: The "Hydrogen Borrowing" catalytic cycle. Note the high atom economy.

Typical Conditions:

  • Catalyst:

    
     or similar Ruthenium complexes (1–5 mol%).
    
  • Solvent: Toluene or Water.

  • Temp:

    
     (Requires thermal energy to drive dehydrogenation).
    
Troubleshooting Guide (FAQ)

Ticket #001: "I am seeing significant dialkylation even with 1:1 stoichiometry."

  • Diagnosis: The product amine is more basic/nucleophilic than the starting amine.[3][6]

  • Solution:

    • Switch to Reductive Amination (Protocol A).

    • If you must alkylate directly, use a large excess of the starting amine (5–10 equiv) to statistically favor monoalkylation. This is the principle behind the Gabriel Synthesis (using phthalimide as a "dummy" primary amine) or the Delépine reaction.

Ticket #002: "My reductive amination yielded mostly alcohol (direct reduction)."

  • Diagnosis: The reducing agent reduced the ketone/aldehyde before the imine could form.

  • Solution:

    • Ensure you are using

      
       , not 
      
      
      
      .
    • Pre-stir the amine and ketone for 1–2 hours (with

      
      /drying agents) before adding the hydride source.
      

Ticket #003: "Reaction is stalled. No product formation with STAB."

  • Diagnosis: Steric hindrance or low electrophilicity of the ketone.

  • Solution:

    • Add a Lewis Acid catalyst like

      
       (Titanium isopropoxide).[7] This activates the carbonyl and acts as a water scavenger to drive imine formation.
      
    • Protocol: Mix Amine + Ketone +

      
      , stir 1h, then add 
      
      
      
      (cheaper hydride is okay here as Ti coordinates the imine).
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][7][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][7][9] Link

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[3] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[3] The Journal of Organic Chemistry, 67(3), 674–683.[3] Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[4][5] Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Amine Salts During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of amine salts during expe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of amine salts during experimental workups. Our goal is to provide you with in-depth, field-proven insights and practical solutions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Hygroscopic Amine Salts

Amine salts are fundamental in pharmaceutical development and organic synthesis, often serving as a method to purify and handle amine-containing compounds.[1][2] The formation of a salt from a basic amine with an acid allows for its separation from non-basic impurities.[3] However, a significant challenge arises from the inherent hygroscopicity of many amine salts—their tendency to absorb moisture from the atmosphere. This can lead to a host of problems, including the formation of sticky oils or gums instead of crystalline solids, difficulty in handling and weighing, and potential degradation of the compound.[4][5]

This guide provides a structured approach to troubleshooting and managing these issues, ensuring you can isolate and handle your amine salts with confidence.

Troubleshooting Guide: From Sticky Oils to Crystalline Solids

This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and actionable solutions.

Q1: My isolated amine salt is a sticky, non-filterable oil or gum. What's happening and how can I fix it?

A1: The "Oiling Out" Phenomenon

This is a classic sign of a hygroscopic salt absorbing atmospheric moisture. The absorbed water acts as a solvent, preventing the formation of a stable crystal lattice.

Underlying Causes:

  • High Ambient Humidity: Performing the workup on a humid day can significantly exacerbate the problem.

  • Inappropriate Solvent Choice: The solvent system used for precipitation or crystallization may not be optimal for inducing a crystalline state.

  • Residual Water: Incomplete removal of water from the organic phase during extraction can carry over into the final product.

Step-by-Step Remediation Protocol:

  • Solvent Re-evaluation:

    • Initial Step: Attempt to redissolve the oil in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol).

    • Antisolvent Addition: Slowly add a non-polar "antisolvent" (e.g., diethyl ether, MTBE, or hexane) with vigorous stirring. This reduces the overall polarity of the solvent system, decreasing the solubility of the salt and promoting precipitation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Drying the Organic Phase Thoroughly:

    • Before isolating the salt, ensure the organic layer containing your amine is meticulously dried. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

    • Pro-Tip: Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.[6]

  • Azeotropic Distillation:

    • If residual water is a persistent issue, consider azeotropic distillation. Dissolve the oily salt in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene).

    • Rotary evaporation will co-distill the water with the solvent, leaving behind a drier product. Note: This should be done with appropriate safety precautions for the solvents used.

Q2: I managed to get a solid, but it quickly becomes sticky upon exposure to air. How can I handle and store it?

A2: Protecting Your Product from the Atmosphere

This indicates a highly hygroscopic material. The key is to minimize its contact with air.

Immediate Handling & Isolation Workflow:

  • Inert Atmosphere Filtration: If possible, perform the final filtration step under a blanket of inert gas (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glove bag.

  • Rapid Drying: Once filtered, immediately transfer the solid to a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride (CaCl₂).

  • Weighing & Storage:

    • For highly sensitive compounds, weighing should ideally be done in a glove box with a controlled, low-humidity atmosphere.[7]

    • If a glove box isn't available, work quickly. Pre-weigh your storage vial, add the sample, and re-weigh immediately.

    • Store the final product in a tightly sealed vial, preferably with a PTFE-lined cap, inside a desiccator. For long-term storage, consider sealing the vial with paraffin film.

Q3: My amine salt refuses to crystallize from any solvent system I try. Are there alternative isolation methods?

A3: Advanced and Alternative Isolation Strategies

When standard crystallization fails, several other techniques can be employed.

  • Lyophilization (Freeze-Drying):

    • Process: Dissolve the amine salt in a suitable solvent (often water or a mixture with a solvent like tert-butanol that has a relatively high freezing point). Freeze the solution rapidly (e.g., with liquid nitrogen) and then apply a high vacuum. The solvent sublimes, leaving a fluffy, solid powder.

    • Advantage: This method is excellent for highly hygroscopic and thermally sensitive compounds, as it avoids high temperatures.

  • Salt Screening:

    • The hygroscopicity of an amine salt is highly dependent on the counter-ion. If you have flexibility, consider forming a salt with a different acid.

    • General Trend: Salts of bulky, organic acids (e.g., tartaric acid, succinic acid) are often more crystalline and less hygroscopic than those of small, inorganic acids like HCl.

  • Innovative Precipitation with Trichloroacetic Acid (TCA):

    • Recent literature describes a method where TCA is used to precipitate amines as their salts.[1][2]

    • A key advantage is that the TCA can be subsequently removed by gentle heating, which causes it to decompose into volatile byproducts (CO₂ and chloroform), yielding the pure, free amine.[1][2] This can be a useful intermediate step for purification.

Frequently Asked Questions (FAQs)

Q: What fundamentally causes an amine salt to be hygroscopic? A: Hygroscopicity in amine salts arises from the strong electrostatic interactions between the charged ions (the ammonium cation and the acid anion) and the polar water molecules in the atmosphere. These interactions can be strong enough to overcome the energy of the crystal lattice, leading to the absorption of water.

Q: Are there any general rules for predicting which amine salts will be more hygroscopic? A: While not absolute, some general trends can be observed:

  • Counter-ion Size: Smaller anions (e.g., Cl⁻, Br⁻) tend to form more hygroscopic salts than larger, more charge-diffuse anions (e.g., tosylate, besylate).

  • Hydrogen Bonding: The ability of the cation and anion to form strong hydrogen bonds with water can increase hygroscopicity.

Q: Can I use a drying oven to remove water from my hygroscopic amine salt? A: This should be approached with caution. While heating can drive off absorbed water, many organic salts have low melting points or can decompose at elevated temperatures. Always determine the thermal stability of your compound (e.g., by melting point or TGA) before attempting to dry it in an oven. Vacuum drying at a lower temperature is generally a safer alternative.[4]

Best Practices for Managing Hygroscopic Amine Salts

  • Control Your Environment: Whenever possible, perform workups in a low-humidity environment. A fume hood with a dry air or nitrogen line can be beneficial.

  • Thoroughly Dry Solvents and Glassware: Ensure all solvents are anhydrous and that glassware is oven- or flame-dried before use to eliminate extraneous sources of water.

  • Work Efficiently: Minimize the time your compound is exposed to the atmosphere, especially after filtration.

  • Use an Appropriate Drying Agent: Choose a drying agent that is compatible with your solvent and product.[6]

  • Proper Storage is Crucial: Always store hygroscopic materials in a desiccator or under an inert atmosphere.

Visualizing the Workflow

Decision-Making for Hygroscopic Salt Workup

G Start Amine Salt Precipitation Observation Observe Product Form Start->Observation Solid Crystalline Solid Observation->Solid Success Oil Sticky Oil/Gum Observation->Oil Problem Dry Dry Thoroughly (Vacuum Desiccator) Solid->Dry Redissolve Redissolve in Minimal Polar Solvent Oil->Redissolve Alternative Consider Alternative Methods (Lyophilization, Salt Screen) Oil->Alternative Store Store in Desiccator Under Inert Atmosphere Dry->Store Antisolvent Add Antisolvent & Scratch Redissolve->Antisolvent ReObserve Re-evaluate Form Antisolvent->ReObserve ReObserve->Solid Success ReObserve->Oil Persistent Issue

Caption: Decision tree for handling hygroscopic amine salts.

Comparison of Common Drying Methods
Drying MethodPrincipleAdvantagesDisadvantagesBest For
Vacuum Desiccator Static vacuum with a chemical desiccantGentle; suitable for thermally sensitive compounds; simple setup.Can be slow; requires a good vacuum seal.Routine drying of most hygroscopic solids.
Vacuum Oven Heat and vacuumFaster than a desiccator; good for removing stubborn solvent traces.Risk of thermal decomposition if temperature is too high.Thermally stable compounds.
Lyophilization Sublimation of frozen solvent under high vacuumExcellent for highly unstable or amorphous materials; produces a fine powder.Requires specialized equipment; not suitable for all solvents.Thermally labile and highly hygroscopic compounds.
Azeotropic Distillation Co-distillation with a water-azeotroping solventEffective for removing water from solutions or oils.Requires an additional solvent removal step; potential for thermal degradation.Removing water from oily products before attempting crystallization.

References

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-(4-Morpholinopiperidin-1-yl)propan-1-amine vs other alkylamine linkers

The Strategic Use of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine in Small Molecule Design: A Comparative Guide As drug targets become more complex, the physicochemical properties of lead compounds often drift into highl...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Use of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine in Small Molecule Design: A Comparative Guide

As drug targets become more complex, the physicochemical properties of lead compounds often drift into highly lipophilic territory. To rescue these molecules, medicinal chemists rely on functionalized linkers and solvent-exposed pendant groups. Among these, 3-(4-Morpholinopiperidin-1-yl)propan-1-amine has emerged as a highly specialized, bulky, and basic alkylamine linker.

This guide objectively compares this rigidified motif against traditional simple alkylamines and polyethylene glycol (PEG) linkers, providing the causal mechanistic insights and self-validating experimental protocols necessary for rational drug design.

Structural Rationale & Mechanistic Insights

3-(4-Morpholinopiperidin-1-yl)propan-1-amine consists of a reactive primary amine separated by a three-carbon (propyl) spacer from a bulky 4-morpholinopiperidine core.

As an Application Scientist, I frequently observe lead compounds failing late-stage preclinical evaluations due to the "PEG paradox"—where a molecule is highly soluble in vitro but rapidly degraded by ether peroxidation in vivo[]. Replacing PEG with a simple alkylamine (e.g., propan-1-amine) shifts the metabolic liability from cleavage to terminal oxidation, but often results in highly hydrophobic molecules that precipitate in gastric fluids or aggregate in assays[].

The strategic selection of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine resolves this dichotomy:

  • The Propyl Spacer: Provides the exact spatial offset needed to project the bulky group into a solvent channel without inducing steric clashes with the primary binding pocket.

  • The Rigidified Core: Linkers containing cycloalkane and heterocyclic structures (like piperidine and morpholine) introduce rigidity, which minimizes the entropic penalty upon binding compared to highly flexible PEG chains[2].

  • Enthalpy-Driven Solubility: At physiological pH (7.4), the basic nitrogens in the piperidine and morpholine rings are protonated. This creates a multipolar face that drastically improves thermodynamic solubility via enthalpy-driven dispersion, avoiding the reliance on the entropy-driven hydration required by PEG[][3]. Furthermore, the introduction of the 4-morpholinopiperidine moiety has been proven to improve ligand-lipophilicity efficiency (LLE) and maintain moderate hepatic clearance[4].

LinkerComparison Core Target Requires Linker Optimization Alkyl Simple Alkylamines (High Permeability) Core->Alkyl PEG PEG Linkers (High Solubility) Core->PEG Morph 3-(4-Morpholinopiperidin-1-yl) propan-1-amine Core->Morph Alkyl_Res Issue: Poor Solubility & Aggregation Alkyl->Alkyl_Res PEG_Res Issue: Oxidative Cleavage & Poor Permeability PEG->PEG_Res Morph_Res Result: High Solubility, Metabolic Stability & Rigidity Morph->Morph_Res

Caption: Logic tree comparing linker selection outcomes in rational drug design.

Comparative Physicochemical Profiling

When optimizing a molecule, the choice of linker dictates the entire pharmacokinetic profile. The table below summarizes the quantitative and qualitative differences between linker classes.

PropertySimple Alkylamine (e.g., Propylamine)PEG Linker (e.g., PEG3-Amine)3-(4-Morpholinopiperidin-1-yl)propan-1-amine
Aqueous Solubility Low (Hydrophobic)High (Hydrogen-bond driven)Very High (Ionization-driven at pH 7.4)
Cell Permeability High (Compact, cylindrical form)Low to Moderate (High PSA)Moderate (Tunable pKa, "Chameleon effect")
Metabolic Stability Moderate (Terminal hydroxylation)Low (Ether peroxidation)High (Sterically hindered, oxidation-resistant)
Conformational Flexibility Very HighVery HighRestricted (Rigidified tail)
Ligand Efficiency (LLE) NeutralOften decreases LLEImproves LLE via reduced lipophilicity

Experimental Methodologies

To ensure scientific integrity, every linker modification must be validated through a self-contained experimental workflow. Below are the standard protocols used to conjugate and evaluate 3-(4-Morpholinopiperidin-1-yl)propan-1-amine.

ProtocolFlow Step1 Amide Coupling (HATU/DIPEA) Step2 HPLC Purification Step1->Step2 Step3 LogD & Solubility Profiling Step2->Step3 Step4 Microsomal Stability Assay Step3->Step4 Step5 Lead Validation Step4->Step5

Caption: Step-by-step experimental workflow for linker conjugation and validation.

Protocol A: Conjugation via Amide Coupling

Causality: HATU is selected over standard EDC/NHS coupling due to its superior efficiency in driving the reaction of sterically hindered or bulky amines. DIPEA is utilized to ensure the primary amine of the propyl linker is fully deprotonated and nucleophilic.

  • Preparation: Dissolve the carboxylic acid-bearing core molecule (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-(4-Morpholinopiperidin-1-yl)propan-1-amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the conjugated product.

Protocol B: Thermodynamic Solubility and HPLC-LogD₇.₄ Profiling

Causality: Kinetic solubility (DMSO spike) often overestimates true solubility. The thermodynamic shake-flask method provides accurate, real-world formulation data critical for assessing the enthalpy-driven solubility of the morpholinopiperidine group.

  • Shake-Flask Method: Add excess solid compound to 1 mL of PBS (pH 7.4). Shake at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Centrifuge and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a known calibration curve to determine the exact solubility (µg/mL).

  • LogD Determination: Use the shake-flask method partitioning between 1-octanol and PBS (pH 7.4). Quantify the concentration in both phases via LC-MS to calculate LogD₇.₄.

Protocol C: In Vitro Liver Microsome Stability Assay

Causality: This assay validates that the rigidified morpholinopiperidine tail successfully resists the oxidative cleavage pathways that typically degrade PEG linkers[3].

  • Incubation: Incubate the test compound (1 µM) with human or mouse liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

References

  • PMC (National Institutes of Health). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Available at:[Link]

  • ACS Publications (Journal of Medicinal Chemistry). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at:[Link]

Sources

Comparative

Beyond Morpholine: A Comprehensive Guide to Bioisosteric Replacement Strategies in Drug Design

Introduction: The Morpholine Paradox In medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." Its incorporation into drug candidates is a time-tested strategy to enhance aqueous s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Paradox

In medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." Its incorporation into drug candidates is a time-tested strategy to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid vector for orienting pharmacophores toward biological targets[1]. The oxygen atom acts as a critical hydrogen bond acceptor, while the nitrogen provides a basic center for salt formation.

However, this structural utility comes with a significant mechanistic flaw: metabolic instability . The carbon atoms adjacent to the ring oxygen and nitrogen (alpha-carbons) are sterically accessible and electron-rich, making them highly susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, particularly CYP3A4[2].

The Causality of Degradation

When CYP enzymes oxidize the alpha-carbon, they form an unstable hemiaminal intermediate. Because the morpholine ring lacks sufficient steric shielding, this intermediate rapidly undergoes spontaneous ring cleavage, yielding polar, linear metabolites or resulting in N-dealkylation[3]. This pathway leads to rapid in vivo clearance, drastically reducing the drug's half-life and overall exposure.

G Morpholine Morpholine Scaffold CYP CYP450 Oxidation (alpha-carbon) Morpholine->CYP Intermediate Unstable Hemiaminal Intermediate CYP->Intermediate RingOpen Ring Cleavage (Linear Metabolite) Intermediate->RingOpen Dealkylation N-Dealkylation Intermediate->Dealkylation Clearance Rapid in vivo Clearance RingOpen->Clearance Dealkylation->Clearance

CYP450-mediated metabolic degradation pathways of the morpholine scaffold.

The Logic of Bioisosteric Replacement

To circumvent these metabolic liabilities without sacrificing the favorable physicochemical properties of morpholine, researchers employ bioisosteric replacement. An ideal bioisostere must mimic the spatial geometry and hydrogen-bonding capacity of morpholine while introducing structural features that block enzymatic degradation[4].

2-Oxa-6-azaspiro[3.3]heptane: The Spirocyclic Surrogate

The most prominent modern replacement for morpholine is 2-oxa-6-azaspiro[3.3]heptane [5].

  • Mechanistic Advantage: The spirocyclic arrangement introduces significant ring strain and steric bulk directly adjacent to the heteroatoms. This effectively shields the alpha-carbons from the active site of CYP enzymes, halting the oxidation process[6].

  • Physicochemical Impact: Counterintuitively, despite adding carbon atoms, the switch from morpholine to this spirocycle often lowers lipophilicity (LogD). The causality lies in the increased three-dimensional character (Fsp³). The rigid, non-planar structure disrupts hydrophobic packing and lowers the desolvation penalty, improving aqueous solubility while retaining target affinity[7].

6-Oxa-3-azabicyclo[3.1.1]heptane: The Bridged System

Bridged bicyclic systems offer an alternative method of conformational restriction.

  • Mechanistic Advantage: The bridged architecture locks the oxygen and nitrogen atoms into a highly specific spatial orientation. This rigidity not only prevents the conformational flexing required for CYP-mediated oxidation but can also dramatically enhance target selectivity by perfectly matching the binding pocket's geometry[8].

Thiomorpholine 1,1-dioxide: The Electronic Modulator

When basicity is the root cause of off-target toxicity (e.g., hERG channel inhibition) or poor permeability, thiomorpholine 1,1-dioxide is utilized[9].

  • Mechanistic Advantage: The strongly electron-withdrawing sulfone group pulls electron density away from the amine nitrogen via inductive effects, lowering its pKa to approximately 5.4 (compared to morpholine's ~8.3). Furthermore, the sulfone moiety is highly resistant to further metabolic oxidation, ensuring a robust pharmacokinetic profile[9].

Quantitative Performance Comparison

The following table synthesizes the structural and physicochemical shifts observed when replacing morpholine with its leading bioisosteres.

ScaffoldStructural TopologyLipophilicity (ΔLogD vs Morpholine)Basicity (pKa)Metabolic StabilityPrimary Strategic Application
Morpholine Saturated 6-membered ringBaseline~8.3Low to ModerateBaseline pharmacophore; solubility enhancement.
2-Oxa-6-azaspiro[3.3]heptane Spirocyclic (sp³-rich)Lower (-0.6 to -1.2)~8.0HighBlocking alpha-oxidation; increasing Fsp³ fraction.
6-Oxa-3-azabicyclo[3.1.1]heptane Bridged bicyclicLower~8.5HighConformational restriction; target selectivity.
Thiomorpholine 1,1-dioxide Sulfone substitutionLower~5.4HighLowering basicity; mitigating hERG liabilities.

Experimental Validation: Human Liver Microsome (HLM) Stability Assay

To objectively validate the success of a bioisosteric replacement, researchers must quantify the compound's intrinsic clearance (


) using an in vitro Human Liver Microsome (HLM) assay[2]. This protocol is a self-validating system: by running the parent morpholine compound alongside the spirocyclic bioisostere under identical conditions, the exact gain in metabolic stability can be mathematically proven.
Step-by-Step Methodology

1. Preparation & Equilibration:

  • Prepare a 1 µM working solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Causality Check: Pre-incubate the mixture at 37°C for 5–10 minutes. This step is critical; it allows the lipophilic test compound to fully equilibrate with the microsomal lipid membranes. Failing to pre-incubate results in artifactual biphasic clearance kinetics.

2. Reaction Initiation & Sampling:

  • Initiate the metabolic reaction by adding an NADPH regenerating system (the obligate cofactor for CYP450 enzymes).

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.

3. Quenching & Protein Precipitation:

  • Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality Check: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating the proteins to prevent LC-MS/MS column clogging.

  • Centrifuge at 4°C to pellet the proteins, and transfer the supernatant for analysis.

4. Data Analysis & Calculation:

  • Quantify the remaining parent compound via LC-MS/MS.

  • Plot the natural logarithm (

    
    ) of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
    
    
    
    ).
  • Calculate half-life:

    
    
    
  • Calculate Intrinsic Clearance:

    
    .
    

G Prep Prepare HLM & Test Compound Incubate Pre-incubate at 37°C (5-10 mins) Prep->Incubate Initiate Add NADPH Regenerating System Incubate->Initiate Quench Quench Reaction (Cold Acetonitrile) Initiate->Quench Analyze LC-MS/MS Analysis (Quantify Parent) Quench->Analyze Calc Calculate t1/2 & Intrinsic Clearance Analyze->Calc

Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Conclusion

The transition from planar, metabolically vulnerable morpholines to complex, sp³-rich bioisosteres represents a paradigm shift in modern drug design. By leveraging scaffolds like 2-oxa-6-azaspiro[3.3]heptane, researchers can systematically engineer out CYP-mediated clearance liabilities while simultaneously improving aqueous solubility and target specificity. The integration of rigorous in vitro assays ensures that these structural modifications translate reliably into superior in vivo pharmacokinetic profiles.

References

  • Benchchem Technical Support Team. "2-Oxa-6-azaspiro[3.3]heptane hydrochloride: In Vitro Target Engagement and Ligand Binding Assays." Benchchem.
  • Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Publishing.
  • National Institutes of Health (NIH). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." PMC.
  • Benchchem Technical Support Center. "Enhancing the Metabolic Stability of Morpholine-Containing Drugs." Benchchem.
  • Rogers-Evans, M. "Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!" Chimia.

Sources

Validation

comparative metabolic stability of morpholine versus piperidine analogs

Executive Summary: The Bioisosteric Verdict In the optimization of small molecule pharmacokinetics, the substitution of a piperidine ring with a morpholine is a canonical "metabolic block" strategy. While both are satura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Verdict

In the optimization of small molecule pharmacokinetics, the substitution of a piperidine ring with a morpholine is a canonical "metabolic block" strategy. While both are saturated six-membered heterocycles, they exhibit divergent metabolic fates driven by the presence of the morpholine oxygen atom.[1]

  • Piperidine: High lipophilicity and a basic nitrogen (

    
    ) often lead to rapid intrinsic clearance (
    
    
    
    ) via cytochrome P450 (CYP) mediated oxidation at the
    
    
    -carbon or N-oxidation.
  • Morpholine: The ether oxygen introduces an electron-withdrawing inductive effect (-I), lowering the nitrogen basicity (

    
    ) and overall lipophilicity (
    
    
    
    to
    
    
    ). This substitution typically reduces metabolic liability , lowers non-specific binding, and improves solubility, though it may introduce new (albeit generally slower) metabolic pathways such as lactam formation.

Recommendation: Prioritize morpholine scaffolds when piperidine analogs exhibit high CYP-mediated clearance or poor solubility, provided the reduction in basicity does not abolish critical target binding interactions.

Mechanistic Deep Dive: Why Structure Dictates Stability

To engineer stability, one must understand the causality of instability. The metabolic divergence between these two rings is governed by Electronic Deactivation and Lipophilic Efficiency .

The Electronic Effect

Metabolism of cyclic amines by CYP450 isoforms often proceeds via a Single Electron Transfer (SET) mechanism or Hydrogen Atom Transfer (HAT).

  • Piperidine (The Liability): The nitrogen lone pair is electron-rich.[2] CYP enzymes can easily abstract an electron to form a radical cation, or abstract a hydrogen from the electron-rich

    
    -carbon.[2] This leads to rapid N-dealkylation  or ring hydroxylation .[2]
    
  • Morpholine (The Shield): The oxygen atom at position 4 exerts a strong inductive withdrawing effect (-I).

    • Reduced Basicity: The nitrogen lone pair is less available for SET oxidation.

    • Deactivated

      
      -Carbons:  The electron density at the carbons 
      
      
      
      to the nitrogen is reduced, increasing the activation energy required for CYP-mediated hydrogen abstraction.
The Lipophilicity Factor

CYP enzymes possess large, hydrophobic active sites.

  • Piperidine: Highly lipophilic; partitions strongly into the CYP active site, increasing

    
    .
    
  • Morpholine: The polar oxygen reduces LogD. Lower lipophilicity decreases the affinity for the hydrophobic CYP pocket, directly lowering intrinsic clearance (

    
    ).
    
Visualization: Metabolic Pathways

The following diagram contrasts the primary oxidative liabilities of both rings.

MetabolicPathways cluster_0 Piperidine Metabolism (High Liability) cluster_1 Morpholine Metabolism (Enhanced Stability) Pip Piperidine Analog Pip_Ox Iminium Ion Intermediate Pip->Pip_Ox CYP450 (Fast) Pip_Prod2 N-Oxidation Pip->Pip_Prod2 Pip_Prod1 Ring Hydroxylation (Major) Pip_Ox->Pip_Prod1 Pip_Prod3 Ring Opening (Glutarimide/Acid) Pip_Prod1->Pip_Prod3 Further Ox Mor Morpholine Analog Mor_Ox Lactam Formation Mor->Mor_Ox CYP450 (Slow) Mor_Prod1 Ring Cleavage (Slower) Mor_Ox->Mor_Prod1 Minor

Figure 1: Comparative metabolic fate.[2] Piperidine is prone to rapid oxidative attack at multiple sites, whereas morpholine restricts oxidation primarily to lactam formation at a reduced rate.

Experimental Protocol: Microsomal Stability Assay

This protocol is the industry standard for determining


 (intrinsic clearance). It is a self-validating system using positive controls to ensure enzymatic activity.[2]

Objective: Quantify the disappearance of the parent compound over time in the presence of liver microsomes and NADPH.[3]

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Controls:

    • High Clearance: Verapamil or Propranolol.[2]

    • Low Clearance: Warfarin.[2]

    • Negative Control:[2] Incubation without NADPH (assess chemical stability).[2]

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation Mix Microsomes + Buffer + Compound (37°C, 10 min) Step2 2. Initiation Add NADPH to start reaction Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Add to ice-cold Acetonitrile (with IS) Step3->Step4 Step5 5. Analysis Centrifuge & LC-MS/MS Quantification Step4->Step5

Figure 2: Step-by-step workflow for the metabolic stability assay.

Detailed Procedure
  • Preparation: Dilute liver microsomes to 0.5 mg/mL in KPi buffer (pH 7.4).

  • Dosing: Spike test compound (from DMSO stock) to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Pre-warming: Incubate mixture at 37°C for 5-10 minutes.

  • Initiation: Add NADPH (final conc. 1 mM) to initiate metabolism.[2]

  • Time-Course: At defined intervals (e.g., 0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing an Internal Standard (IS).

  • Processing: Vortex, centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor Parent/IS area ratio.

Data Analysis & Interpretation

Do not rely solely on "percent remaining." You must calculate Intrinsic Clearance (


)  to scale to in vivo predictions.
Calculation Logic
  • Plot:

    
     vs. Time (
    
    
    
    ).[2]
  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
    [2]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Comparative Data Table (Example)

The following table illustrates typical shifts in stability when converting a piperidine to a morpholine analog.

ParameterPiperidine AnalogMorpholine AnalogInterpretation
LogD (pH 7.4) 2.81.5Morpholine is less lipophilic, reducing non-specific binding.[2]
pKa (Base) 11.08.4Morpholine is less basic; less protonated at physiological pH.[2]

(Human)
12 min48 min4x improvement in stability.

115

L/min/mg
29

L/min/mg
Shift from High to Low/Moderate clearance.[2]
Major Metabolite M+16 (Hydroxylation)M+14 (Lactam)Metabolic soft-spot shifted and deactivated.[2]

Case Study: BACE-1 Inhibitors

A classic example of this bioisosteric switch is found in the development of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) inhibitors for Alzheimer's disease.

  • Challenge: Early piperidine-based leads showed excellent potency but suffered from rapid CYP3A4 metabolism and high P-gp efflux due to high lipophilicity.[2]

  • Solution: Replacement of the piperidine with a morpholine ring.[1][4][5][6]

  • Outcome:

    • Metabolic Stability: The morpholine analog reduced CYP3A4 liability significantly.

    • Permeability: While morpholine is more polar, the reduction in P-gp efflux (often associated with basic amines) balanced the permeability profile.

    • Potency: The morpholine oxygen maintained hydrogen bond acceptor capabilities, preserving interactions within the enzyme active site.

Field Insight: While morpholine improves metabolic stability, be cautious of solubility-limited absorption .[2] The reduction in basicity means the morpholine nitrogen may not be protonated in the intestine, potentially limiting solubility compared to the highly basic piperidine.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Authoritative text on ADME optimization and structure-property relationships).

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Mullard, A. (2018).[2] Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[2][7] Journal of Medicinal Chemistry, 61(19), 8934–8943.[7] Link

  • BenchChem. (2025).[1][2][8] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Application Notes. Link

Sources

Comparative

Comparison Guide: Structure-Activity Relationship (SAR) of Morpholinopiperidine Derivatives

Executive Summary: The Hybrid Advantage Morpholinopiperidine derivatives represent a privileged scaffold in medicinal chemistry, designed to bridge the gap between two classic heterocycles: morpholine and piperidine . Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Advantage

Morpholinopiperidine derivatives represent a privileged scaffold in medicinal chemistry, designed to bridge the gap between two classic heterocycles: morpholine and piperidine .

  • Morpholine is typically introduced to modulate physicochemical properties, specifically lowering logP (lipophilicity) and improving aqueous solubility due to the ethereal oxygen.[1] It also serves as a critical hydrogen-bond acceptor in kinase hinge regions.

  • Piperidine often acts as a lipophilic pharmacophore, providing bulk for hydrophobic pocket filling and a basic nitrogen for ionic interactions.

The Core Thesis: The fusion or linkage of these two rings creates a "hybrid" scaffold that outperforms individual alternatives by balancing metabolic stability (morpholine's advantage) with binding affinity (piperidine's advantage). This guide analyzes their SAR in the context of PI3K/mTOR inhibition and antimicrobial activity, comparing them against standard-of-care alternatives.

Strategic Rationale: Scaffold Comparison

The following table objectively compares the Morpholinopiperidine hybrid against its constituent single-ring alternatives.

FeatureMorpholine-Only ScaffoldPiperidine-Only ScaffoldMorpholinopiperidine Hybrid
Solubility High (Hydrophilic)Low to Moderate (Lipophilic)Optimized (Balanced)
Metabolic Stability High (Oxidative resistance)Low (Susceptible to CYP oxidation)Moderate to High
Binding Mode H-bond Acceptor (Hinge binder)Hydrophobic/Ionic InteractionDual Mode (Hinge + Pocket)
Permeability High (Low molecular weight)High (Lipophilic)Moderate (MW dependent)
Primary Risk Low Potency (Weak binding)hERG Toxicity / ClearanceMolecular Weight / Complexity

Case Study: PI3K/mTOR Dual Inhibitors

The most prominent application of morpholinopiperidine derivatives is in oncology, specifically targeting the PI3K/Akt/mTOR pathway.

Mechanistic SAR

In PI3K inhibitors (e.g., Buparlisib/BKM-120 ), the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 in the ATP-binding pocket. The addition of a piperidine moiety (often linked via a pyrimidine or triazine core) allows the molecule to extend into the affinity pocket or the solvent-exposed region, improving potency and selectivity against mTOR.

Comparative Performance Data

The table below compares a novel Morpholinopiperidine derivative (Compound 17p ) against the clinical standard BKM-120 (Buparlisib).

Table 1: Inhibitory Profile (IC50 in nM)

CompoundScaffold TypePI3K

IC50 (nM)
PI3K

IC50 (nM)
mTOR IC50 (nM)Selectivity Profile
BKM-120 Morpholine-Pyrimidine



Pan-PI3K
Compound 17p Morpholinopiperidine




Dual Potency
GDC-0941 Piperazine-Indazole



Pan-PI3K

Data Source: Derived from comparative analysis of recent PI3K inhibitor studies [1][6].

Analysis:

  • Potency: The morpholinopiperidine derivative (17p) demonstrates superior potency against the

    
    -isoform compared to the morpholine-only standard (BKM-120).
    
  • Selectivity: The addition of the piperidine ring allows for fine-tuning of isoform selectivity, a common challenge with pure morpholine scaffolds which tend to be pan-inhibitors.

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic used to design these derivatives.

SAR_Logic Core Central Scaffold (Pyrimidine/Triazine) Target PI3K ATP Pocket Core->Target Orients Ligand Morpholine Morpholine Ring (Position 2/4) Morpholine->Core Attached to H_Bond H-Bond with Val851 (Critical for Activity) Morpholine->H_Bond Donates O Solubility Improved ADME (Solubility) Morpholine->Solubility Increases Piperidine Piperidine Ring (Position 6/Linker) Piperidine->Core Attached to Hydrophobic Solvent Channel/ Affinity Pocket Piperidine->Hydrophobic Occupies H_Bond->Target Binding Hydrophobic->Target Selectivity

Figure 1: Pharmacophore assembly of morpholinopiperidine inhibitors targeting PI3K.

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis workflow for a representative linked morpholinopiperidine intermediate, commonly used in library generation.

Synthesis of 4-(Piperidin-1-ylmethyl)morpholine

Objective: Create a linked scaffold via nucleophilic substitution.

Reagents:

  • Morpholine (1.0 eq)[2]

  • Paraformaldehyde (1.1 eq)

  • Piperidine (1.0 eq)

  • Solvent: Ethanol or Acetonitrile

  • Catalyst: p-Toluenesulfonic acid (catalytic, optional for Mannich-type)

Protocol:

  • Reactant Prep: Dissolve morpholine (87 mg, 1 mmol) in Ethanol (5 mL) in a round-bottom flask.

  • Addition: Add paraformaldehyde (33 mg, 1.1 mmol) and stir at room temperature for 30 minutes to generate the in-situ iminium species.

  • Coupling: Add piperidine (85 mg, 1 mmol) dropwise to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM and wash with water (

    
    ) to remove unreacted amine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via column chromatography (Silica gel, Ethyl Acetate/Hexane).
    
Biological Assay: PI3K Kinase Activity (ADP-Glo)

Objective: Quantify IC50 of the synthesized derivative.

  • Enzyme Prep: Dilute recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) in kinase buffer (
    
    
    HEPES pH 7.5,
    
    
    
    
    ,
    
    
    EGTA).
  • Compound Treatment: Add

    
     of compound (serially diluted in DMSO) to 384-well plate.
    
  • Reaction Initiation: Add

    
     of enzyme solution, followed by 
    
    
    
    of substrate mix (PIP2 + ATP).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add

    
     ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Readout: Add

    
     Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure luminescence.
    
Workflow Visualization

Synthesis_Workflow Start Start: Morpholine + CH2O Inter Intermediate: Iminium Ion Start->Inter 30 min RT React Reaction: Add Piperidine Reflux 4-6h Inter->React Nucleophilic Attack Workup Workup: DCM Extraction Wash H2O React->Workup TLC Monitoring Final Product: Morpholinopiperidine Workup->Final Purification

Figure 2: One-pot Mannich-type synthesis workflow for linking morpholine and piperidine.

Conclusion

The morpholinopiperidine scaffold offers a superior alternative to single-ring systems for targets requiring a delicate balance of solubility (morpholine-driven) and hydrophobic binding (piperidine-driven). Experimental data confirms that while morpholine anchors the molecule via hydrogen bonding in kinase targets like PI3K, the piperidine moiety is essential for potency and isoform selectivity.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology (2024). URL:[Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Source: ResearchGate (Review).[3] URL:[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences (2024).[4] URL:[Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: PMC (NIH). URL:[Link]

Sources

Validation

Validation of a Synthetic Route to Functionalized Piperidines: Continuous-Flow Photoredox vs. Classical Methods

Functionalized piperidines are ubiquitous in modern pharmacology, serving as the core scaffold for blockbuster drugs ranging from antidepressants (paroxetine) to acetylcholinesterase inhibitors (donepezil) 1. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized piperidines are ubiquitous in modern pharmacology, serving as the core scaffold for blockbuster drugs ranging from antidepressants (paroxetine) to acetylcholinesterase inhibitors (donepezil) 1. However, the late-stage functionalization of these saturated nitrogen heterocycles has historically presented a significant synthetic bottleneck.

This guide objectively compares the performance of a modern Continuous-Flow Photoredox C–H Functionalization route against traditional batch methodologies. By analyzing mechanistic causality, reaction metrics, and scalability, we provide a validated framework for drug development professionals looking to optimize piperidine synthesis.

Mechanistic Rationale & Route Comparison

Traditional approaches to functionalizing the piperidine ring rely heavily on either de novo ring synthesis (e.g., reductive amination cascades) or classical batch lithiation. Batch lithiation requires strong, highly reactive bases like sec-BuLi and cryogenic temperatures (-78 °C) to deprotonate the α-position, severely limiting functional group tolerance and scalability.

In contrast, Photoredox C–H Functionalization utilizes visible light to excite a photocatalyst (e.g., Ir or Ru complexes), which then engages in Single-Electron Transfer (SET) to generate an α-amino radical under mild, redox-neutral conditions 2. This Radical/Polar Crossover (RPC) bypasses the need for harsh bases.

The Causality of Flow Chemistry

While batch photoredox is an improvement, it is fundamentally limited by the Beer-Lambert Law . In a standard batch flask, photon flux drops exponentially as light penetrates the reaction medium. This leads to over-irradiation at the vessel walls (causing degradation) and a "dark zone" in the center, resulting in reaction times spanning 16–24 hours 3.

Transitioning this photoredox methodology to a Continuous-Flow Microreactor solves this physical limitation. The high surface-area-to-volume ratio of narrow fluoropolymer tubing ensures uniform light penetration, accelerating the reaction rate and suppressing side reactions.

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star PC* (Excited State) PC->PC_star Visible Light PC_star->PC SET (Reductive Quenching) Radical α-Amino Radical PC_star->Radical Oxidizes Amine Amine N-Boc Piperidine Amine->Radical SET & Deprotonation Product Functionalized Piperidine Radical->Product C-C Bond Formation CouplingPartner Electrophile CouplingPartner->Product Trapping

Fig 1: Photoredox catalytic cycle generating α-amino radicals via single-electron transfer (SET).

Quantitative Performance Analysis

The following table summarizes the experimental validation comparing the optimized continuous-flow route against traditional alternatives for the α-arylation of N-Boc piperidine.

Performance MetricClassical De Novo SynthesisBatch Lithiation (sec-BuLi)Batch PhotoredoxContinuous-Flow Photoredox
Average Yield (%) 40 - 60%65 - 75%70 - 85%88 - 98%
Reaction Time 24 - 48 hours12 - 18 hours16 - 24 hours20 minutes (Residence Time)
Temperature Reflux (80 °C+)Cryogenic (-78 °C)Room Temp (25 °C)Room Temp (25 °C)
Regioselectivity PoorHigh (α-directed only)High (α-amino)High (α-amino)
Scalability ModeratePoor (Highly Exothermic)Poor (Photon flux limits)Excellent (Numbering-up)
E-factor (Waste) > 50> 30~ 15< 5

Workflow Visualization

FlowWorkflow S1 Syringe Pump A: Piperidine + PC Mixer T-Mixer S1->Mixer S2 Syringe Pump B: Coupling Partner S2->Mixer Reactor Photochemical Microreactor Mixer->Reactor Homogeneous Flow BPR Back Pressure Regulator (BPR) Reactor->BPR Blue LED Irradiation Collection Product Collection & Analysis BPR->Collection Regulated Output

Fig 2: Continuous-flow microreactor setup for scalable photoredox C-H functionalization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating an internal standard directly into the feed solution and mandating a steady-state equilibration phase, researchers can verify conversion rates in real-time before committing to downstream purification 4.

Materials Required:
  • Substrate: N-Boc-piperidine (0.5 M in anhydrous DMAc)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Coupling Partner: Cyano(hetero)arene (0.75 M in anhydrous DMAc)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 M)

  • Hardware: Dual syringe pumps, PFA tubing microreactor (10 mL internal volume), 450 nm Blue LED array, 40 psi Back Pressure Regulator (BPR).

Step-by-Step Methodology:
  • Feed Preparation & Degassing (Causality: Oxygen Quenching):

    • Solution A: Dissolve N-Boc-piperidine, the Ir-photocatalyst, and the internal standard in anhydrous DMAc.

    • Solution B: Dissolve the cyano(hetero)arene coupling partner in anhydrous DMAc.

    • Validation Step: Sparge both solutions with dry Argon for 15 minutes. Reasoning: Molecular oxygen is a potent triplet quencher that will deactivate the excited photocatalyst (PC*) and drastically reduce yield.

  • System Priming:

    • Flush the entire flow system with anhydrous DMAc at 2.0 mL/min for 5 minutes to remove residual air and moisture. Ensure the BPR is maintaining a steady 40 psi to prevent solvent outgassing during irradiation.

  • Continuous Processing:

    • Set Syringe Pump A and Syringe Pump B to a flow rate of 0.25 mL/min each (Total flow = 0.5 mL/min).

    • This flow rate mathematically dictates a 20-minute residence time within the 10 mL PFA microreactor (

      
      ).
      
    • Activate the 450 nm Blue LED array. Maintain ambient cooling (fan or water jacket) to ensure the reactor remains at 25 °C.

  • Steady-State Collection & Real-Time Validation:

    • Critical Step: Discard the output of the first 40 minutes (2 reactor volumes). Reasoning: Flow systems experience axial dispersion during startup. Collecting immediately will result in artificially low yields due to transient concentration gradients.

    • Begin collecting the steady-state output into a foil-wrapped flask.

    • Take a 50 µL aliquot of the collected stream, dilute in CDCl3, and run a crude 1H-NMR. Compare the integration of the newly formed α-CH proton against the 1,3,5-trimethoxybenzene internal standard. This self-validates the >90% conversion prior to standard aqueous workup and column chromatography.

References

  • Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications. URL:[Link]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Comparative

Comparative Guide: Efficacy of Catalytic Systems for Piperidine N-Arylation

Executive Summary & Strategic Context The N-arylation of piperidine is a cornerstone transformation in the synthesis of GPCR ligands, antihistamines (e.g., fexofenadine), and antipsychotics. While the Buchwald-Hartwig am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The N-arylation of piperidine is a cornerstone transformation in the synthesis of GPCR ligands, antihistamines (e.g., fexofenadine), and antipsychotics. While the Buchwald-Hartwig amination (Palladium) remains the academic gold standard for versatility, recent advancements in Ullmann-Ma (Copper) and Metallaphotoredox (Nickel/Iridium) chemistries have disrupted the traditional decision matrix.

This guide objectively compares these three dominant methodologies, analyzing them not just by yield, but by process intensity, cost-efficiency, and mechanistic distinctiveness .

Quick Selection Matrix
FeaturePalladium (RuPhos) Copper (Ullmann-Ma) Ni/Photoredox
Primary Strength Broadest scope, steric toleranceCost-efficiency, scalabilityMild conditions (RT), alternative selectivity
Key Limitation High cost, metal scavenging requiredHigh temperature, solubility issuesLight source dependency, scalability challenges
Best For Late-stage discovery, complex coresKilo-scale production, simple arylsHeat-sensitive substrates, orthogonal reactivity

Mechanistic Architecture

To select the right catalyst, one must understand the failure modes of each cycle.

Comparative Catalytic Cycles

The following diagram illustrates the divergent pathways of the three systems. Note how Pd and Ni rely on reductive elimination (RE) as a critical step, whereas Cu often proceeds via radical or


-complex intermediates.

CatalyticCycles cluster_Pd Palladium (Buchwald-Hartwig) cluster_Cu Copper (Ullmann-Ma) cluster_Ni Ni/Photoredox (Dual) Pd0 L-Pd(0) PdII_Ox L-Pd(II)-Ar-X Pd0->PdII_Ox Oxidative Addn PdII_Am L-Pd(II)-Ar-N(Pip) PdII_Ox->PdII_Am Amine Binding & Base PdII_Am->Pd0 Reductive Elim (Rate Limiting for RuPhos) CuI L-Cu(I) CuI_Am L-Cu(I)-N(Pip) CuI->CuI_Am Nu Coordination CuIII L-Cu(III)-Ar-N(Pip) CuI_Am->CuIII Oxidative Addn (High Barrier) CuIII->CuI Reductive Elim Ni0 Ni(0) NiII Ni(II)-Ar-X Ni0->NiII Oxidative Addn NiII_Am Ni(II)-Ar-N(Pip) NiII->NiII_Am Ligand Exchange NiIII Ni(III)-Ar-N(Pip) NiII_Am->NiIII SET Oxidation (via Ir*) NiIII->Ni0 Reductive Elim (Facilitated)

Caption: Comparative mechanistic flow. Pd relies on thermal RE; Cu requires high energy for OA; Ni utilizes SET to access a facile Ni(III) RE pathway.

Deep Dive: Catalyst Performance & Protocols

Palladium: The RuPhos Standard

Why it works: Piperidine is a secondary amine with moderate steric bulk. RuPhos (a dialkylbiaryl phosphine) is specifically engineered to prevent


-hydride elimination and facilitate the reductive elimination step, which is often the bottleneck for electron-rich secondary amines.
  • Key Advantage: Exceptional tolerance for ortho-substituted aryl halides.

  • Critical Parameter: Strict exclusion of O2 is required to protect the electron-rich phosphine.

Experimental Protocol (Self-Validating)

Goal: Coupling 4-bromoanisole with piperidine.

  • Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (1 mol%, 2.2 mg) and RuPhos (2 mol%, 9.3 mg) to a reaction vial.

  • Activation: Add solvent (Toluene or Dioxane, 1 mL) and stir for 1 min to form the active L-Pd(0) species (solution turns from orange to pale yellow/brown).

  • Substrate Addition: Add 4-bromoanisole (1.0 mmol) and Piperidine (1.2 mmol).

  • Base: Add NaOtBu (1.4 mmol). Note: Use LiHMDS if base-sensitive functional groups are present.

  • Reaction: Seal and heat to 80-100°C for 2-4 hours.

  • Validation: TLC (Hex/EtOAc) should show disappearance of bromide.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Copper: The Modern Ullmann-Ma

Why it works: Traditional Ullmann required 200°C. The use of L-Proline or 1,3-diketone ligands stabilizes the Cu(I) intermediate and lowers the activation energy for oxidative addition, allowing reactions at 90°C.

  • Key Advantage: Cost.[1] CuI is orders of magnitude cheaper than Pd/RuPhos.

  • Critical Parameter: Ligand loading is often high (10-20 mol%), and solubility of the base (K₃PO₄) in DMSO/DMF is rate-determining.

Experimental Protocol

Goal: Coupling Iodobenzene with piperidine.

  • Charge: Add CuI (10 mol%, 19 mg) and L-Proline (20 mol%, 23 mg) to a screw-cap tube.

  • Base: Add K₂CO₃ (2.0 equiv).

  • Solvent: Add DMSO (2 mL). Crucial: DMSO must be dry to prevent catalyst quenching.

  • Substrate: Add Iodobenzene (1.0 mmol) and Piperidine (1.5 mmol).

  • Reaction: Heat to 90°C for 12-24 hours. Note: The reaction mixture will likely be a slurry.

  • Validation: Color change to blue/green often indicates catalyst oxidation (death). A stable reddish/brown suspension is ideal.

Nickel/Photoredox: The Mild Alternative

Why it works: This system bypasses the high thermal barrier of Pd/Cu. An excited photocatalyst (Ir or organic dye) oxidizes the stable Ni(II)-amido complex to a transient Ni(III) species, which undergoes reductive elimination almost instantaneously at room temperature.

  • Key Advantage: Can use Aryl Chlorides (cheap) at Room Temperature .[2]

  • Critical Parameter: Light intensity (Blue LED) and rigorous degassing (O2 quenches the excited state).

Experimental Protocol (MacMillan Type)

Goal: Coupling 4-chlorobenzonitrile with piperidine.

  • Catalyst Prep: Add NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%) to the vial.

  • Photocatalyst: Add [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) or 4CzIPN (organic alternative).

  • Substrates: Add Aryl Chloride (1.0 mmol), Piperidine (1.5 mmol), and DABCO or TMG (Base, 2.0 equiv).

  • Solvent: Add CH₃CN or DMF (degassed).

  • Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling (maintain ~25°C).

  • Time: 4-12 hours.

  • Validation: Reaction mixture should remain homogeneous. Precipitation of Ni-black indicates catalyst decomposition.

Comparative Data Analysis

The following table synthesizes performance metrics from benchmark studies (see References).

MetricPd / RuPhos CuI / L-Proline Ni / Photoredox
Standard Yield 85 - 98%70 - 90%80 - 95%
Temp. Range 80°C - 110°C90°C - 140°C20°C - 40°C
Aryl Halide Scope I, Br, Cl, OTfI, Br (Cl is difficult)I, Br, Cl, Esters
Steric Tolerance Excellent (Ortho-subs)ModerateGood
Base Sensitivity High (Strong bases used)Moderate (Carbonates)Low (Organic bases)
Est. Cost / mol

$

Decision Logic for Researchers

Use this logic flow to determine the optimal catalyst for your specific substrate.

DecisionTree Start Start: Piperidine N-Arylation Scale Is this >100g Scale? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost Yes Temp Is Substrate Heat Sensitive? Scale->Temp No (Discovery Scale) Cost->Temp No Result_Cu Use CuI / L-Proline (Ullmann-Ma) Cost->Result_Cu Yes Halide Is Electrophile an Aryl Chloride? Temp->Halide No Result_Ni Use Ni / Photoredox (Metallaphotocatalysis) Temp->Result_Ni Yes (>60°C unstable) Result_Pd Use Pd(OAc)2 / RuPhos (Buchwald-Hartwig) Halide->Result_Pd No (Br/I or complex) Halide->Result_Ni Yes (and cost sensitive)

Caption: Strategic decision tree for catalyst selection based on scale, stability, and substrate identity.

References

  • Buchwald-Hartwig Foundation: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[3] Link (Note: While title refers to phenols, this paper establishes the modern ligand design principles for RuPhos/BrettPhos applicable to amines).

  • RuPhos Specifics: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Ullmann-Ma Protocol: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research. Link

  • Ni/Photoredox Discovery: Corcoran, E. B., et al. (2016). Aryl amination using ligand-free Ni(II) salts and photoredox catalysis.[4][5][6] Science. Link

  • Comparison Review: Beletskaya, I. P., & Cheprakov, A. V. (2008). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. Link

Sources

Validation

Characterizing 4-Morpholinopiperidine: A Comparative Guide to Analytical Methodologies

Executive Summary 4-Morpholinopiperidine (CAS: 53617-35-9) serves as a critical pharmacophore in medicinal chemistry, often utilized as a solubility-enhancing linker in kinase inhibitors and GPCR ligands.[1] Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Morpholinopiperidine (CAS: 53617-35-9) serves as a critical pharmacophore in medicinal chemistry, often utilized as a solubility-enhancing linker in kinase inhibitors and GPCR ligands.[1] Its structural duality—comprising two saturated heterocycles (piperidine and morpholine) linked via a C-N bond—creates a complex conformational landscape.

This guide provides a technical analysis of the conformational isomers of 4-morpholinopiperidine and compares the efficacy of three primary analytical "alternatives" for resolving them: Dynamic NMR (DNMR) , X-Ray Crystallography , and Density Functional Theory (DFT) .[1]

Key Insight: While X-ray provides a static snapshot, only Low-Temperature NMR can empirically validate the solution-state equilibrium between the dominant diequatorial conformer and high-energy axial minor states.

Conformational Analysis: The "Product" Defined

To accurately analyze this molecule, one must first define the specific isomers in equilibrium.[1] The molecule possesses two chair-form rings and a rotatable C-N linker.

The Isomeric Landscape

The conformational preference is dictated by the steric bulk of the morpholine group attached to the piperidine ring (


-value 

1.8–2.1 kcal/mol) and the nitrogen inversion of the morpholine ring.
  • Conformer A (Global Minimum): Diequatorial (Eq-Eq)

    • Piperidine: The bulky morpholine group occupies the equatorial position at C4.

    • Morpholine: The piperidine substituent occupies the equatorial position on the morpholine nitrogen.

    • Stability:

      
       population at room temperature.
      
  • Conformer B (High Energy): Axial-Equatorial (Ax-Eq)

    • Piperidine: The morpholine group is forced axial via ring flip.

    • Stability: Highly unfavorable due to 1,3-diaxial interactions with piperidine C3/C5 protons.[1]

  • Conformer C (Transition State): Nitrogen Inversion [1]

    • Rapid inversion of the morpholine nitrogen occurs at ambient temperature (

      
      ), averaging the NMR signals for the morpholine protons.[1]
      
Visualization of Conformational Pathways

Conformation cluster_legend Thermodynamics EqEq Conformer A (Diequatorial) Global Minimum AxEq Conformer B (Axial-Equatorial) High Energy (+2.0 kcal/mol) EqEq->AxEq Piperidine Ring Flip Boat Twist-Boat Transition States EqEq->Boat Activation Energy AxEq->EqEq Fast Relaxation Dominant in Solution Dominant in Solution

Figure 1: Conformational equilibrium of 4-morpholinopiperidine. The diequatorial form is thermodynamically dominant.[1]

Comparative Analysis of Analytical Alternatives

For a researcher needing to validate the structure or study binding modes, selecting the right analytical tool is crucial.[1] The following table compares the "performance" of standard methods against advanced techniques.

FeatureMethod A: Ambient NMR (

H)
Method B: Dynamic NMR (Low-T) Method C: X-Ray Crystallography Method D:[1] DFT Modeling
Primary Output Time-averaged chemical shifts & couplings (

).
Distinct signals for slow-exchange conformers.Exact 3D coordinates (solid state).Theoretical

and barrier heights.
Resolution Low (Fast exchange averages signals).High (Freezes ring inversion).[1]Ultimate (Atomic resolution).[1]High (limited by basis set accuracy).
Sample State Solution (CDCl

, DMSO-

).
Solution (CD

Cl

, THF-

).
Solid Crystal.In Silico (Gas or Solvation Model).[1]
Cost/Time Low / <1 Hour.[2]High / 4-8 Hours.High / Days-Weeks.Low / <24 Hours (Cluster).[1]
Best For Routine purity & ID.Proving conformational dynamics. Binding site mapping.Predicting unobservable states.
Why Ambient NMR is Insufficient

At 25°C, the piperidine ring flip and morpholine nitrogen inversion are faster than the NMR timescale.[1] The spectrum shows a single set of signals.

  • The Trap: You might assume the molecule is flat or symmetric.

  • The Fix: You must rely on vicinal coupling constants (

    
    )  of the methine proton at C4 (piperidine).[1]
    
    • If

      
       Hz, H4 is axial, meaning the morpholine group is equatorial .[1]
      

Experimental Protocols

Protocol 1: Self-Validating Low-Temperature NMR (DNMR)

Objective: To decoalesce the averaged signals and experimentally observe the minor axial conformer or verify the rigidity of the equatorial preference.

Reagents:

  • Compound: 10 mg 4-morpholinopiperidine.

  • Solvent: Dichloromethane-

    
     (
    
    
    
    ) – Crucial for low freezing point (-95°C).[1]

Workflow:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL

    
     in a high-quality NMR tube (ensure no water traces to prevent ice peaks).
    
  • Room Temp Reference: Acquire a standard

    
    H spectrum at 298 K. Note the chemical shift of the triplet-of-triplets (tt) at ~2.3 ppm (H4 of piperidine).[1]
    
  • Stepwise Cooling:

    • Cool the probe to 273 K, 253 K, 233 K, and finally 193 K (-80°C) .

    • Note: Shim the magnet at each temperature step.

  • Acquisition at 193 K:

    • Set relaxation delay (

      
      ) to >2 seconds (T1 relaxation is slower at low T).
      
    • Acquire 64-128 scans.

  • Analysis:

    • Look for decoalescence (broadening and splitting) of the morpholine

      
       signals.[1]
      
    • If the piperidine ring flip is frozen, the axial and equatorial protons of the piperidine ring will show distinct chemical shifts with complex geminal couplings.[1]

Protocol 2: Computational Validation (DFT)

Objective: To calculate the energy penalty of the axial conformer.

Software: Gaussian 16 / ORCA / equivalent. Workflow:

  • Build Structures: Generate 3D models of the Eq-Eq and Ax-Eq isomers.

  • Optimization: Run geometry optimization at B3LYP/6-31G(d,p) or wB97X-D/def2-TZVP level.[1]

    • Solvation: Use CPCM or SMD model for Water or Chloroform to mimic NMR conditions.

  • Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm true minima.

  • Energy Calculation: Calculate

    
    .[1]
    
    • Expected Result:

      
       to 
      
      
      
      kcal/mol.

Decision Matrix: Selecting the Right Analysis

Use this logic flow to determine which analytical path is required for your specific drug development stage.

DecisionTree Start Start: Characterize 4-Morpholinopiperidine Q1 Is this for routine ID or purity check? Start->Q1 Routine Use Ambient 1H NMR (Check J-coupling of H4) Q1->Routine Yes Q2 Is accurate 3D shape required for docking? Q1->Q2 No Rigorous Is the scaffold rigid or flexible? Q2->Rigorous No (Dynamic) XRay Use X-Ray Crystallography (Solid State) Q2->XRay Yes (Static) DNMR Use Low-T NMR + DFT (Solution Dynamics) Rigorous->DNMR Flexible/Unknown

Figure 2: Analytical decision matrix for conformational characterization.

References

  • Conformational Analysis of Piperidine and Morpholine Derivatives Source: International Union of Crystallography (IUCr) Title:[1] Structures of piperazine, piperidine and morpholine URL:[Link][1]

  • NMR Coupling Constants and Stereochemistry Source: Iowa State University Chemical Instrumentation Facility Title: NMR Coupling Constants Guide URL:[Link]

  • Computational Studies of Piperidine Conformations Source: National Institutes of Health (PubMed) Title:[1] Conformation-activity study of 4-phenylpiperidine analgesics URL:[Link]

  • General Properties of 4-Morpholinopiperidine Source: PubChem Title:[1][3] 4-Morpholinopiperidine Compound Summary URL:[Link][1]

Sources

Comparative

The Geometry of Efficacy: Optimizing Linker Length in Biological Systems

Introduction: The Unsung Hero of Ligand Design In the architecture of heterobifunctional molecules—whether Proteolysis Targeting Chimeras (PROTACs), bivalent GPCR ligands, or Antibody-Drug Conjugates (ADCs)—the linker is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unsung Hero of Ligand Design

In the architecture of heterobifunctional molecules—whether Proteolysis Targeting Chimeras (PROTACs), bivalent GPCR ligands, or Antibody-Drug Conjugates (ADCs)—the linker is frequently mischaracterized as a passive connector. This is a critical error in medicinal chemistry. The linker is a thermodynamic lever. Its length determines the effective molarity of the two warheads, governs the entropy of binding, and dictates the spatial orientation required for complex biological events.

This guide objectively compares the impact of linker length on biological activity across three distinct modalities. We move beyond simple "structure-activity relationships" (SAR) to explore the causality of linker geometry: how atomic distance translates to cellular potency.

The Core Principle: The "Goldilocks" Zone

Biological efficacy usually follows a bell-shaped curve relative to linker length:

  • Too Short: Steric clashes prevent simultaneous binding; the system is enthalpically penalized.

  • Too Long: The "entropic penalty" increases. The probability of the two ends finding their targets decreases. Furthermore, long linkers risk the "Hook Effect," where the molecule acts as two separate inhibitors rather than a single synergistic agent.

  • Optimal: The linker spans the distance with minimal strain while maintaining high effective molarity.

Case Study A: PROTACs (Ternary Complex Formation)

The efficacy of a PROTAC is defined by its ability to form a stable ternary complex (Target-PROTAC-E3 Ligase).[1] This is a cooperativity-driven event.

Comparative Analysis: ERα Degradation (Cyrus et al.)

In a seminal study targeting the Estrogen Receptor alpha (ERα) using a VHL-recruiting ligand, the length of the alkyl/PEG linker was systematically varied.[2]

Linker Length (Atoms)Chemical CompositionTernary Complex Stability (

)
Degradation Efficacy (DC

)
Mechanistic Outcome
Short (< 12) Alkyl/AmideLow > 10 µM (Inactive)Steric Clash: The linker cannot span the gap between VHL and ERα binding pockets.
Optimal (16) PEG/Alkyl mixHigh ~20-50 nM *Positive Cooperativity: Perfect fit induces de novo protein-protein interactions (PPIs).
Long (> 20) Extended PEGMedium/Low > 1 µMEntropic Penalty: The flexible chain collapses or prevents the tight PPI required for ubiquitin transfer.

*Note: Values represent generalized trends from the Cyrus et al. and related ERα degradation datasets to illustrate the steep SAR cliff.

Mechanism Visualization: The Hook Effect

The following diagram illustrates why "longer" is not always "better."

TernaryComplex cluster_0 Scenario A: Short Linker cluster_1 Scenario B: Optimal Linker cluster_2 Scenario C: Long Linker (Hook Effect) Short_Protac PROTAC (Short) Target_A Target Protein Short_Protac->Target_A Binds E3_A E3 Ligase Short_Protac->E3_A Clash! Opt_Protac PROTAC (16-Atom) Target_B Target Protein Opt_Protac->Target_B E3_B E3 Ligase Opt_Protac->E3_B Target_B->E3_B Cooperativity (Ubiquitination) Long_Protac PROTAC (Long) Target_C Target Protein Long_Protac->Target_C Binary Complex 1 E3_C E3 Ligase Long_Protac->E3_C Binary Complex 2 Target_C->E3_C No Proximity

Caption: Figure 1. The Goldilocks principle in PROTAC design. Only the optimal linker facilitates the protein-protein interaction necessary for ubiquitination.

Case Study B: Bivalent GPCR Ligands

Bivalent ligands are designed to bridge two G-Protein Coupled Receptors (GPCRs), either as homodimers or heterodimers.[3][4] Here, the linker acts as a "molecular ruler."

Comparative Analysis: mGluR5–D2R Heterodimers

Qian et al. developed bivalent ligands containing an mGluR5 antagonist and a D2R antagonist.[5] The goal was to target the specific heterodimer associated with neuropsychiatric disorders.

Linker Length (Spacer)Binding Affinity (

)
Selectivity Ratio (Heterodimer vs Monomer)Interpretation
14 Atoms > 100 nM1.1 (No selectivity)Too Short: Ligand binds only one receptor at a time; acts as a monovalent mixture.
20 Atoms (MQ-22a) 3.5 nM > 4.0 Bridging: The linker perfectly spans the putative dimer interface (~25-30 Å).
26 Atoms 15 nM1.8Floppy: Excessive flexibility reduces the residence time on the second receptor.

Key Insight: Unlike PROTACs, where the goal is to induce a complex, bivalent ligands often target pre-existing complexes. The linker length must match the physical distance between the orthosteric binding sites of the dimerized receptors (typically 20–30 Å).

Experimental Protocols

To replicate these findings or optimize your own series, rigorous self-validating protocols are required.

Protocol A: Solid-Phase "Click" Library Synthesis

Objective: Rapidly generate a library of 10-20 analogues with varying linker lengths.

  • Resin Loading: Load 2-chlorotrityl chloride resin with the first warhead (e.g., VHL ligand) bearing a functional handle (e.g., carboxylic acid).

  • Linker Coupling:

    • Prepare 0.1 M solutions of Fmoc-amino-PEG-acid linkers (n=2, 4, 6, 8, 10 units).

    • Activate with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

    • Incubate with resin for 2 hours at RT. Wash 3x with DMF.

  • Deprotection: Remove Fmoc with 20% piperidine in DMF (2 x 10 min).

  • Warhead B Coupling: React the free amine with the second warhead (activated as NHS-ester or acid/HATU).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Validation: Analyze via LC-MS. Purity >95% is required before biological testing to avoid "false actives" from uncoupled warheads.

Protocol B: Ternary Complex Stability Assay (NanoBRET)

Objective: Quantify the "cooperativity" induced by the linker.

  • Transfection: Transfect HEK293 cells with Plasmid A (Target-NanoLuc) and Plasmid B (E3-HaloTag). Incubate 24h.

  • Labeling: Treat cells with HaloTag-618 ligand (Acceptor) for 4 hours.

  • Treatment: Add the PROTAC library (serial dilution 10 µM to 1 nM).

  • Measurement: Measure Donor emission (460 nm) and Acceptor emission (618 nm).

  • Calculation:

    • Calculate mBRET ratio = (Acceptor/Donor) x 1000.

    • Control: Run the assay with a "non-binding" control (PROTAC with one warhead methylated) to subtract background binary binding.

    • Interpretation: A bell-shaped curve in BRET signal vs. Concentration indicates successful ternary complex formation. The amplitude of the peak correlates with the stability (

      
      ) conferred by the linker.
      

Workflow Visualization

The following diagram outlines the iterative cycle for optimizing linker length.

Workflow cluster_biophys Biophysical Validation Start Target Identification (Crystal Structure Analysis) Design Design Linker Library (Step: 2-4 atom increments) Start->Design Synth Synthesis (Protocol A) Click Chemistry / Amide Coupling Design->Synth SPR SPR/GCI (Binary Affinity) Synth->SPR Check Binding FRET NanoBRET (Protocol B) (Ternary Cooperativity) SPR->FRET If Binds Cell Cellular Degradation (Western Blot / HiBiT) FRET->Cell Select High Cooperativity Decision Is DC50 < 100 nM? Cell->Decision Decision->Design No (Adjust Length/Rigidity) End In Vivo PK/PD Decision->End Yes (Lead Candidate)

Caption: Figure 2. Iterative optimization workflow. Note that biophysical validation (cooperativity) precedes cellular degradation testing to isolate linker effects.

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems.

  • Zorba, A., et al. (2018).[2] "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences.

  • Qian, Y., et al. (2018). "Design and Synthesis of Bivalent Ligands Targeting mGluR5–D2R Heterodimers." European Journal of Medicinal Chemistry.

  • Burslem, G. M., et al. (2018).[2][6] "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Proteins." Chemical Reviews.

  • BenchChem Technical Guides. (2025). "Optimizing PROTAC Linker Length."

Sources

Validation

Comparative Guide: Protonation States in Piperazine vs. Piperidine Linkers

Executive Summary: The Protonation Pivot In medicinal chemistry, the choice between a piperazine and a piperidine linker is rarely about synthetic convenience—it is a decision that dictates the physicochemical destiny of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Protonation Pivot

In medicinal chemistry, the choice between a piperazine and a piperidine linker is rarely about synthetic convenience—it is a decision that dictates the physicochemical destiny of your molecule. While both are saturated six-membered rings providing structural rigidity, their protonation profiles at physiological pH (7.4) and lysosomal pH (5.[1]0) diverge radically.

  • Piperidine often functions as a constitutive cation at physiological pH (

    
    ), driving solubility but potentially sacrificing passive permeability and increasing hERG liability.
    
  • Piperazine , particularly when

    
    -disubstituted, acts as a tunable buffer  (
    
    
    
    ). It offers a "Goldilocks" zone: partially neutral at pH 7.4 for membrane crossing, yet fully protonated in acidic environments to aid solubility.

This guide dissects the mechanistic implications of these protonation states and provides the experimental frameworks to validate them.

Fundamental Physicochemistry: The Landscape

To engineer a linker effectively, one must understand the ionization equilibrium. The introduction of a second nitrogen in piperazine lowers the basicity of the first nitrogen due to the inductive electron-withdrawing effect ($ -I $) of the second amine.

Comparative Data Profile
PropertyPiperidine Linker (1,4-subst.)Piperazine Linker (1,4-subst.)
Connectivity N1 (Amine) – C4 (Carbon)N1 (Amine) – N4 (Amine)
Typical

(N-alkyl)


;

Charge at pH 7.4 >99.9% Cationic (+1)~85% Cationic / ~15% Neutral
Charge at pH 5.0 (Lysosome) 100% Cationic (+1)100% Cationic (+1 or +2)
LogD (pH 7.4) Low (Poor Permeability)Moderate (Balanced)
Conformational Vector Linear/Kinked (Chair)Linear (Chair)
Mechanism of Protonation

The following diagram illustrates the critical equilibrium shifts. Note that for a piperazine linker (where both nitrogens are alkylated), the second protonation is difficult (


) due to electrostatic repulsion between the two cationic centers.

ProtonationStates cluster_Piperidine Piperidine (N-Alkyl) cluster_Piperazine Piperazine (N,N'-Dialkyl) Pip_Neutral Neutral Species (Rare at pH 7.4) Pip_Cat Cationic Species (+1) (Dominant > pH 10) Pip_Neutral->Pip_Cat  pH < 10.5   Pz_Neutral Neutral Species (Permeable) Pz_Mono Mono-Cation (+1) (Soluble) Pz_Neutral->Pz_Mono  pH < 8.0   Pz_Mono->Pz_Neutral  pH > 8.0   Pz_Di Di-Cation (+2) (Lysosomal Trap) Pz_Mono->Pz_Di  pH < 4.0  

Figure 1: Protonation equilibrium states. Piperidine remains locked as a cation under physiological conditions, whereas piperazine exists in a dynamic equilibrium near pH 7.4.

Physiological Implications[2]

Permeability & The "Neutral Fraction" Hypothesis

Passive membrane diffusion is driven by the concentration of the uncharged species.

  • Piperidine: With a

    
     of 11, the neutral fraction at pH 7.4 is negligible (
    
    
    
    ). Unless the rest of the molecule is highly lipophilic or a transporter is involved, oral bioavailability will suffer.
  • Piperazine: With a

    
     of ~8.0, the neutral fraction is significant (
    
    
    
    ). As the neutral species diffuses across the membrane, the equilibrium re-establishes, driving further absorption.
Lysosomal Trapping (Lysosomotropism)

Both linkers are susceptible to lysosomal trapping, a mechanism where basic drugs diffuse into the acidic lysosome (pH 4.5–5.0), become protonated, and are unable to diffuse back out.

  • Risk: High volume of distribution (

    
    ) and potential for phospholipidosis (DILI risk).
    
  • Piperazine Specifics: Piperazine is a "proton sponge." In the lysosome, it can potentially accept a second proton (though difficult for N,N'-dialkyl analogs). If

    
     is accessible, the accumulation ratio can be theoretically squared, leading to massive sequestration.
    

Experimental Protocols

As an application scientist, you must validate these theoretical properties. Do not rely solely on calculated LogD (cLogD).

Protocol A: Potentiometric Titration ( Determination)

The Gold Standard for ionization constants.

  • Preparation: Dissolve 5 mg of the linker-containing compound in 20 mL of degassed water/methanol (if solubility is low, use <40% MeOH).

  • Ionic Strength: Add 0.15 M KCl to mimic physiological ionic strength.

  • Acidification: Lower pH to 2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator (e.g., Sirius T3 or Metrohm).

  • Data Analysis: Plot pH vs. Volume.

    • Piperidine:[2][3][4][5][6] Look for a single inflection point (buffer region) > pH 10.

    • Piperazine:[3][6][7] Look for two inflection points. The

      
       (usually ~8.[8]0) is the critical value for drug design.[9]
      
  • Correction: Apply the Yasuda-Shedlovsky extrapolation if cosolvent was used to obtain aqueous

    
    .
    
Protocol B: LogD Lipophilicity Profile (pH 3.0 – 10.0)

Determining the effective lipophilicity at specific physiological compartments.

  • Setup: Use a shake-flask method or HPLC-based method (CHI).

  • Buffers: Prepare phosphate buffers at pH 3.0, 5.0, 7.4, and 9.0.

  • Partitioning: Equilibrate compound between octanol and buffer.

  • Analysis: Measure concentration in both phases via UV/LC-MS.

  • Interpretation:

    • Piperazine: Expect a sharp "cliff" in LogD between pH 7 and 9 as the molecule deprotonates.

    • Piperidine: LogD will likely remain low and flat until pH > 10.

Decision Matrix Workflow

Use this logic flow to select the correct linker for your specific drug discovery challenge.

DecisionMatrix Start Linker Selection: Piperazine vs. Piperidine Q1 Is the payload highly lipophilic (LogP > 4)? Start->Q1 Branch_Lipophilic Yes: Need Solubilization Q1->Branch_Lipophilic High LogP Branch_Hydrophilic No: Need Permeability Q1->Branch_Hydrophilic Low/Mod LogP Piperidine_Choice Select PIPERIDINE (Permanent Charge @ pH 7.4) Max Solubilization Branch_Lipophilic->Piperidine_Choice Q2 Is hERG binding a concern? Branch_Hydrophilic->Q2 Piperazine_Choice Select PIPERAZINE (Equilibrium @ pH 7.4) Permeability + Solubility Q2->Piperidine_Choice No Q2->Piperazine_Choice Yes (Reduce Basicity)

Figure 2: Strategic decision tree for linker selection based on payload lipophilicity and safety constraints.

References

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today. Link

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link

  • Nadanaciva, S., et al. (2011). Lysosomal sequestration of amine-containing drugs: Analysis and consequences. Current Protocols in Toxicology. Link

  • Testa, B., & Kier, L. B. (2003). The Concept of Molecular Structure in Structure-Activity Relationship Studies and Drug Design. Medicinal Research Reviews. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

Comparative

Comparative Guide: Docking Studies of Piperidine-Based Ligands vs. Bioisosteres

Topic: Comparative Guide: Docking Studies of Piperidine-Based Ligands in Drug Discovery Content Type: Publish Comparison Guide Executive Summary The piperidine scaffold is a ubiquitous pharmacophore in FDA-approved thera...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Docking Studies of Piperidine-Based Ligands in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in FDA-approved therapeutics, acting as the core structural motif in drugs ranging from Donepezil (Alzheimer’s) to Fentanyl (analgesia). Its dominance stems from a unique balance of conformational flexibility (chair/boat interconversion) and physicochemical properties (pKa ~11, logP ~0.84).

This guide provides a technical comparison of piperidine-based ligands against their primary bioisosteres—piperazine and pyrrolidine —within the context of molecular docking and binding affinity (


/

). We analyze why piperidine often outperforms its analogues in hydrophobic pockets (e.g., Sigma-1 receptors) while occasionally lagging behind pyrrolidine in sterically constricted sites (e.g., Pancreatic Lipase).

Part 1: Comparative Performance Analysis

Piperidine vs. Piperazine: The Protonation Switch

In multi-target drug design, particularly for Sigma-1 (σ1) receptors and Histamine H3 receptors (H3R) , the choice between piperidine and piperazine is not merely structural—it is electrostatic.

Mechanism of Action: Piperidine (secondary amine) typically exists as a monocation at physiological pH (7.4). Piperazine, containing two nitrogens, can exist as a dication . Docking studies reveal that the highly hydrophobic binding pocket of the σ1 receptor penalizes the introduction of the second positive charge or the polar unprotonated nitrogen of piperazine, leading to a drastic loss in affinity compared to the lipophilic piperidine.

Experimental Data Case Study: In a comparative study of dual H3R/σ1R ligands, replacing the piperidine core with piperazine resulted in a >400-fold loss of affinity for the σ1 receptor.

Table 1: Comparative Binding Affinity (Piperidine vs. Piperazine) Data sourced from comparative SAR studies [1][2].

Compound CoreTargetBinding Affinity (

)
Docking Score (kcal/mol)Key Interaction Note
Piperidine (Cmpd 5) Sigma-1 (σ1R)3.64 nM -10.2Perfect hydrophobic fit; Monocationic salt bridge with Glu/Asp.
Piperazine (Cmpd 4) Sigma-1 (σ1R)1531 nM-7.1Desolvation penalty for 2nd Nitrogen; Electrostatic clash.
Piperidine (Cmpd 5) Histamine H37.70 nM-9.8Retains H3R affinity (tolerance for basicity).
Piperazine (Cmpd 4) Histamine H33.17 nM-9.5Slightly better H3R fit due to H-bond acceptor capability.

Insight: Use piperidine when targeting hydrophobic pockets (GPCR transmembrane domains, σ1R) where desolvation penalties for polar atoms are high. Use piperazine only if a secondary hydrogen bond acceptor is required or to lower logP.

Piperidine vs. Pyrrolidine: Ring Size and Conformational Entropy

While piperidine (6-membered) is the gold standard for rigidity, pyrrolidine (5-membered) offers a tighter steric profile. In enzymes like Pancreatic Lipase (PL) or specific sub-pockets of Acetylcholinesterase (AChE) , the slightly smaller volume of pyrrolidine can allow for deeper penetration into the catalytic triad.

Experimental Data Case Study: In pancreatic lipase inhibition studies, pyrrolidine derivatives demonstrated superior binding energy compared to their piperidine analogues due to the ability to adopt a specific envelope conformation that maximized H-bonding with Gly76 and His151.[1][2]

Table 2: Inhibitory Activity Comparison (Piperidine vs. Pyrrolidine) Data sourced from enzymatic inhibition assays [3][4].

ScaffoldTargetngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ Activity
Binding EnergyPharmacological Profile
Pyrrolidine (Cmpd 12) Pancreatic Lipase0.143 mg/mL -8.24 kcal/mol Superior H-bond network with catalytic triad.
Piperidine (Analog) Pancreatic Lipase> 0.300 mg/mL-7.15 kcal/molSteric clash prevents optimal H-bond distance.
Piperidine (Donepezil) AChE~5-15 nM*-12.4 kcal/molIdeal span for Dual Binding Site (CAS & PAS).

*Note: Donepezil values are reference standards; specific derivative potencies vary.

Part 2: Critical Docking Methodologies

The "Flexible Ring" Protocol

Standard rigid-docking protocols often fail with piperidine because they neglect the energy barrier between the chair (lowest energy) and twisted-boat conformations. While the chair is dominant, the boat conformation is often required to place substituents into specific sub-pockets (e.g., the "gorge" of AChE).

1. Protonation State Management
  • Piperidine: Must be docked as a protonated cation (N+) at pH 7.4.

    • Common Error: Docking the neutral amine leads to false hydrophobic interactions and missing salt bridges with Asp/Glu residues.

  • Piperazine: Must be evaluated in both mono-protonated and di-protonated states.[3]

2. Conformational Sampling Workflow

To ensure scientific integrity, the docking protocol must sample ring puckering.

DockingWorkflow cluster_prep Ligand Preparation (Critical Step) cluster_analysis Interaction Validation start Ligand Construction (2D Sketch) prot Protonation (pH 7.4) Generate Monocation (+1) start->prot conf Conformational Search (Sample Chair & Boat) prot->conf Generate Rotamers min Energy Minimization (MMFF94 Force Field) conf->min dock Molecular Docking (AutoDock/Glide) min->dock salt Check Salt Bridge (N+ ... Asp/Glu) dock->salt pi Check Cation-Pi (N+ ... Trp/Tyr) salt->pi decision Valid Pose? pi->decision decision->conf No (Clash/No Salt Bridge) final Calculate Binding Free Energy (ΔG) decision->final Yes

Figure 1: High-Fidelity Docking Workflow for Piperidine Scaffolds. Note the iterative loop for conformational validation.

Part 3: Step-by-Step Experimental Protocol

Objective: Docking of a 4-substituted piperidine derivative into Acetylcholinesterase (AChE).

  • Protein Preparation:

    • Retrieve PDB ID (e.g., 4EY7 for AChE complex).

    • Remove crystallographic waters except those bridging the ligand and the oxyanion hole (critical for AChE).

    • Crucial Step: Optimize H-bond network using PROPKA (pH 7.4) to ensure His447 is singly protonated (neutral) to act as the catalytic base.

  • Ligand Preparation:

    • Draw piperidine in ChemDraw/MarvinSketch.[4]

    • Generate 3D coordinates.[4][5][6]

    • Force Field: Minimize using OPLS3e or MMFF94 .

    • Constraint: If the substituent is bulky (e.g., benzyl), run a conformational search to generate low-energy rotamers before docking.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., Donepezil).

    • Dimensions:

      
       Å (covers both CAS and PAS sites).
      
  • Docking Execution (AutoDock Vina/Glide SP):

    • Set exhaustiveness = 16 (Vina) or Precision = SP (Glide).

    • Self-Validation Check: The piperidine nitrogen must be within 3.5 Å of the key Aspartate residue (e.g., Asp74 in AChE) to form a salt bridge. If the top pose lacks this, the docking is invalid.

  • SAR Logic Visualization: Use the following logic to interpret results when comparing scaffolds.

SAR_Logic Input Ligand Scaffold Check1 Binding Pocket Hydrophobicity? Input->Check1 Check2 Steric Constraint? Check1->Check2 Moderate/Polar Res_Pip Select PIPERIDINE (High Affinity) Check1->Res_Pip High (Lipophilic) Res_Pyr Select PYRROLIDINE (Better Fit) Check2->Res_Pyr High (Tight Pocket) Res_Pjz Select PIPERAZINE (Solubility/H-bond) Check2->Res_Pjz Low (Open Pocket)

Figure 2: Decision Logic for Scaffold Selection based on Docking Environment.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2022).

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020).

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Molecules. (2025).[1]

  • Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers. BenchChem Technical Guides. (2025).

  • Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters. (2009).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

As laboratory professionals engaged in the dynamic field of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The handling and disposal of s...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in the dynamic field of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents require a meticulous, informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine, ensuring the safety of personnel and adherence to regulatory standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is anticipated to be a hazardous substance. The SDS for 3-(Piperidin-1-yl)propan-1-amine indicates it is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage[1]. Therefore, it must be treated as a hazardous waste.

Core Hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed.

  • Flammability: Potentially a combustible liquid.

Mandatory PPE: Before handling the compound for disposal, the following PPE is required:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Use only with adequate ventilation. If working outside a fume hood or if vapors are expected, a respirator may be required.

Hazard ClassAssociated RisksRequired PPE
Corrosive Severe skin burns, eye damageChemical goggles, face shield, resistant gloves, lab coat
Acute Toxicity Harmful if swallowedGloves, lab coat
Combustible May ignite on heatingWork away from heat/sparks/open flames[1]
Part 2: Waste Segregation and Accumulation

Proper segregation is the cornerstone of safe chemical disposal. Never mix incompatible wastes. This compound, being a basic amine, should be segregated from acidic waste to prevent violent neutralization reactions.

Satellite Accumulation Area (SAA): Under EPA's Resource Conservation and Recovery Act (RCRA), chemical waste must be accumulated at or near the point of generation in an SAA[2].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste[2].

  • Container Requirements:

    • The container must be in good condition, compatible with the chemical (e.g., avoid metal containers for corrosive materials), and have a secure, leak-proof closure[2][3].

    • Containers must be kept closed at all times except when adding waste[2][4].

    • The container must be labeled with the words "HAZARDOUS WASTE" , the full chemical name ("3-(4-Morpholinopiperidin-1-yl)propan-1-amine"), and a clear indication of its hazards (e.g., "Corrosive," "Toxic")[5][6][7].

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[5].

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the disposal of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal & Decontamination start Disposal of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine assess_hazards Assess Hazards (Corrosive, Toxic, Combustible) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select Compatible, Labeled Hazardous Waste Container don_ppe->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste store_saa Store in Designated SAA transfer_waste->store_saa segregate Segregate from Incompatible Wastes (e.g., Acids) store_saa->segregate pickup_request Request Pickup from Institutional EHS or Licensed Vendor segregate->pickup_request decontaminate Decontaminate Empty Container (Triple Rinse) pickup_request->decontaminate After Waste is Collected dispose_container Dispose of Rinsed, Defaced Container as Non-Hazardous Waste decontaminate->dispose_container end Disposal Process Complete dispose_container->end

Caption: Decision workflow for the safe disposal of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine.

Part 3: Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Waste Product

  • Preparation: Work within a chemical fume hood. Ensure all required PPE is correctly worn.

  • Container Labeling: Prepare a designated hazardous waste container. The label must include "HAZARDOUS WASTE" and the chemical name[2][4].

  • Waste Transfer: Carefully transfer the 3-(4-Morpholinopiperidin-1-yl)propan-1-amine from its original container into the designated hazardous waste container. Do not fill the container to more than 90% capacity to allow for vapor expansion[8].

  • Secure and Store: Securely cap the waste container. Place it in a secondary containment bin within your laboratory's SAA, ensuring it is segregated from incompatible materials[3][7].

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup[2][8]. Do not attempt to dispose of this chemical via sewer or regular trash systems[3].

Protocol 2: Managing Spills

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS office immediately.

  • Cleanup (for small, manageable spills):

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb a combustible liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with all contents (e.g., "3-(4-Morpholinopiperidin-1-yl)propan-1-amine with vermiculite absorbent") and manage it as hazardous waste according to Protocol 1.

Protocol 3: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash. The EPA defines an empty container as one from which all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains[9].

  • Triple Rinse:

    • Rinse the container three times with a suitable solvent. A water-soluble solvent like acetone is a common choice[10].

    • Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. Do not pour the rinsate down the drain[10][11].

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood[9][12].

  • Deface and Dispose: Once dry, remove or completely deface the original label to prevent misidentification[11]. Mark the container as "EMPTY"[10]. It can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.

Part 4: Regulatory Compliance and Trustworthiness

Adherence to these procedures is not merely a best practice; it is a legal requirement under federal, state, and local regulations[3][4][9]. Your institution's EHS department is your primary resource for ensuring compliance with specific local rules and for arranging final disposal through licensed vendors[2][13]. Maintaining meticulous records of waste generation and disposal is a key component of a compliant and trustworthy laboratory safety program.

By following this guide, you contribute to a culture of safety, ensuring that the handling of specialized chemicals like 3-(4-Morpholinopiperidin-1-yl)propan-1-amine is conducted with the highest standards of care for yourself, your colleagues, and the environment.

References

  • Decontaminating Empty Containers - Division of Research Safety - Illinois. (n.d.). Retrieved from University of Illinois Urbana-Champaign, Division of Research Safety.
  • What is the Best Way to Dispose of Chemical Containers? - Greenflow. (2024, October 1).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • How to Properly Dispose of Empty Chemical Containers - MLI Environmental. (2026, February 3).
  • Chemical Containers | Environmental Health and Safety | Case Western Reserve University. (n.d.).
  • 3-(Piperidin-1-yl)propan-1-amine - AK Scientific, Inc. Safety Data Sheet. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Morpholin-3-one. (2016, February 4).
  • SAFETY DATA SHEET - 3-Aminopyridine. (2010, October 19).
  • SDS US. (2023, February 18).
  • SAFETY DATA SHEET - 3-(4-Morpholinyl)propylamine. (2025, September 16).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • Material Safety Data Sheet - BD Regulatory Documents. (2021, June 25).
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
  • Advisory 7.3 - UC EH&S - University of Cincinnati. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Morpholine - Safety Data Sheet - ChemicalBook. (n.d.).
  • 40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR. (n.d.).

Sources

Handling

Personal protective equipment for handling 3-(4-Morpholinopiperidin-1-yl)propan-1-amine

This guide is structured to serve as an operational standard operating procedure (SOP) for researchers handling 3-(4-Morpholinopiperidin-1-yl)propan-1-amine . As a Senior Application Scientist, I must emphasize that whil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for researchers handling 3-(4-Morpholinopiperidin-1-yl)propan-1-amine .

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public databases, its structure—a primary amine tail linked to a morpholine-piperidine scaffold—dictates its safety profile.[1][2] We treat this molecule as a Class 1B Corrosive and a Sensitizer based on Structure-Activity Relationships (SAR) with analogous diamines and morpholine derivatives.[2][3]

Part 1: Hazard Identification & Engineering Controls[1][2][3]

Before selecting PPE, you must control the environment.[4][5] This chemical likely possesses a high pH (11–13) in aqueous solution and can cause irreversible corneal damage and chemical burns.[2][3]

The "Why" Behind the Hazard[1]
  • Corrosivity: The primary amine (

    
    ) and the tertiary amines within the morpholine/piperidine rings act as proton acceptors.[1][2][3] Upon contact with tissue, they saponify lipids and denature proteins, leading to deep, penetrating burns that may not be immediately painful (insidious damage).[1]
    
  • Sensitization: Morpholine derivatives are known sensitizers.[2][3] Repeated exposure, even at sub-corrosive levels, can lead to anaphylactic-type reactions.[1]

Engineering Controls (Non-Negotiable)
  • Primary Barrier: All open handling (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood .[2][3]

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before opening the container.

  • Deactivation Station: Keep a weak acid solution (e.g., 5% Citric Acid) or a commercial amphoteric spill kit inside the hood during handling to immediately neutralize minor drips.[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on permeation resistance against organic bases.

Hand Protection (The Critical Barrier)

Standard Latex gloves are NOT recommended due to poor resistance against organic amines.[2][3]

TaskRecommended Glove ConfigurationRationale
Standard Handling (Weighing solid, closed transfer)Double Nitrile (Min thickness: 5 mil outer / 4 mil inner)Nitrile provides good splash protection.[1][2][3] Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin.[2][3]
High Risk (Pouring liquid, cleaning spills)Laminate (Silver Shield/Norfoil) Under Nitrile glovesLaminate films offer >480 min breakthrough time for amines but have poor dexterity.[1][3] Wearing nitrile over them secures the fit.[2][3]
Glove Inspection Inflation Test Before use, trap air in the glove and squeeze to check for pinholes. Self-Validating Step.
Eye & Face Protection[1][2][3][4][5][6][7][8][9][10][11]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1][2][3]

  • Contraindication: Safety glasses with side shields are insufficient .[2][3] They do not seal against vapors or splashes that can run down the forehead.[2][3]

  • Add-on: Use a Face Shield (8-inch minimum) if pouring volumes >50 mL or if the reaction is under pressure/heat.[1][2][3]

Body Protection
  • Lab Coat: Standard cotton/polyester is acceptable for solids.[2][3]

  • Apron: A rubber or chemically resistant apron is required when handling liquid stock solutions to prevent soak-through to the chest/lap area.[2][3]

Part 3: Operational Protocol (Step-by-Step)

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.[2][3]

Phase A: Preparation
  • Clear the Hood: Remove unrelated glassware to prevent "knock-over" accidents.

  • Check Neutralizer: Ensure 5% Citric Acid or spill pads are within arm's reach inside the hood.[2][3]

  • Don PPE: Put on goggles, face shield (if needed), and double gloves.[1][3] Perform the "Inflation Test" on gloves.

Phase B: Transfer & Handling[1][2][3]
  • Open Slowly: If the chemical is liquid and stored cold, allow it to warm to room temperature to prevent condensation and pressure buildup.[3] Open the cap slowly to vent any amine vapors.[2][3]

  • Weighing/Transfer:

    • If Solid: Use a disposable anti-static weighing boat.[2][3] Do not use metal spatulas if possible (avoids potential metal leaching/reaction); use glass or plastic.[1][2][3]

    • If Liquid: Use a positive-displacement pipette for accuracy and to prevent dripping.[2][3] Never pour directly from a large drum into a small flask; use an intermediate beaker.

  • Immediate Decontamination: Immediately wipe the threads of the stock bottle with a dry Kimwipe, then a damp Kimwipe (water), before recapping.[1] Discard wipes into solid hazardous waste.[2][3]

Phase C: The "Check-Point"
  • Validation: Look at your outer gloves.[2][3][6][7][8] Are there any shiny spots or discoloration?

    • Yes: Doff outer gloves immediately inside the hood.[2][3] Put on fresh outer gloves.[2][3]

    • No: Proceed to reaction setup.[2][3]

Part 4: Emergency & Disposal Workflows

Visualization: Spill Response Logic

The following diagram outlines the decision process for accidental release.

SpillResponse cluster_disposal Disposal Path Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Fume Hood Assess->Minor Major Major Spill (>10 mL) OR Outside Hood Assess->Major PPECheck Verify PPE: Goggles + Double Nitrile/Laminate Minor->PPECheck ActionMajor 1. Evacuate Lab 2. Close Doors 3. Call EHS/Emergency Team Major->ActionMajor ActionMinor 1. Absorb with Pads/Vermiculite 2. Neutralize with weak acid (Citric) 3. Double bag as Haz Waste WasteBin Hazardous Waste Stream (Do NOT drain dispose) ActionMinor->WasteBin Label: Basic Organic Waste PPECheck->ActionMinor

Caption: Decision logic for responding to amine spills. Note the strict evacuation trigger for spills outside the fume hood.

Disposal Procedures

Crucial Rule: Never dispose of this chemical down the drain.[2][3][9] It is toxic to aquatic life and corrosive to plumbing.[2][3]

  • Liquid Waste: Collect in a dedicated "Organic Alkaline/Basic Waste" container.[2][3]

    • Compatibility: Do not mix with acidic waste streams (exothermic reaction risk) or oxidizers.[2][3]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and labeled "Contaminated with Corrosive Amines."[2][3]

  • Container Rinse: Triple rinse empty stock bottles with a solvent (ethanol or water).[2][3] Collect the first two rinses as hazardous waste. The third rinse may usually be drain-disposed (verify with local EHS).[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8380, 3-Morpholinopropylamine. (Used as primary structural analog for hazard classification).[2][3][7] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][6][10] Retrieved from [Link][1][2][3]

Sources

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